Gly-Glu-Gly
Description
Propriétés
Formule moléculaire |
C9H15N3O6 |
|---|---|
Poids moléculaire |
261.23 g/mol |
Nom IUPAC |
(4S)-4-[(2-aminoacetyl)amino]-5-(carboxymethylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C9H15N3O6/c10-3-6(13)12-5(1-2-7(14)15)9(18)11-4-8(16)17/h5H,1-4,10H2,(H,11,18)(H,12,13)(H,14,15)(H,16,17)/t5-/m0/s1 |
Clé InChI |
XTQFHTHIAKKCTM-YFKPBYRVSA-N |
SMILES isomérique |
C(CC(=O)O)[C@@H](C(=O)NCC(=O)O)NC(=O)CN |
SMILES canonique |
C(CC(=O)O)C(C(=O)NCC(=O)O)NC(=O)CN |
Séquence |
GEG |
Origine du produit |
United States |
Foundational & Exploratory
The Biological Significance of Gly-Glu-Gly: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide Glycyl-Glutamyl-Glycine (Gly-Glu-Gly) is a simple peptide composed of two glycine (B1666218) residues and one glutamic acid residue. While not as extensively studied as other small peptides, this compound has garnered interest for its potential biological activities and its utility in synthetic peptide design. This technical guide provides a comprehensive overview of the current understanding of the biological significance of this compound, summarizing its potential roles, its application in research, and the methodologies used to study related peptides.
Potential Bioactivities of this compound
Direct research into the standalone biological functions of this compound is limited. However, its presence within larger bioactive peptides and some preliminary commercial claims suggest potential roles in anti-inflammatory and antioxidant processes.
Anti-inflammatory and Antioxidant Properties
For instance, a study on protein hydrolysates from the sea cucumber (Holothuria scabra) identified a peptide, Lys-Phe-Gly-Glu-Gly-Lys, which demonstrated both antioxidant and UV-B protective activities. This suggests that the this compound motif may contribute to the overall bioactivity of the parent peptide. Similarly, the related peptide Gly-Gly-Glu, isolated from sardinelle protein hydrolysates, has been reported to possess antioxidant capabilities.
These findings hint at a potential role for the this compound sequence in scavenging free radicals or modulating inflammatory pathways, though further research is required to isolate and confirm these effects for the tripeptide itself.
Structural and Functional Roles
Beyond its potential intrinsic bioactivity, this compound is frequently utilized as a structural component in the design of synthetic peptides for therapeutic and diagnostic applications.
Use as a Linker Molecule
This compound is often employed as a flexible and hydrophilic linker in the synthesis of complex peptides, particularly in the field of radiopharmaceuticals. The glycine residues provide conformational flexibility, while the glutamic acid residue enhances solubility. This is critical for optimizing the pharmacokinetic properties of imaging and therapeutic agents.
Notable applications include its use as a linker for:
-
Melanoma-targeting peptides: In the development of 111In-labeled lactam bridge-cyclized α-MSH peptides, this compound has been used as a spacer between the chelating agent (like DOTA) and the targeting peptide.
-
Glucagon-like peptide-1 (GLP-1) receptor imaging agents: The sequence His-Gly-Glu-Gly is the N-terminus of exendin-4 (B13836491), a potent GLP-1 receptor agonist used in the development of PET probes for insulinoma imaging.
This compound as a Fragment of Larger Peptides
The this compound sequence is present in several naturally occurring and biologically active proteins and peptides. This raises the possibility that this compound could be generated as a metabolic breakdown product that may exert its own biological effects.
Exendin-4
As mentioned, the N-terminal sequence of exendin-4 is His-Gly-Glu-Gly. Exendin-4 is a hormone found in the saliva of the Gila monster that acts as a potent agonist for the GLP-1 receptor, and its analogues are used in the treatment of type 2 diabetes. While the activity of exendin-4 is attributed to the full peptide, the potential for its enzymatic degradation to release smaller, active fragments like this compound warrants further investigation.
Other Bioactive Peptides
The identification of sequences containing this compound in hydrolysates of natural proteins with antioxidant properties, such as those from sea cucumber, suggests that this tripeptide may be a common motif in bioactive fragments derived from food sources.
Experimental Methodologies
While specific experimental protocols for assessing the biological activity of this compound are not available in the literature, standard assays used for evaluating the antioxidant and anti-inflammatory properties of peptides can be applied.
Assessment of Antioxidant Activity
The potential antioxidant activity of this compound can be quantified using a variety of in vitro assays.
| Assay Type | Principle | Typical Metrics |
| DPPH Radical Scavenging Assay | Measures the ability of the peptide to donate a hydrogen atom to the stable DPPH radical, causing a color change. | IC50 (concentration for 50% scavenging) |
| ABTS Radical Scavenging Assay | Measures the ability of the peptide to scavenge the ABTS radical cation. | Trolox Equivalent Antioxidant Capacity (TEAC) |
| Oxygen Radical Absorbance Capacity (ORAC) Assay | Measures the inhibition of peroxyl radical-induced oxidation. | ORAC Value (µmol Trolox equivalents/g) |
| Cellular Antioxidant Activity (CAA) Assay | Measures the ability of the peptide to prevent oxidative stress in cultured cells. | CAA Value |
Assessment of Anti-inflammatory Activity
The anti-inflammatory effects of this compound can be investigated using cell-based assays that measure the modulation of inflammatory mediators.
| Assay Type | Principle | Typical Metrics |
| Lipopolysaccharide (LPS)-stimulated Macrophage Assay | Measures the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6, IL-1β) production in macrophages stimulated with LPS. | IC50 for cytokine inhibition |
| Nitric Oxide (NO) Production Assay | Measures the inhibition of NO production in LPS-stimulated macrophages using the Griess reagent. | IC50 for NO inhibition |
| NF-κB Reporter Assay | Measures the inhibition of the NF-κB signaling pathway, a key regulator of inflammation. | Inhibition of reporter gene expression |
Visualizations of Related Processes
While a specific signaling pathway for this compound has not been elucidated, the following diagrams illustrate relevant workflows and concepts in the study of bioactive peptides.
An In-depth Technical Guide to the Synthesis of Gly-Glu-Gly Tripeptide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for the tripeptide Glycyl-L-Glutamyl-Glycine (Gly-Glu-Gly). It is designed to serve as a practical resource for researchers, chemists, and professionals involved in peptide synthesis and drug development. This document details the methodologies for both Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS), offering a comparative analysis of these two core strategies.
Introduction
The tripeptide this compound is a fundamental building block in various biological and pharmaceutical research areas. Its synthesis, while seemingly straightforward, requires careful consideration of protecting group strategies, coupling efficiencies, and purification methods to achieve high purity and yield. This guide explores the nuances of both solid-phase and liquid-phase approaches, providing detailed experimental protocols and a quantitative comparison to inform the selection of the most appropriate method for a given research or production objective.
Core Synthesis Strategies: A Comparative Overview
The synthesis of this compound can be effectively achieved through two principal methodologies: Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). SPPS involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. In contrast, LPPS is the classical approach where all reactions are conducted in a homogeneous solution, with the purification of intermediates at each step.
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) |
| Principle | Stepwise synthesis on an insoluble resin support. | Synthesis in a homogeneous solution with intermediate purification. |
| Typical Purity | Generally ≥95% after purification.[1] | Can range from 90–98% depending on purification of intermediates.[1] |
| Typical Overall Yield | Dependent on the number of coupling cycles; for a tripeptide, can be high. | Can be lower for longer peptides due to losses at each purification step, but efficient for short peptides. |
| Automation | Highly amenable to automation.[2] | Less compatible with automation; more labor-intensive.[2] |
| Scalability | Suitable for small to medium scale (mg to g).[2] | Well-suited for large-scale synthesis (kg).[3] |
| Purification | Final cleavage and a single purification step. | Purification required after each coupling and deprotection step.[4] |
| Reagent Usage | Often requires an excess of reagents to drive reactions to completion. | Can use stoichiometric amounts of reagents, but requires larger solvent volumes for purification. |
Solid-Phase Peptide Synthesis (SPPS) of this compound
The Fmoc/tBu strategy is the most common approach for the SPPS of peptides with a C-terminal carboxylic acid. This method utilizes the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile groups for side-chain protection.
Protecting Group Strategy
-
Nα-Protection: Fmoc (9-Fluorenylmethyloxycarbonyl)
-
Glutamic Acid (Glu) Side-Chain Protection: OtBu (tert-butyl ester)
-
Resin: 2-Chlorotrityl chloride (2-CTC) resin is ideal for releasing the final peptide with a free C-terminal carboxylic acid under mild acidic conditions, which preserves the integrity of the peptide.
Experimental Protocol: Fmoc/tBu SPPS of this compound
1. Resin Preparation and First Amino Acid Attachment (Fmoc-Gly-OH)
-
Resin Swelling: Swell 2-Chlorotrityl chloride resin (1 g, 1.0-1.6 mmol/g substitution) in dichloromethane (B109758) (DCM, 10 mL) for 30 minutes in a reaction vessel.
-
Attachment:
-
Dissolve Fmoc-Gly-OH (2 equivalents relative to resin loading) and diisopropylethylamine (DIEA) (4 equivalents) in dry DCM.
-
Add the amino acid solution to the swollen resin and agitate for 1-2 hours.
-
To cap any unreacted sites on the resin, add a small amount of methanol (B129727) and agitate for 15 minutes.
-
Wash the resin with DCM (3x), DMF (3x), and DCM (3x).
-
2. Deprotection of Fmoc Group
-
Treat the resin with 20% piperidine (B6355638) in dimethylformamide (DMF) (10 mL) for 5 minutes.
-
Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
3. Coupling of the Second Amino Acid (Fmoc-Glu(OtBu)-OH)
-
Activation: In a separate vial, dissolve Fmoc-Glu(OtBu)-OH (3 equivalents), HBTU (2.9 equivalents), and DIEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates no free primary amines).
-
Wash the resin with DMF (5x).
4. Deprotection of Fmoc Group
-
Repeat step 2.
5. Coupling of the Third Amino Acid (Fmoc-Gly-OH)
-
Activation: In a separate vial, dissolve Fmoc-Gly-OH (3 equivalents), HBTU (2.9 equivalents), and DIEA (6 equivalents) in DMF. Allow for a 2-minute pre-activation.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitoring: Perform a Kaiser test to ensure complete coupling.
-
Wash the resin with DMF (5x) and DCM (3x).
6. Final Fmoc Deprotection
-
Repeat step 2.
7. Cleavage and Global Deprotection
-
Wash the final peptide-resin with DCM (3x) and dry under vacuum.
-
Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).
-
Add the cleavage cocktail to the resin (10 mL per gram of resin) and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the TFA solution.
8. Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2x).
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry to confirm its identity.
SPPS Workflow Diagram
References
A Technical Guide to the Natural Occurrence of Gly-Glu-Gly in Organisms: A Foundational and Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The tripeptide Gly-Glu-Gly is not widely documented in scientific literature as a naturally occurring molecule with established physiological roles. This guide serves as a foundational resource, providing a theoretical framework for its potential biosynthesis and function, alongside established methodologies for its future investigation.
Introduction
Small peptides are increasingly recognized as critical signaling molecules and metabolic intermediates, possessing a wide range of biological activities.[1][2][3] The tripeptide Glycyl-L-Glutamyl-L-Glycine (this compound) is a simple molecule composed of two glycine (B1666218) residues and one glutamic acid residue. While its constituent amino acids are fundamental to countless biological processes, the natural occurrence, biosynthesis, and specific physiological functions of the this compound tripeptide itself are not well-established.
This technical guide provides a comprehensive overview for researchers interested in exploring the potential existence and roles of this compound. It covers the established biosynthesis of its component amino acids, presents theoretical pathways for its formation, hypothesizes potential physiological functions based on related compounds, and details robust experimental protocols for its identification, quantification, and functional characterization.
Theoretical Biosynthesis of this compound
The formation of this compound in an organism would depend on the availability of its constituent amino acids and the presence of appropriate enzymatic machinery for peptide bond formation.
Biosynthesis of Precursor Amino Acids
-
Glycine (Gly): As a non-essential amino acid, glycine is synthesized in mammals through several pathways. The primary route is from serine via the enzyme serine hydroxymethyltransferase (SHMT), a reaction that requires tetrahydrofolate.[4][5] Other pathways include synthesis from threonine, choline, or glyoxylate.[6][7] Glycine is integral to the synthesis of glutathione, purines, and heme.[6]
-
Glutamic Acid (Glu): Glutamate (B1630785) is a central node in amino acid metabolism and a key neurotransmitter.[8] It is primarily synthesized from α-ketoglutarate, an intermediate of the citric acid cycle, through transamination or the action of glutamate dehydrogenase.[9] It can also be produced from glutamine via the enzyme glutaminase.[10]
Mechanisms of Peptide Bond Formation
The formation of the two peptide bonds in this compound (one between the first Gly and Glu, and the second between Glu and the second Gly) would be an endergonic process requiring enzymatic catalysis. Two principal mechanisms could be responsible for its synthesis.
-
Proteolytic Degradation: this compound could be a stable intermediate product resulting from the specific proteolytic degradation of larger proteins that contain this sequence.
-
De Novo Synthesis:
-
Ribosomal Synthesis: It is unlikely that a tripeptide of this nature would be directly synthesized ribosomally as a final product.
-
Non-Ribosomal Peptide Synthesis (NRPS): A more plausible route for de novo synthesis is via Non-Ribosomal Peptide Synthetases (NRPSs). These large, modular enzyme complexes can synthesize short, often modified peptides independent of mRNA.[11][12] A hypothetical NRPS-like enzyme or a specific peptide ligase could catalyze the ATP-dependent condensation of the three amino acids. The synthesis would proceed through the adenylation of each amino acid, followed by their sequential condensation.[13]
-
Below is a diagram illustrating a hypothetical enzymatic pathway for this compound synthesis.
Potential Physiological Roles (Hypothetical)
While no specific roles for this compound have been documented, we can hypothesize its potential functions based on the biological activities of its components and other known tripeptides.
-
Neuromodulation: Given that glutamate is the primary excitatory neurotransmitter and glycine is a major inhibitory neurotransmitter in the central nervous system, this compound could act as a neuromodulatory peptide.[7][8] It might interact with synaptic receptors to fine-tune neuronal signaling, potentially binding to a novel receptor or allosterically modulating known glutamate or glycine receptors.
-
Metabolic Regulation: The peptide could serve as a carrier or storage form of amino acids, or it might be an intermediate in a yet-to-be-discovered metabolic pathway.
-
Cellular Signaling: Many small peptides act as extracellular signals, binding to specific G protein-coupled receptors (GPCRs) to initiate intracellular signaling cascades.[3] this compound could potentially follow this paradigm, influencing processes like cell proliferation, inflammation, or apoptosis.
A hypothetical signaling pathway initiated by this compound is presented below.
Quantitative Data
Currently, there is no published quantitative data on the concentrations of this compound in various organisms or tissues. Future peptidomics and targeted analytical studies are required to populate this area of knowledge. A template for presenting such data is provided below.
| Organism | Tissue / Biofluid | Concentration Range | Method of Detection | Reference |
| Mus musculus | Brain | Data not available | LC-MS/MS | (Future Study) |
| Homo sapiens | Plasma | Data not available | LC-MS/MS | (Future Study) |
| Homo sapiens | Cerebrospinal Fluid | Data not available | LC-MS/MS | (Future Study) |
| Rattus norvegicus | Liver | Data not available | LC-MS/MS | (Future Study) |
Experimental Protocols
Investigating a novel peptide requires a systematic approach, from initial detection to functional characterization. The following section outlines detailed, generalized protocols that can be adapted for the study of this compound.
Protocol: Identification and Quantification by LC-MS/MS
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules like tripeptides in complex biological matrices.[14][15]
-
Sample Preparation (from Plasma):
-
To 100 µL of plasma in a microcentrifuge tube, add an internal standard (e.g., a stable isotope-labeled version of this compound).
-
Induce protein precipitation by adding 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
For increased cleanliness, the supernatant can be passed through a solid-phase extraction (SPE) cartridge (e.g., a mixed-mode cation exchange sorbent) to enrich for the peptide.[14]
-
Evaporate the final extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98% water, 2% acetonitrile, 0.1% formic acid).
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column with a pore size suitable for peptides (e.g., 100-300 Å) is recommended (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[16]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: Start at 2% B, hold for 1 minute; ramp to 30% B over 5 minutes; ramp to 95% B over 1 minute; hold for 2 minutes; return to 2% B and re-equilibrate for 3 minutes. Total run time: 12 minutes.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Theoretical MRM Transitions for this compound (C9H15N3O6, MW: 277.23):
-
Precursor Ion (Q1): m/z 278.1 (M+H)+
-
Product Ions (Q3): Transitions would need to be determined empirically using a synthetic standard. Likely fragments would correspond to the loss of glycine (y1 ion), the Gly-Glu bond cleavage (b2 ion), etc.
-
-
Quantification: A standard curve is generated using a synthetic this compound standard of known concentrations, and the concentration in the biological sample is determined by comparing its peak area ratio (analyte/internal standard) to the standard curve.
-
Protocol: Hypothetical Receptor Binding Assay
To investigate if this compound interacts with a cell surface receptor, a competitive radioligand binding assay can be employed.[17][18]
-
Membrane Preparation:
-
Culture a suitable cell line (e.g., a neuronal line like SH-SY5Y or HEK293 cells transfected with a candidate orphan GPCR).
-
Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl) using a Dounce homogenizer.
-
Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a BCA or Bradford assay.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a constant concentration of a known radioligand (a "hot" ligand that binds to the target receptor) and a constant amount of the membrane preparation to each well.
-
Add increasing concentrations of unlabeled ("cold") synthetic this compound to the wells.
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate, which traps the membranes with bound radioligand.
-
Wash the filters quickly with cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the cold this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). This value indicates the binding affinity of this compound for the receptor.
-
Overall Experimental Workflow
The logical progression from discovery to functional validation is crucial.
Conclusion and Future Directions
The tripeptide this compound represents an unexplored area in peptide biology. While its existence and function in organisms remain to be confirmed, the established roles of its constituent amino acids suggest that, if present, it could possess significant biological activity, particularly in neuromodulation and metabolic signaling.
The immediate future direction for research in this area is clear: the application of high-sensitivity peptidomics and targeted mass spectrometry to screen for the presence of this compound in various biological tissues and fluids. Should this peptide be identified, the subsequent steps will involve its chemical synthesis to enable the detailed functional studies outlined in this guide. Uncovering the potential role of this compound and other small, uncharacterized peptides holds the promise of revealing new layers of biological regulation and may present novel opportunities for therapeutic development.
References
- 1. bachem.com [bachem.com]
- 2. researchgate.net [researchgate.net]
- 3. Biomedical applications of dipeptides and tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycine metabolism in animals and humans: implications for nutrition and health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. metabolon.com [metabolon.com]
- 8. Glutamate (neurotransmitter) - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Glutamate/GABA Synthesis & Metabolism [sigmaaldrich.com]
- 11. chem.uzh.ch [chem.uzh.ch]
- 12. Nonribosomal peptide - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. farmaciajournal.com [farmaciajournal.com]
- 16. Improved LC–MS identification of short homologous peptides using sequence-specific retention time predictors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
An In-depth Technical Guide to the Predicted 3D Conformation of the Gly-Glu-Gly Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide Gly-Glu-Gly, composed of two glycine (B1666218) residues flanking a central glutamic acid, serves as a fundamental model for understanding peptide structure and dynamics. Its conformational landscape—the ensemble of three-dimensional shapes it can adopt—is of significant interest in various fields, including drug design, biochemistry, and materials science. The inherent flexibility of the glycine residues, combined with the charged and polar nature of the glutamic acid side chain, results in a complex conformational equilibrium that is sensitive to the surrounding environment. This guide provides a comprehensive overview of the predicted 3D conformation of this compound, detailing the computational and experimental methodologies used for its characterization, and presenting key quantitative data and structural insights.
Predicted 3D Conformation of this compound
Computational studies on GGG, a close structural analog, have revealed the existence of several low-energy conformers.[1] The most populated conformer, designated ggg1, adopts an extended configuration stabilized by multiple intramolecular hydrogen bonds.[1] Given the structural similarities, it is predicted that this compound will also exist as an ensemble of conformations, with extended and partially folded structures being prominent. The glutamic acid side chain introduces additional complexity, with its carboxyl group capable of forming hydrogen bonds with the peptide backbone or interacting with the solvent.
Molecular dynamics (MD) simulations are a powerful tool for exploring these conformational dynamics in solution.[2] Studies on related peptides have shown that even minor changes, such as the protonation state of termini, can influence the conformational ensemble.[2] For this compound, the pH of the environment will be a critical determinant of its conformation, as it will affect the charge of the glutamic acid side chain and the N- and C-termini.
Experimental Methodologies for Conformation Determination
A variety of experimental techniques are employed to determine the three-dimensional structure of peptides. These methods can provide data on the average conformation in solution or a high-resolution snapshot in the solid state.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the structure of peptides in solution. By measuring nuclear Overhauser effects (NOEs), scalar couplings (J-couplings), and chemical shifts, it is possible to derive distance and dihedral angle restraints that can be used to build a 3D model of the peptide. For a peptide like this compound, 2D NMR experiments such as COSY, TOCSY, and NOESY would be essential to assign proton resonances and identify spatial proximities between atoms.
2. X-ray Crystallography: X-ray crystallography provides high-resolution structural information of molecules in their crystalline form. The process involves crystallizing the peptide and then bombarding the crystal with X-rays. The resulting diffraction pattern can be used to calculate the electron density and, consequently, the positions of the atoms in the molecule. While this method yields a very detailed structure, it is a static picture and may not represent the full range of conformations present in solution.
3. Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for studying the secondary structure of peptides by analyzing the vibrational frequencies of the amide bonds. The positions of the amide I and amide II bands are sensitive to the presence of different types of secondary structures, such as β-turns and extended chains, which are stabilized by specific hydrogen bonding patterns.[3]
4. Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): IMS-MS is a gas-phase technique that can separate ions based on their size and shape. This allows for the differentiation of different conformers of a peptide in the gas phase.[4] By coupling this with computational modeling, it is possible to assign specific structures to the experimentally observed signals.
Computational Methodologies for Conformation Prediction
Computational methods are indispensable for predicting and understanding the conformational landscape of peptides. These approaches range from quantum mechanical calculations on small systems to classical molecular dynamics simulations on larger systems in solution.
1. Molecular Dynamics (MD) Simulations: MD simulations are used to study the time-dependent behavior of a molecular system.[2] By solving Newton's equations of motion for the atoms in the peptide and the surrounding solvent, MD simulations can provide insights into the conformational dynamics, flexibility, and interactions of the peptide. The choice of force field (e.g., CHARMM, AMOEBA) is critical for the accuracy of these simulations.[2]
2. Density Functional Theory (DFT): DFT is a quantum mechanical method used to calculate the electronic structure of molecules. It is often used to perform geometry optimizations and calculate the relative energies of different peptide conformers with high accuracy.[1][5] A multi-stage optimization strategy, starting with lower-level methods and progressing to higher levels of theory like BHandHLYP/6-311++G(d,p), is often employed to efficiently explore the potential energy surface.[1]
3. Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to correlate the chemical structure of a series of compounds with their biological activity.[6] In the context of peptide conformation, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to understand how different conformations might relate to biological function.[6]
Data Presentation
Table 1: Computational Details for Conformational Analysis of a Model Tripeptide (GGG) [1]
| Parameter | Description |
| Initial Conformer Generation | 3072 trial conformers |
| Initial Optimization Level | HF/3-21G(d) |
| Further Optimization Level | BHandHLYP/6-31G(d) |
| Final Single Point Energy | BHandHLYP/6-311++G(d,p) |
| Number of Important Conformers | 6 (with >3% population share) |
Table 2: Key Conformers of a Model Tripeptide (GGG) and Their Characteristics [1]
| Conformer | Key Features | Intramolecular Interactions |
| ggg1 | Most populated, extended configuration | OCO-H… O=COH (cis-carboxyl), OCN-H… O=COH, OCN-H… O=CNH, OCN-H… NH₂ |
| ggg2 | Similar to ggg1 | Differs in H-bond at N-terminus: NH₂… O=CNH |
| ggg3 & ggg4 | Similar structures | Differ in the placement of the amino groups |
Visualizations
Caption: Workflow for Peptide Conformation Prediction.
Caption: Potential Intramolecular Hydrogen Bonds in this compound.
Conclusion
The three-dimensional conformation of the this compound peptide is best described as a dynamic ensemble of structures. Computational predictions, guided by data from analogous peptides like GGG, suggest a prevalence of extended conformers stabilized by intramolecular hydrogen bonds. The central glutamic acid residue is expected to significantly influence the conformational landscape through its side chain's ability to form additional hydrogen bonds and its response to environmental pH. A comprehensive understanding of the 3D structure of this compound requires a synergistic approach, combining high-level computational modeling with experimental validation through techniques such as NMR, X-ray crystallography, and spectroscopy. Such knowledge is crucial for applications in drug development, where peptide conformation dictates molecular recognition and biological activity.
References
- 1. Comprehensive Conformational Studies of Five Tripeptides and a Deduced Method for Efficient Determinations of Peptide Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intrinsic Conformational Dynamics of Glycine and Alanine in Polarizable Molecular Dynamics Force Fields: Comparison to Spectroscopic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. Conformations of Gly(n)H+ and Ala(n)H+ peptides in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sid.ir [sid.ir]
- 6. Structural Insights on Hyp-Gly-Containing Peptides as Antiplatelet Compounds through Topomer CoMFA and CoMSIA Analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Gly-Glu-Gly Tripeptide: A Technical Guide to its Role in Protein Folding and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide Gly-Glu-Gly, a simple sequence of glycine (B1666218), glutamic acid, and glycine, presents a fascinating case study in the fundamental principles of protein folding and structural biology. While extensive research has focused on the roles of individual amino acids, the specific contributions of short peptide motifs like this compound are crucial for a comprehensive understanding of protein architecture and function. This technical guide synthesizes the theoretical and practical aspects of studying the this compound motif, offering insights into its potential impact on protein folding, stability, and aggregation. Due to a lack of extensive direct experimental data specifically on the this compound tripeptide in the public domain, this guide extrapolates from the known biochemical properties of its constituent amino acids and provides generalized experimental protocols that can be adapted for its specific investigation.
Theoretical Framework: The Roles of Glycine and Glutamic Acid
The behavior of the this compound motif is dictated by the unique properties of its constituent amino acids.
Glycine (Gly): The Conformational Flexor. As the smallest amino acid with only a hydrogen atom as its side chain, glycine imparts significant conformational flexibility to a polypeptide chain.[1][2] This flexibility allows it to adopt a wide range of dihedral angles, often residing in loop or turn regions of proteins that are sterically inaccessible to other residues.[3][4] This inherent flexibility can be a double-edged sword; while it can facilitate the formation of tight turns and intricate folds, it can also introduce entropic penalties that may destabilize structured regions.[2] The presence of glycine residues is often associated with unstructured or disordered regions within proteins.[2]
Glutamic Acid (Glu): The Solubilizing Stabilizer. Glutamic acid, with its negatively charged carboxylate side chain at physiological pH, is a hydrophilic amino acid. It readily forms hydrogen bonds with water and other polar residues, contributing to the overall solubility and stability of a protein.[5] Studies have shown that glutamic acid, along with other charged amino acids, can enhance protein solubility and long-term stability.[6][7][8] The introduction of glutamic acid can influence the electrostatic surface of a protein, potentially modulating protein-protein interactions and preventing aggregation.
The this compound Motif: A Localized Region of Flexibility and Polarity. The combination of two flexible glycine residues flanking a polar glutamic acid residue in the this compound motif likely creates a localized region of high flexibility and negative charge. This motif could act as a flexible linker between secondary structural elements, allowing for domain movements or facilitating protein-protein interactions. The central glutamic acid would be expected to be solvent-exposed, contributing to the protein's solubility. The Gly-X-Gly motif, in general, is known to introduce local flexibility and can be found in various protein structures, often at the ends of secondary structure elements.[9][10]
Potential Roles in Protein Folding and Structure
Based on the properties of its constituent amino acids, the this compound motif may play several roles in protein folding and structure:
-
Initiation of Folding: The flexibility of the glycine residues could allow for rapid local collapse during the initial stages of protein folding, bringing distant parts of the polypeptide chain into proximity.
-
Formation of Turns and Loops: The motif is well-suited to form tight turns or flexible loops connecting secondary structure elements like alpha-helices and beta-sheets.
-
Modulation of Stability: The glutamic acid residue can contribute to electrostatic stability and solubility. However, the high flexibility of the flanking glycines might introduce a localized region of lower stability, which could be functionally important for protein dynamics.
-
Prevention of Aggregation: The hydrophilic and charged nature of glutamic acid can help to prevent the aggregation of unfolded or partially folded protein states by promoting interactions with the solvent.
Experimental Investigation of the this compound Motif
To quantitatively assess the role of the this compound motif, a combination of biophysical and computational techniques can be employed. The following sections provide detailed, albeit generalized, experimental protocols that can be adapted for this purpose.
Data Presentation: Summarized Quantitative Data
Table 1: Thermodynamic Parameters of Protein Folding
| Protein Variant | Tm (°C) | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) at 25°C |
| Wild-Type (without this compound) | ||||
| Mutant (with this compound) | ||||
| Control Peptide (e.g., Gly-Ala-Gly) |
Table 2: Aggregation Kinetics
| Protein Variant | Lag Time (hours) | Aggregation Rate (a.u./hour) | Final ThT Fluorescence (a.u.) |
| Wild-Type (without this compound) | |||
| Mutant (with this compound) | |||
| Control Peptide (e.g., Gly-Ala-Gly) |
Table 3: Conformational Analysis by Circular Dichroism
| Peptide | Wavelength of Minimum (nm) | Mean Residue Ellipticity at 222 nm (deg·cm²/dmol) | Estimated % α-helix | Estimated % β-sheet | Estimated % Random Coil |
| This compound | |||||
| Control Peptide 1 (e.g., Ala-Ala-Ala) | |||||
| Control Peptide 2 (e.g., Gly-Ala-Gly) |
Experimental Protocols
CD spectroscopy is a powerful technique to assess the secondary structure of peptides and proteins in solution.[11]
Methodology:
-
Sample Preparation:
-
Dissolve the synthesized this compound tripeptide and control peptides (e.g., Gly-Ala-Gly, Ala-Ala-Ala) in a suitable buffer (e.g., 10 mM sodium phosphate (B84403), pH 7.4).[12] The buffer should be optically inactive in the far-UV region.[13]
-
Determine the precise peptide concentration using a quantitative amino acid analysis or by absorbance at 205 nm.
-
Prepare a series of peptide concentrations (e.g., 10 µM to 100 µM) to check for concentration-dependent effects.
-
-
Data Acquisition:
-
Use a calibrated CD spectropolarimeter.
-
Acquire spectra in the far-UV region (typically 190-260 nm) using a quartz cuvette with a short path length (e.g., 0.1 cm).[14]
-
Record spectra at a controlled temperature (e.g., 25°C).
-
Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectra.[12]
-
Typically, 3-5 scans are averaged for each sample to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]).
-
Analyze the spectra for characteristic features of secondary structures. A random coil conformation is expected for a short peptide like this compound, which would be characterized by a strong negative band around 200 nm.
-
For larger proteins containing the this compound motif, deconvolution algorithms can be used to estimate the percentage of α-helix, β-sheet, and random coil.
-
Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-level information about the structure and dynamics of peptides in solution.[15][16][17]
Methodology:
-
Sample Preparation:
-
Dissolve the this compound peptide (isotopically labeled with ¹⁵N and/or ¹³C for more detailed studies) in a suitable buffer (e.g., 90% H₂O/10% D₂O, 10 mM phosphate buffer, pH 6.0).[15]
-
Peptide concentration should be in the range of 0.5-5 mM.[15]
-
Add a small amount of a chemical shift reference standard (e.g., DSS or TSP).
-
-
Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Acquire a suite of 1D and 2D NMR experiments, including:
-
1D ¹H: To get an overview of the sample.
-
2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[17]
-
2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For isotopically labeled samples, to resolve individual amide proton signals.
-
-
-
Data Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the resonances to specific atoms in the peptide.
-
Use the NOE-derived distance restraints and dihedral angle restraints (from coupling constants) to calculate a family of structures representing the conformational ensemble of the peptide using software like CYANA or XPLOR-NIH.
-
ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of interaction.[18][19][20] This can be used to study the interaction of the this compound motif with other proteins or molecules.
Methodology:
-
Sample Preparation:
-
Prepare the this compound peptide (ligand) and the target protein (macromolecule) in the exact same, thoroughly degassed buffer.[21] Mismatched buffers can lead to large heats of dilution, obscuring the binding signal.
-
Accurately determine the concentrations of both the peptide and the protein.
-
A typical starting concentration for the protein in the sample cell is 10-50 µM, and for the peptide in the syringe is 10-20 times higher than the protein concentration.[19]
-
-
Data Acquisition:
-
Use an isothermal titration calorimeter.
-
Equilibrate the instrument at the desired temperature (e.g., 25°C).
-
Perform a series of small injections (e.g., 2-10 µL) of the peptide solution into the protein solution in the sample cell.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of peptide to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (Kd, n, ΔH, and ΔS).
-
The ThT assay is widely used to monitor the formation of amyloid-like fibrils, a common form of protein aggregation.[22][23]
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of Thioflavin T (e.g., 1 mM in water) and filter it through a 0.22 µm filter. Store protected from light.[22]
-
Prepare solutions of the protein with and without the this compound motif in a suitable buffer that promotes aggregation (e.g., low pH, elevated temperature).
-
The final reaction mixture should contain the protein (e.g., 10-50 µM) and ThT (e.g., 10-25 µM).
-
-
Data Acquisition:
-
Use a fluorescence plate reader with excitation and emission wavelengths set to approximately 440 nm and 485 nm, respectively.[23]
-
Incubate the plate at a constant temperature (e.g., 37°C) with intermittent shaking to promote aggregation.
-
Monitor the fluorescence intensity over time.
-
-
Data Analysis:
-
Plot the ThT fluorescence intensity as a function of time.
-
Analyze the resulting sigmoidal curve to determine the lag time for aggregation, the aggregation rate (slope of the elongation phase), and the final fluorescence intensity (plateau).
-
MD simulations can provide detailed insights into the conformational dynamics and interactions of the this compound tripeptide at an atomic level.[24][25][26]
Methodology:
-
System Setup:
-
Build the initial structure of the this compound tripeptide or a larger protein containing this motif.
-
Solvate the peptide in a box of explicit water molecules (e.g., TIP3P).[25]
-
Add counter-ions to neutralize the system.
-
-
Simulation Protocol:
-
Choose a suitable force field (e.g., AMBER, CHARMM, GROMOS).
-
Perform energy minimization to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant temperature and pressure (NPT ensemble).[24]
-
Run a production simulation for a sufficient length of time (e.g., hundreds of nanoseconds to microseconds) to sample the conformational space.
-
-
Data Analysis:
-
Analyze the trajectory to determine conformational preferences, hydrogen bonding patterns, and interactions with solvent molecules.
-
Calculate properties such as root-mean-square deviation (RMSD), radius of gyration (Rg), and dihedral angle distributions.
-
For larger proteins, simulations can be used to calculate the free energy of folding and assess the impact of the this compound motif on stability.
-
Conclusion and Future Directions
The this compound tripeptide, though simple in its composition, likely plays a nuanced role in protein folding and structure by providing a localized region of high flexibility and polarity. While direct experimental data on this specific motif is currently limited, the established properties of glycine and glutamic acid provide a strong theoretical foundation for its expected behavior. The experimental protocols detailed in this guide offer a roadmap for researchers to quantitatively investigate the impact of the this compound motif on protein stability, conformational dynamics, and aggregation propensity.
Future research should focus on systematically incorporating the this compound motif into well-characterized model proteins and peptides to dissect its specific contributions. Such studies, combining biophysical experiments and computational simulations, will not only enhance our fundamental understanding of protein folding but also provide valuable insights for the rational design of proteins with desired stability and function, a critical aspect of drug development and biotechnology.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Amino acid contribution to protein solubility: Asp, Glu, and Ser contribute more favorably than the other hydrophilic amino acids in RNase Sa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein loop compaction and the origin of the effect of arginine and glutamic acid mixtures on solubility, stability and transient oligomerization of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Conformational effects of Gly-X-Gly interruptions in the collagen triple helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. americanpeptidesociety.org [americanpeptidesociety.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. moodle2.units.it [moodle2.units.it]
- 15. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 16. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. benchchem.com [benchchem.com]
- 19. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 20. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 21. High-Quality Data of Protein/Peptide Interaction by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 22. Thioflavin T spectroscopic assay [assay-protocol.com]
- 23. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 24. A protocol for preparing explicitly solvated systems for stable molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. events.prace-ri.eu [events.prace-ri.eu]
The Precision of Proteolysis: A Technical Guide to Enzymatic Cleavage within the Gly-Glu-Gly Motif
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the enzymatic cleavage sites within the Gly-Glu-Gly tripeptide sequence. This whitepaper provides an in-depth analysis of proteases with specificity for this motif, their kinetic parameters, and the experimental methodologies required for their study. The guide is designed to be an essential resource for those working in fields where precise protein cleavage is critical, including targeted drug delivery, protein engineering, and the study of cellular signaling pathways.
The this compound sequence, while short, presents a specific target for a class of highly selective proteases. Understanding the enzymes that cleave within this motif is paramount for manipulating protein function and designing novel therapeutic strategies. This guide focuses primarily on viral proteases, such as Tobacco Etch Virus (TEV) protease and Human Rhinovirus (HRV) 3C protease, which exhibit remarkable specificity for sequences containing glutamine (a close structural analog of glutamic acid) followed by glycine (B1666218).
Key Enzymatic Players and Their Specificity
While direct cleavage within a simple this compound tripeptide is not extensively documented for many common proteases, several enzymes, particularly those of viral origin, recognize extended sequences where a Gln-Gly or a similar junction is the scissile bond. Glutamic acid at the P2 or other positions relative to the cleavage site can significantly influence substrate recognition and cleavage efficiency.
TEV Protease: This highly specific cysteine protease from the Tobacco Etch Virus recognizes the consensus sequence Glu-Asn-Leu-Tyr-Phe-Gln↓(Gly/Ser), cleaving between the Gln and Gly/Ser residues.[1][2][3] The presence of a glutamic acid residue in the recognition sequence highlights its potential relevance for substrates containing Gly-Glu-like motifs.
HRV 3C Protease: Human Rhinovirus 3C protease is another cysteine protease with stringent substrate specificity, recognizing the sequence Leu-Glu-Val-Leu-Phe-Gln↓Gly-Pro and cleaving between Gln and Gly.[4][5] Similar to TEV protease, the inclusion of glutamic acid in its recognition motif underscores its utility in targeting specific protein sequences.
Caspase-3: While primarily known for its preference for an Asp residue at the P1 position (the residue preceding the cleavage site), caspase-3 has been shown to cleave substrates with Glu at P1, albeit with lower efficiency. Its consensus cleavage motif is often DEVD↓(G/S/A), indicating a preference for glycine or serine at the P1' position.[6]
Quantitative Analysis of Protease Activity
The efficiency of enzymatic cleavage is determined by the kinetic parameters kcat (the turnover number) and Km (the Michaelis constant), with the ratio kcat/Km representing the catalytic efficiency of the enzyme for a particular substrate. The following tables summarize available kinetic data for TEV protease and its variants with their preferred substrates. While data for the specific this compound tripeptide is limited, these values for longer, optimized substrates provide a benchmark for enzymatic activity.
| Enzyme | Substrate Sequence | Km (mM) | kcat (s⁻¹) | kcat/Km (mM⁻¹s⁻¹) | Reference |
| Wild-type TEV Protease | TENLYFQSGTRR-NH₂ | 0.061 ± 0.010 | 0.16 ± 0.01 | 2.62 ± 0.46 | [7] |
| TEV Protease (S219V) | TENLYFQSGTRR-NH₂ | 0.041 ± 0.010 | 0.19 ± 0.01 | 4.63 ± 1.16 | [7] |
| uTEV3 (I138T/S153N/T180A) | ENLYFQ/M | 3-fold lower than WT | Similar to WT | 2.8-fold higher than WT | [8] |
| eTEV | ENLYFQSG | - | 2.25-fold higher than WT | - | [9] |
Table 1: Kinetic Parameters of TEV Protease and Variants. This table presents the Michaelis-Menten constants (Km), turnover numbers (kcat), and catalytic efficiencies (kcat/Km) for wild-type TEV protease and several engineered variants with their preferred peptide substrates. The data illustrates how mutations can enhance catalytic efficiency.
Signaling Pathway Involvement: Picornaviral 3C Protease in Immune Evasion
The cleavage of specific host cell proteins by viral proteases is a common strategy for viruses to evade the host immune response. For instance, the 3C protease of Seneca Valley Virus (SVV), a picornavirus, has been shown to antagonize the type I interferon (IFN) signaling pathway by cleaving crucial adaptor proteins like MAVS, TRIF, and TANK.[10][11] This disruption prevents the downstream signaling cascade that would normally lead to an antiviral state in the host cell.
Experimental Protocols
FRET-Based Protease Activity Assay
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay for determining the activity of proteases like TEV or 3C protease on a peptide substrate. The substrate is a synthetic peptide containing the protease recognition sequence flanked by a FRET donor and acceptor pair. Cleavage of the peptide separates the donor and acceptor, resulting in an increase in donor fluorescence.
Materials:
-
Purified protease (e.g., TEV protease, HRV 3C protease)
-
FRET peptide substrate (e.g., with a donor like fluorescein (B123965) and an acceptor like TAMRA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.5 mM EDTA, 1 mM DTT for TEV protease)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the FRET peptide substrate in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the protease in Assay Buffer.
-
In a 96-well black microplate, add the FRET peptide substrate to each well to a final concentration in the low micromolar range.
-
Initiate the reaction by adding the protease dilutions to the wells. Include a negative control with no enzyme.
-
Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the donor fluorophore.
-
Monitor the increase in fluorescence over time. The initial rate of the reaction is proportional to the enzyme concentration.
-
To determine kinetic parameters (Km and kcat), perform the assay with a fixed enzyme concentration and varying substrate concentrations. Fit the initial velocity data to the Michaelis-Menten equation.[12]
References
- 1. blirt.eu [blirt.eu]
- 2. TEV protease - Wikipedia [en.wikipedia.org]
- 3. TEV Activity Assay Kit (PTAK-028) - Creative Biogene [creative-biogene.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. agscientific.com [agscientific.com]
- 6. Deorphanizing Caspase-3 and Caspase-9 Substrates In and Out of Apoptosis with Deep Substrate Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Mechanism of Mutation-Induced Effects on the Catalytic Function of TEV Protease: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Fluorescence Dequenching Assay for the Activity of TEV Protease - PMC [pmc.ncbi.nlm.nih.gov]
Gly-Glu-Gly: A Potential Biomarker in the Crossroads of Glutathione Metabolism and Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide Glycyl-Glutamyl-Glycine (Gly-Glu-Gly) is a gamma-glutamyl peptide intricately linked to the catabolism of glutathione (B108866) (GSH), a cornerstone of cellular antioxidant defense. While not as extensively studied as its parent molecule, the dynamic levels of this compound hold potential as a nuanced biomarker for diseases characterized by oxidative stress and metabolic dysregulation. This guide explores the metabolic context of this compound, its potential as a disease biomarker, and the methodologies for its investigation.
The metabolic relevance of this compound is intrinsically tied to the activity of γ-glutamyltransferase (GGT), a cell-surface enzyme that plays a pivotal role in the γ-glutamyl cycle. GGT catalyzes the transfer of the γ-glutamyl moiety from glutathione and other γ-glutamyl compounds to an acceptor, which can be an amino acid, a peptide, or water.[1] This enzymatic action is a key step in the breakdown of extracellular glutathione, facilitating the recovery of its constituent amino acids for intracellular resynthesis.[2]
The γ-Glutamyl Cycle and the Genesis of this compound
The γ-glutamyl cycle is a six-enzyme pathway responsible for the synthesis and degradation of glutathione. GGT is the primary enzyme responsible for the extracellular catabolism of GSH.[2] It cleaves the γ-glutamyl bond in glutathione, releasing cysteinyl-glycine and transferring the γ-glutamyl group. When glycine (B1666218) or a glycine-containing peptide acts as the acceptor for this γ-glutamyl group, this compound can be formed through GGT's transpeptidation activity.[3][4]
The concentration of extracellular this compound is therefore theoretically dependent on the availability of its precursors (glutathione and glycine) and the activity of GGT. Elevated GGT activity, a hallmark of several pathological states, could lead to increased formation of this compound, positioning this tripeptide as a potential surrogate marker for GGT-related pathophysiology.
This compound as a Potential Biomarker in Disease
While direct evidence linking this compound levels to specific diseases is still emerging, the well-established role of its parent enzyme, GGT, in various pathologies provides a strong rationale for its investigation.
Liver Disease
Elevated serum GGT is a sensitive but non-specific marker of liver injury and cholestasis.[5] Conditions such as alcoholic and non-alcoholic fatty liver disease, hepatitis, and cirrhosis are associated with increased GGT levels.[5] This rise in GGT activity could lead to increased production of this compound, suggesting its potential as a more specific marker of GGT-mediated liver pathology.
Cardiovascular Disease
Emerging evidence has linked elevated GGT levels with an increased risk of cardiovascular diseases, including atherosclerosis and congestive heart failure.[1] GGT has been found in atherosclerotic plaques, suggesting a potential role in the pathogenesis of these conditions.[1] Investigating the presence and concentration of this compound in plasma and atherosclerotic plaques could provide new insights into the role of the γ-glutamyl cycle in cardiovascular disease.
Cancer
The metabolic landscape of cancer is often characterized by increased demand for amino acids and altered redox balance. Rapidly proliferating cancer cells have been shown to consume large amounts of glycine.[6][7] Furthermore, some cancer cells exhibit altered glycosylation patterns on their surface proteins.[8] Given the roles of glycine in cancer cell proliferation and GGT in amino acid metabolism, this compound could serve as a potential biomarker in certain malignancies. For instance, elevated levels of serine and glycine have been observed in the core of glioblastoma tumors.[9]
Neurological Disorders
Neuroinflammation is a common feature of many neurodegenerative diseases. Glycine can modulate neuroinflammation, and altered glycinergic neurotransmission has been implicated in conditions like chronic hyperammonemia.[10] While the direct role of this compound in neuroinflammation is unknown, its components, glutamate (B1630785) and glycine, are key neurotransmitters. Therefore, dysregulation of this compound metabolism could have implications for neurological function and disease.
Quantitative Data
Direct quantitative data on this compound concentrations in disease states are not widely available in the literature. However, the following table summarizes the typical changes in serum GGT levels, the enzyme responsible for this compound formation, in various diseases. These provide a basis for hypothesizing corresponding changes in this compound.
| Disease State | Typical Change in Serum GGT Levels | Reference |
| Liver Disease | ||
| Alcoholic Liver Disease | Markedly Elevated | [5] |
| Non-alcoholic Fatty Liver Disease | Moderately Elevated | [5] |
| Viral Hepatitis | Elevated | [5] |
| Cholestasis | Markedly Elevated | [5] |
| Cardiovascular Disease | ||
| Atherosclerosis | Slightly to Moderately Elevated | [1] |
| Congestive Heart Failure | Elevated | [1] |
| Metabolic Syndrome & Diabetes | Slightly to Moderately Elevated | [11] |
| Certain Cancers | May be Elevated | [11] |
Experimental Protocols
The measurement of this compound in biological samples can be achieved through techniques commonly used for the analysis of small peptides and amino acids, primarily liquid chromatography-mass spectrometry (LC-MS).
Protocol: Quantification of this compound in Plasma using LC-MS/MS
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., isotopically labeled this compound).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant and evaporate it to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 50 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Chromatography:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 95% mobile phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing pure standards.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
3. Data Analysis:
-
Quantification: Generate a standard curve using known concentrations of this compound. The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Conclusion
This compound stands as a largely unexplored but potentially valuable biomarker at the intersection of glutathione metabolism, oxidative stress, and cellular proliferation. Its formation, catalyzed by GGT, links it directly to a well-established marker of various diseases. Future research focusing on the direct measurement of this compound in different disease states is warranted to validate its clinical utility. The development of robust and sensitive analytical methods will be crucial in uncovering the full potential of this compound as a diagnostic and prognostic tool in a range of human pathologies. The methodologies and conceptual framework provided in this guide offer a starting point for researchers and drug development professionals to embark on the investigation of this promising tripeptide.
References
- 1. Gamma-glutamyltransferase - Wikipedia [en.wikipedia.org]
- 2. Gamma-Glutamyl Transferase (γ-GT) – An old dog with new tricks? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Serine and glycine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencedaily.com [sciencedaily.com]
- 8. Glycosylation Changes in Cancer - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Blocking glycine receptors reduces neuroinflammation and restores neurotransmission in cerebellum through ADAM17-TNFR1-NF-κβ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermostability and Degradation Profile of Gly-Glu-Gly
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermostability and degradation profile of the tripeptide Glycyl-L-Glutamyl-L-Glycine (Gly-Glu-Gly). Due to the limited availability of direct quantitative data for this specific tripeptide, this guide synthesizes information from studies on its constituent amino acids, analogous peptides, and established principles of peptide chemistry. It is intended to serve as a foundational resource for researchers and professionals involved in the development and handling of peptide-based therapeutics and research agents.
Introduction to this compound
This compound is a tripeptide composed of the amino acids glycine (B1666218) and glutamic acid. Its structure and properties are dictated by the characteristics of these residues. Glycine, the simplest amino acid, provides flexibility to the peptide backbone. Glutamic acid, an acidic amino acid, possesses a carboxyl group in its side chain, making it a key site for potential chemical modifications and degradation reactions. Understanding the stability of this compound is crucial for its application in various fields, including its use in studying protein structure and its potential as a therapeutic agent.[1]
Thermostability Profile
Table 1: Thermal Properties of this compound and Related Compounds
| Compound | Molecular Weight ( g/mol ) | Melting/Decomposition Temperature (°C) |
| This compound | 261.23 | Not available |
| Gly-Gly-Gly | 189.17 | 249 (melts), >251 (decomposes) |
| Glycine | 75.07 | ~255 (decomposes) |
| Glutamic Acid | 147.13 | ~200 (decomposes) |
Degradation Profile
The degradation of this compound in aqueous solution is expected to occur primarily through hydrolysis of its peptide bonds and modifications involving the glutamic acid side chain. The rate and nature of these degradation pathways are highly dependent on environmental factors such as pH and temperature.
Major Degradation Pathways
Two principal degradation pathways are anticipated for this compound:
-
Peptide Bond Hydrolysis: This is a common degradation route for all peptides, leading to the cleavage of the peptide backbone. For this compound, this would result in the formation of smaller peptides (Gly-Glu, Glu-Gly) and the constituent amino acids (Glycine, Glutamic Acid). The rate of hydrolysis is significantly influenced by pH, with accelerated rates at both acidic and basic conditions.[2]
-
Intramolecular Cyclization of the Glutamic Acid Residue: The side chain of glutamic acid can undergo intramolecular reactions, leading to the formation of cyclic products. Two notable reactions are:
-
Pyroglutamic Acid (pGlu) Formation: Although more commonly observed when glutamic acid is at the N-terminus, the principle of intramolecular cyclization (dehydration) to form a five-membered lactam ring (pyroglutamic acid) is a relevant potential degradation pathway, especially under thermal stress.[3][4][5][6] This reaction is catalyzed by heat and is pH-dependent, with increased formation at acidic (pH 4) and basic (pH 8) conditions and minimal formation around pH 6.2.[5][6]
-
Glutarimide (B196013) Formation: The formation of a six-membered glutarimide ring is another potential intramolecular reaction involving the glutamic acid side chain. This has been observed during solid-phase peptide synthesis and is sequence-dependent.[7]
-
Table 2: Summary of Potential Degradation Products of this compound
| Degradation Pathway | Potential Products | Influencing Factors |
| Peptide Bond Hydrolysis | Gly-Glu, Glu-Gly, Glycine, Glutamic Acid | pH, Temperature |
| Intramolecular Cyclization | Pyroglutamyl-containing peptides, Glutarimide derivatives | pH, Temperature, Peptide Sequence |
pH-Rate Profile
While a specific pH-rate profile for this compound is not available, the stability of peptides containing glutamic acid is known to be pH-dependent. The formation of pyroglutamic acid from N-terminal glutamic acid in antibodies is minimal at pH 6.2 and increases at pH 4 and pH 8.[5][6] It is reasonable to infer that the overall stability of this compound in solution will be greatest in the slightly acidic to neutral pH range (pH 5-7).
Experimental Protocols
To rigorously assess the thermostability and degradation profile of this compound, a forced degradation study is recommended.[8][9] This involves subjecting the tripeptide to a range of stress conditions to intentionally induce degradation.
Forced Degradation Study Protocol
Objective: To identify the potential degradation products and pathways of this compound under various stress conditions.
Materials:
-
This compound tripeptide
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (B78521) (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
pH meter
-
Incubators/water baths
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the peptide solution with HCl at different concentrations and temperatures (e.g., 0.1 M HCl at 60°C for 24 hours).
-
Base Hydrolysis: Treat the peptide solution with NaOH at different concentrations and temperatures (e.g., 0.1 M NaOH at 60°C for 24 hours).
-
Oxidative Degradation: Treat the peptide solution with H₂O₂ at room temperature for a specified duration.
-
Thermal Degradation: Incubate the peptide solution at elevated temperatures (e.g., 60°C, 80°C) for various time points.
-
Photodegradation: Expose the peptide solution to light in a photostability chamber according to ICH guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the kinetics of degradation.
-
Sample Quenching: Neutralize acidic and basic samples before analysis.
-
Analysis: Analyze the stressed samples using a stability-indicating analytical method, such as HPLC-MS/MS.
Analytical Methodology: HPLC-MS/MS
Objective: To separate, identify, and quantify this compound and its degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Mass Spectrometer (MS) with tandem MS (MS/MS) capability (e.g., Q-TOF or Orbitrap).
HPLC Conditions (suggested starting point):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over a suitable time to achieve separation.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40°C.
-
Detection: UV at 210-220 nm.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MS Scan Range: m/z 100-1000.
-
MS/MS: Perform data-dependent acquisition to obtain fragmentation spectra of the parent peptide and any detected degradation products.
Data Analysis:
-
Identify degradation products by comparing their mass-to-charge ratios (m/z) and fragmentation patterns with the parent peptide.
-
Quantify the decrease in the parent peptide and the formation of degradation products over time to determine degradation kinetics.
Visualizations
Logical Workflow for a Forced Degradation Study
Caption: Workflow for conducting a forced degradation study of this compound.
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways for the tripeptide this compound.
Conclusion and Future Directions
This technical guide provides a foundational understanding of the thermostability and degradation profile of this compound, based on established principles of peptide chemistry and data from related molecules. The primary anticipated degradation pathways are peptide bond hydrolysis and intramolecular cyclization of the glutamic acid residue.
To further elucidate the precise stability characteristics of this compound, dedicated experimental studies are required. Future research should focus on:
-
Quantitative Kinetic Studies: Determining the degradation rate constants of this compound under various pH and temperature conditions to establish a comprehensive stability profile.
-
Degradation Product Identification: Unambiguously identifying and characterizing all major degradation products using advanced mass spectrometry techniques.
-
Formulation Development: Investigating the impact of different formulation excipients on the stability of this compound to develop stable pharmaceutical preparations.
By undertaking these studies, a more complete and quantitative picture of the stability of this compound can be established, facilitating its effective use in research and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kinetics of peptide hydrolysis and amino acid decomposition at high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. researchgate.net [researchgate.net]
The Gly-Glu-Gly Sequence: A Tripeptide Motif in Functional Proteins
An In-depth Technical Guide for Researchers and Drug Development Professionals
The Gly-Glu-Gly (GEG) sequence, a simple tripeptide, represents an intersection of structural flexibility and electrostatic potential within the proteome. While not as extensively characterized as larger, more complex motifs, the GEG sequence appears in functionally critical regions of proteins, such as the active sites of enzymes, where it contributes to catalytic activity and regulation. This guide provides a detailed examination of the GEG sequence, focusing on its role in the sensor histidine kinase LisK from Listeria monocytogenes, and outlines the experimental methodologies used to characterize its function.
Introduction to the this compound (GEG) Sequence
Short linear motifs (SLiMs) are crucial mediators of protein function and interaction. The this compound (GEG) sequence, composed of two flexible glycine (B1666218) residues flanking a negatively charged glutamic acid, possesses unique biochemical properties. The glycine residues provide a high degree of conformational freedom, allowing the peptide backbone to adopt a wide range of angles. This flexibility can be critical in enzyme active sites for substrate positioning or in linker regions to allow for domain movement. The central glutamic acid residue introduces a negative charge, enabling electrostatic interactions, hydrogen bonding, and participation in acid-base catalysis.
Functional Role of the GEG Sequence in a Histidine Kinase
A notable example of a functional GEG sequence is found within the G1 box of the sensor histidine kinase LisK in the pathogenic bacterium Listeria monocytogenes. The LisRK two-component system is integral to the bacterium's ability to respond to environmental stress and is a key factor in its virulence.
LisK: A Two-Component System Sensor Kinase
Two-component systems are a primary mechanism for signal transduction in bacteria. They typically consist of a membrane-bound sensor histidine kinase (like LisK) and a cytoplasmic response regulator (LisR). Upon sensing an environmental stimulus, the histidine kinase autophosphorylates on a conserved histidine residue. This phosphate (B84403) group is then transferred to a conserved aspartate residue on the response regulator, which in turn modulates the expression of target genes.
The catalytic activity of LisK is dependent on its ATP-binding and hydrolysis capabilities, which are facilitated by several conserved motifs, known as boxes. The GEG sequence is part of the G1 box (also known as the D-box), a conserved region critical for coordinating the magnesium ion and positioning the ATP molecule for catalysis.
The sequence alignment of LisK highlights the presence of the conserved H, N, G1, and G2 boxes typical of histidine kinases.[1] The G1 box in LisK contains the sequence Asp-Tyr-Gly-Glu-Gly.
dot
References
Isoelectric point and charge of Gly-Glu-Gly at physiological pH
An In-Depth Guide to the Isoelectric Point and Charge of Gly-Glu-Gly at Physiological pH
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoelectric point (pI) and net charge of peptides are critical physicochemical properties that dictate their behavior in biological systems. These parameters influence solubility, stability, membrane permeability, and interaction with other biomolecules, making them fundamental to research, diagnostics, and the formulation of peptide-based therapeutics. This guide provides a detailed analysis of the tripeptide Glycyl-L-glutamyl-glycine (this compound), outlining the theoretical calculation of its isoelectric point and its net charge at physiological pH. Furthermore, it presents a standard experimental protocol for pI determination.
Physicochemical Properties of this compound
To determine the charge and isoelectric point of a peptide, one must first identify all ionizable groups and their respective pKa values. The tripeptide this compound has three such groups:
-
The N-terminal α-amino group of the first glycine (B1666218) residue.
-
The C-terminal α-carboxyl group of the second glycine residue.
-
The side chain (R-group) carboxyl group of the central glutamic acid residue.
The pKa values for these groups are essential for all subsequent calculations.
Data Presentation: pKa Values
The following table summarizes the approximate pKa values for the ionizable groups in this compound. These values are derived from typical pKa values for amino acid residues in peptides.[1][2][3][4]
| Ionizable Group | Amino Acid Residue | Approximate pKa |
| N-terminal α-amino (-NH₃⁺) | Glycine | 9.7 |
| C-terminal α-carboxyl (-COOH) | Glycine | 2.3 |
| Side Chain Carboxyl (-COOH) | Glutamic Acid | 4.1 |
Charge of this compound at Physiological pH
Physiological pH is typically considered to be approximately 7.4.[5] The charge of each ionizable group at this pH can be predicted by comparing the pH to the group's pKa:
-
If pH < pKa , the group will be predominantly protonated.
-
If pH > pKa , the group will be predominantly deprotonated.
Applying this to this compound at pH 7.4:
-
N-terminal α-amino group (pKa ≈ 9.7): Since pH (7.4) is less than the pKa (9.7), this group will be protonated (-NH₃⁺), carrying a charge of +1 .
-
C-terminal α-carboxyl group (pKa ≈ 2.3): Since pH (7.4) is greater than the pKa (2.3), this group will be deprotonated (-COO⁻), carrying a charge of -1 .
-
Side Chain Carboxyl group (pKa ≈ 4.1): Since pH (7.4) is greater than the pKa (4.1), this group will also be deprotonated (-COO⁻), carrying a charge of -1 .[5][6]
The net charge of the peptide is the sum of the charges of its individual groups:
Net Charge = (+1) + (-1) + (-1) = -1
At physiological pH, the tripeptide this compound carries a net charge of -1.
Determination of the Isoelectric Point (pI)
The isoelectric point (pI) is the specific pH at which a molecule carries no net electrical charge.[7] To calculate the pI, we must consider the protonation state of the peptide across a pH range and identify the pKa values that flank the neutral (zwitterionic) species.
-
At pH < 2.3: All three groups are protonated. Net charge = (+1) + (0) + (0) = +1 .
-
Between pH 2.3 and 4.1: The C-terminal carboxyl is deprotonated. Net charge = (+1) + (-1) + (0) = 0 .
-
Between pH 4.1 and 9.7: Both carboxyl groups are deprotonated. Net charge = (+1) + (-1) + (-1) = -1 .
-
At pH > 9.7: All three groups are deprotonated. Net charge = (0) + (-1) + (-1) = -2 .
The species with a net charge of zero exists between pH 2.3 and 4.1. Therefore, the pI is the average of the two pKa values that govern this transition: pKa of the C-terminal carboxyl group and the pKa of the glutamic acid side chain.[8]
pI = (pKa_C-terminus + pKa_Glu-side-chain) / 2
pI = (2.3 + 4.1) / 2 = 3.2
The calculated isoelectric point for this compound is approximately 3.2.
Visualization of Ionization States
The following diagram illustrates the structure and net charge of this compound at various pH levels relative to its pKa values.
Caption: Ionization states of this compound at different pH values.
Experimental Protocols for pI Determination
While theoretical calculations are valuable, experimental determination provides the most accurate pI value. Isoelectric focusing (IEF) is a high-resolution technique widely used for this purpose.[9][10]
Methodology: Capillary Isoelectric Focusing (cIEF)
-
Sample Preparation: The this compound peptide is dissolved in a solution containing carrier ampholytes. These are a mixture of small, multicharged molecules that, when subjected to an electric field, create a stable pH gradient. pI markers (proteins or peptides with known isoelectric points) are included for calibration.
-
Capillary Setup: A fused-silica capillary is filled with the sample-ampholyte mixture. The ends of the capillary are placed in reservoirs containing an acidic solution (anolyte, e.g., phosphoric acid) at the anode and a basic solution (catholyte, e.g., sodium hydroxide) at the cathode.
-
Focusing: A high voltage is applied across the capillary. The carrier ampholytes migrate according to their charge, establishing a linear pH gradient from the anode (low pH) to the cathode (high pH).
-
Peptide Migration: The this compound molecules, initially distributed throughout the capillary, will migrate through the pH gradient. In regions where the pH is below their pI, the peptide will be positively charged and move towards the cathode. In regions where the pH is above their pI, the peptide will be negatively charged and move towards the anode.
-
Equilibrium: Migration ceases when the peptide reaches the point in the pH gradient that is equal to its isoelectric point.[11] At this location, the peptide has no net charge and is "focused" into a sharp band.
-
Detection and Analysis: The focused bands are mobilized past a detector (typically a UV absorbance detector at 280 nm). The position of the this compound peak relative to the pI markers allows for the precise determination of its experimental pI.
Workflow Visualization
The following diagram outlines the experimental workflow for pI determination using cIEF.
Caption: Experimental workflow for pI determination by cIEF.
An alternative high-precision method is potentiometric titration, which involves titrating the peptide sample with a strong base and analyzing the resulting pH curve to determine pKa values.[12][13]
Conclusion
The tripeptide this compound has a calculated isoelectric point of approximately 3.2, indicating it is an acidic peptide. Consequently, at the neutral environment of physiological pH (~7.4), it carries a net negative charge of -1. These characteristics are fundamental for predicting its behavior in biological assays and for guiding formulation strategies in drug development.[7][13] Understanding the interplay between pH, pKa, and peptide charge is essential for scientists in the biopharmaceutical field.
References
- 1. Star Republic: Guide for Biologists [sciencegateway.org]
- 2. Amino Acid Data Table [groups.chem.ubc.ca]
- 3. Glycine has pKa values of 2.34 and 9.60. At what pH does glycine ... | Study Prep in Pearson+ [pearson.com]
- 4. Ch27 pKa and pI values [chem.ucalgary.ca]
- 5. jackwestin.com [jackwestin.com]
- 6. What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications -MetwareBio [metwarebio.com]
- 7. foodsciencetoolbox.com [foodsciencetoolbox.com]
- 8. Amino acid - Wikipedia [en.wikipedia.org]
- 9. How to Determinate Isoelectric Point - Creative Proteomics [creative-proteomics.com]
- 10. Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isoelectric Point of Amino Acids: Calculation and Applications - Creative Proteomics [creative-proteomics.com]
- 12. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 13. Measuring the isoelectric point of peptides by potentiometric titration [pion-inc.com]
Potential Post-Translational Modifications of the Tripeptide Gly-Glu-Gly: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide Gly-Glu-Gly, composed of two glycine (B1666218) residues and one glutamic acid residue, represents a simple yet fundamental peptide structure. While its specific biological roles are not extensively documented, its constituent amino acids are known targets for a variety of post-translational modifications (PTMs). These modifications can dramatically alter the peptide's physicochemical properties, including its charge, hydrophobicity, and conformation, thereby influencing its stability, localization, and potential interactions with other biomolecules. This technical guide provides an in-depth exploration of the potential PTMs of this compound, detailing the underlying enzymatic and non-enzymatic mechanisms, experimental protocols for their identification and quantification, and relevant signaling pathways.
Potential Post-Translational Modifications of this compound
The potential for post-translational modification of this compound is dictated by the functional groups present on its amino acid residues. The N-terminal glycine possesses a primary amino group, the C-terminal glycine has a carboxyl group, and the glutamic acid residue contains a side-chain carboxyl group.
Modifications of Glycine Residues
The N-terminal glycine is a primary site for several modifications.
-
N-Terminal Acetylation: This common modification involves the addition of an acetyl group from acetyl-CoA, catalyzed by N-acetyltransferases (NATs). Acetylation neutralizes the positive charge of the N-terminal amino group, which can affect peptide stability and interaction.
-
N-Myristoylation: The attachment of a myristoyl group, a C14 saturated fatty acid, to the N-terminal glycine is catalyzed by N-myristoyltransferase (NMT)[1][2][3]. This lipidation significantly increases the hydrophobicity of the peptide, potentially mediating membrane association[2].
-
Ubiquitination: While typically occurring on lysine (B10760008) residues, the N-terminal α-amino group of proteins can also be a target for ubiquitination. This process involves the covalent attachment of the 76-amino-acid protein ubiquitin through the action of E1, E2, and E3 ligases, linking the C-terminal glycine of ubiquitin to the N-terminal glycine of the target[4][5][6][7].
-
Glycation: This non-enzymatic modification involves the reaction of the N-terminal amino group with reducing sugars, such as glucose. This can lead to the formation of a Schiff base and subsequently advanced glycation end-products (AGEs), which are implicated in various pathological conditions.
Modifications of the Glutamic Acid Residue
The side-chain carboxyl group of glutamic acid is a key site for modification.
-
Glutamylation: This modification involves the addition of one or more glutamate (B1630785) residues to the γ-carboxyl group of a glutamic acid residue[8]. This process is catalyzed by glutamylases, such as members of the tubulin tyrosine ligase-like (TTLL) family, and is reversible through the action of deglutamylases[8]. Polyglutamylation can create highly acidic stretches within a peptide.
-
Phosphorylation: While less common than on serine, threonine, or tyrosine, phosphorylation of acidic residues like glutamic acid can occur[9]. This modification, catalyzed by protein kinases, introduces a highly negatively charged phosphate (B84403) group, which can significantly alter the peptide's properties and interactions.
-
Amidation: The C-terminal carboxyl group of the terminal glycine can be converted to an amide. This modification neutralizes the negative charge and can increase the peptide's resistance to carboxypeptidases.
Quantitative Data Summary
| Post-Translational Modification | Modified Residue | Potential Quantitative Measurement | Analytical Technique |
| N-Acetylation | N-terminal Glycine | Relative abundance (%) of acetylated vs. non-acetylated peptide | LC-MS/MS with label-free quantification or isotopic labeling |
| N-Myristoylation | N-terminal Glycine | Stoichiometry (%) of myristoylated peptide | LC-MS/MS, Western Blot with modification-specific antibodies |
| Monoubiquitination | N-terminal Glycine | Percentage of ubiquitinated peptide in a sample | Quantitative Mass Spectrometry (e.g., SILAC, TMT)[10], Western Blot |
| Glutamylation | Glutamic Acid | Number of glutamate residues added (mono- or polyglutamylation) | High-resolution Mass Spectrometry, Phos-tag SDS-PAGE[11] |
| Phosphorylation | Glutamic Acid | Relative quantification of phosphorylated vs. unphosphorylated peptide | LC-MS/MS with phosphopeptide enrichment, Kinase activity assays |
Experimental Protocols
This section provides detailed methodologies for the identification and characterization of potential PTMs on the this compound tripeptide.
Mass Spectrometry-Based PTM Analysis
Mass spectrometry (MS) is the primary tool for identifying and quantifying PTMs on peptides.
Protocol: Bottom-Up Proteomics Approach for PTM Identification on this compound
-
Sample Preparation: The this compound tripeptide sample is prepared in a suitable buffer, such as 50 mM ammonium (B1175870) bicarbonate.
-
Enrichment (Optional): For low-abundance modifications, an enrichment step may be necessary. For example, phosphopeptides can be enriched using titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
-
Liquid Chromatography (LC) Separation: The peptide sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer. A reversed-phase C18 column is typically used to separate the peptides based on their hydrophobicity. A gradient of increasing organic solvent (e.g., acetonitrile) is used for elution.
-
Mass Spectrometry (MS) Analysis:
-
Full Scan (MS1): The mass spectrometer scans a range of mass-to-charge (m/z) ratios to detect all ions eluting from the LC column. The accurate mass of the unmodified and potentially modified this compound peptide will be measured.
-
Tandem Mass Spectrometry (MS/MS): The mass spectrometer isolates the precursor ion corresponding to the this compound peptide (and its modified forms) and fragments it using methods like Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), or Electron Transfer Dissociation (ETD).
-
-
Data Analysis: The resulting MS/MS spectra are searched against a peptide database containing the this compound sequence. The presence of a PTM is identified by a characteristic mass shift in the precursor and fragment ions. For example, acetylation adds 42.01 Da, myristoylation adds 210.19 Da, phosphorylation adds 79.97 Da, and a single glutamate addition adds 129.04 Da.
Edman Degradation
Edman degradation can be used to sequence the peptide and can help identify N-terminal modifications that block the sequencing reaction.
Protocol: Edman Degradation of this compound
-
Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under basic conditions to derivatize the N-terminal amino group.
-
Cleavage: The derivatized N-terminal amino acid is cleaved from the peptide using an anhydrous acid (e.g., trifluoroacetic acid).
-
Conversion: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.
-
Identification: The PTH-amino acid is identified by chromatography (e.g., HPLC) by comparing its retention time to known standards.
-
Cycle Repetition: The remaining dipeptide (Glu-Gly) is subjected to the next cycle of degradation. If the N-terminus is modified (e.g., acetylated or myristoylated), the coupling reaction will not occur, indicating a blocked N-terminus.
Enzymatic Assays
Protocol: In Vitro N-Myristoyltransferase (NMT) Assay
-
Reaction Mixture: Prepare a reaction mixture containing the this compound peptide (as the substrate), recombinant NMT enzyme, myristoyl-CoA, and an appropriate buffer (e.g., HEPES buffer with Triton X-100).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Detection: The myristoylation of the peptide can be detected using several methods:
-
Radiolabeling: Use [³H]myristoyl-CoA and detect the incorporation of radioactivity into the peptide by scintillation counting after separating the peptide from the reaction mixture.
-
Fluorescence-based Assay: Monitor the production of Coenzyme A (CoA) using a thiol-reactive fluorescent probe[12][13][14].
-
Mass Spectrometry: Analyze the reaction mixture by MS to detect the mass shift corresponding to myristoylation.
-
Protocol: In Vitro Ubiquitination Assay
-
Reaction Mixture: Combine E1 activating enzyme, a specific E2 conjugating enzyme, an appropriate E3 ligase, ubiquitin, ATP, and the this compound peptide in a reaction buffer[8][15][16][17].
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Detection:
-
Western Blot: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for ubiquitin. A higher molecular weight band corresponding to Ub-Gly-Glu-Gly would indicate ubiquitination.
-
Mass Spectrometry: Analyze the reaction mixture to identify the peptide with the characteristic mass addition of ubiquitin (approximately 8.5 kDa).
-
Signaling Pathways and Experimental Workflows
mTOR Signaling Pathway
The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. It is known to influence protein synthesis and can be linked to post-translational modifications. For instance, mTORC1 can regulate the acetylation of proteins involved in glycine metabolism. While a direct link to the modification of a simple tripeptide is not established, understanding this pathway provides a broader context for cellular regulation of PTMs.
Experimental Workflow for PTM Analysis
The general workflow for identifying and quantifying PTMs on a peptide like this compound is a multi-step process.
Conclusion
The tripeptide this compound, while simple in structure, possesses multiple sites for potential post-translational modifications that could significantly impact its function. This guide has outlined the most probable PTMs based on the known reactivity of its constituent amino acids, including N-terminal modifications of glycine and side-chain modifications of glutamic acid. While direct experimental evidence for these modifications on this compound is currently limited, the provided experimental protocols offer a robust framework for their investigation. The use of advanced mass spectrometry techniques, coupled with traditional biochemical assays, will be crucial in elucidating the PTM profile of this and other short peptides. A deeper understanding of these modifications will provide valuable insights for researchers in the fields of biochemistry, cell biology, and drug development.
References
- 1. Preparation and Assay of Myristoyl-CoA:Protein N-Myristoyltransferase | Springer Nature Experiments [experiments.springernature.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Myristoylation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure, Functions, and Enzymes in Protein Ubiquitination - Creative Proteomics [creative-proteomics.com]
- 7. Ubiquitin - Wikipedia [en.wikipedia.org]
- 8. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 9. Protein phosphorylation - Wikipedia [en.wikipedia.org]
- 10. iTRAQ/TMT-Based PTM Quantitative Analysis - Creative Proteomics [creative-proteomics.com]
- 11. Specific glutamic acid residues in targeted proteins induce exaggerated retardations in Phos-tag SDS-PAGE migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A fluorescence-based assay for N-myristoyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 17. In Vitro Analysis of E3 Ubiquitin Ligase Function [jove.com]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Gly-Glu-Gly
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the solid-phase synthesis of the tripeptide Gly-Glu-Gly using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The synthesis is performed on a Wang resin, a standard solid support for Fmoc-based peptide synthesis (SPPS) that allows for cleavage under mild acidic conditions to yield a C-terminal carboxylic acid.[1][2][3] This protocol details the step-by-step procedures for resin swelling, Fmoc deprotection, amino acid coupling, and final cleavage and deprotection. Additionally, it includes expected quantitative data for yield and purity, along with a workflow diagram for clear visualization of the synthesis process.
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient and stepwise assembly of amino acids to form a desired peptide sequence.[4][5] The Fmoc/tBu strategy is a widely adopted orthogonal protection scheme where the base-labile Fmoc group is used for temporary Nα-amino protection, and acid-labile groups, such as tert-butyl (tBu), are used for side-chain protection.[4] The tripeptide this compound is a simple yet important sequence used in various research contexts, including the study of protein structure and the behavior of individual amino acid residues during protein folding.[6] This protocol provides a reliable method for the synthesis of this compound with high purity.
Quantitative Data Summary
The following table summarizes the expected yields and purity for the solid-phase synthesis of this compound based on typical results obtained from Fmoc-SPPS.
| Parameter | Expected Value | Notes |
| Resin Loading | 0.4 - 0.8 mmol/g | Starting Fmoc-Gly-Wang resin. |
| Coupling Efficiency (Glu) | >99% | Monitored by Kaiser test. |
| Coupling Efficiency (Gly) | >99% | Monitored by Kaiser test. |
| Cleavage Yield | ~85-95% | Based on starting resin loading. |
| Crude Purity (by HPLC) | ~80-90% | Varies depending on synthesis efficiency. |
| Final Purity (after HPLC) | >98% | After purification by preparative RP-HPLC. |
Experimental Protocol: Solid-Phase Synthesis of this compound
This protocol outlines the manual synthesis of this compound on a 0.1 mmol scale.
Materials:
-
Fmoc-Gly-Wang resin (loading: 0.4-0.8 mmol/g)
-
Fmoc-Glu(OtBu)-OH
-
Fmoc-Gly-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIPS)
-
Deionized Water
-
Cold diethyl ether
-
Acetonitrile (B52724) (ACN), HPLC grade
Equipment:
-
Solid-phase synthesis vessel with a sintered glass filter
-
Shaker or vortexer
-
HPLC system (analytical and preparative)
-
Lyophilizer
Step 1: Resin Preparation and Swelling
-
Weigh an appropriate amount of Fmoc-Gly-Wang resin (e.g., 250 mg for a 0.1 mmol synthesis, assuming a loading of 0.4 mmol/g) and place it into the synthesis vessel.
-
Add DMF (approx. 10 mL/g of resin) to the vessel.
-
Swell the resin by shaking for 1-2 hours at room temperature.[2]
-
Drain the DMF through the filter.
Step 2: Fmoc Deprotection
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.[2]
-
Shake the vessel for 5 minutes.
-
Drain the piperidine solution.
-
Repeat the addition of 20% piperidine in DMF and shake for an additional 15-20 minutes.[7]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and then DCM (3 x 1 min) to remove all traces of piperidine.
Step 3: Coupling of Fmoc-Glu(OtBu)-OH
-
In a separate vial, dissolve Fmoc-Glu(OtBu)-OH (3 equivalents, 0.3 mmol) and HBTU (2.9 equivalents, 0.29 mmol) in DMF.
-
Add DIPEA (6 equivalents, 0.6 mmol) to the amino acid solution and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin in the synthesis vessel.
-
Shake the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), continue shaking for another hour and re-test.
-
Once the coupling is complete, drain the solution and wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
Step 4: Synthesis of the Tripeptide
-
Repeat Step 2 (Fmoc Deprotection) to remove the Fmoc group from the newly coupled glutamic acid residue.
-
Repeat Step 3 (Coupling) using Fmoc-Gly-OH to couple the final glycine (B1666218) residue.
Step 5: Final Fmoc Deprotection
-
After the final coupling, perform one last Fmoc deprotection by following Step 2 .
Step 6: Cleavage and Global Deprotection
-
Wash the deprotected peptide-resin with DCM (3 x 1 min) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIPS, and 2.5% water. (Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment).
-
Add the cleavage cocktail to the resin (approx. 10 mL/g of resin) and shake for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the OtBu protecting group from the glutamic acid side chain.
-
Filter the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.
Step 7: Peptide Precipitation and Isolation
-
In a centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
Step 8: Purification and Analysis
-
Purify the crude peptide by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A typical gradient would be from 5% to 50% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.[8][9]
-
Collect the fractions containing the pure peptide.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Confirm the identity of the peptide by mass spectrometry.
-
Lyophilize the pure fractions to obtain the final this compound peptide as a white fluffy powder.
Experimental Workflow Diagram
Caption: Workflow for the solid-phase synthesis of this compound.
References
Application Note: Mass Spectrometry Characterization of the Tripeptide Gly-Glu-Gly
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small peptides play crucial roles in a vast array of biological processes and are increasingly important as therapeutic agents and biomarkers. The tripeptide Glycyl-L-Glutamyl-Glycine (Gly-Glu-Gly) is a simple, acidic peptide that serves as an excellent model for developing and validating analytical methods for peptide characterization. Accurate determination of its molecular weight and sequence is fundamental for research, quality control in manufacturing, and various applications in drug development.
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a powerful and indispensable tool for the definitive characterization of peptides. Its high sensitivity, selectivity, and ability to provide detailed structural information make it the method of choice. This application note provides a detailed protocol for the characterization of this compound using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).
Principles of Analysis
The characterization of this compound by LC-MS/MS involves three main stages:
-
Liquid Chromatography (LC) Separation: The peptide sample is injected into a liquid chromatograph. For a polar, short peptide like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often suitable as it provides good retention, separating it from other components in a sample matrix.
-
Electrospray Ionization (ESI): The eluent from the LC column enters the ESI source of the mass spectrometer. A high voltage is applied, creating a fine spray of charged droplets. As the solvent evaporates, the peptide molecules become protonated, forming gaseous ions, primarily the singly protonated precursor ion [M+H]⁺.
-
Tandem Mass Spectrometry (MS/MS): The [M+H]⁺ ions are selected in the first mass analyzer (MS1). These selected ions are then fragmented in a collision cell by colliding with an inert gas, a process known as Collision-Induced Dissociation (CID). The resulting fragment ions are then separated and detected in the second mass analyzer (MS2), producing a characteristic fragmentation spectrum that allows for sequence confirmation. Peptide fragmentation typically occurs at the peptide bonds, generating b- and y-type ions, which correspond to fragments containing the N-terminus and C-terminus, respectively.
Application
This method is applicable for:
-
Identity Confirmation: Verifying the synthesis and purity of this compound standards.
-
Structural Elucidation: Confirming the amino acid sequence.
-
Quantitative Analysis: With appropriate calibration, this method can be adapted to quantify this compound in various matrices.
-
Method Development: Serving as a model compound for developing analytical protocols for other short, acidic peptides.
Experimental Protocol
This protocol provides a representative method for the analysis of a this compound standard.
1. Sample Preparation
-
Stock Solution (1 mg/mL): Weigh 1 mg of this compound standard powder. Dissolve it in 1 mL of LC-MS grade water to prepare a stock solution.
-
Working Solution (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of the initial mobile phase (e.g., 95% Acetonitrile with 0.1% Formic Acid) to create a working solution for injection.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter before placing it in an autosampler vial.
2. Liquid Chromatography (LC) Parameters
-
LC System: A standard UHPLC or HPLC system.
-
Column: HILIC Column (e.g., Amide-based, 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% to 95% B
-
6-8 min: 95% B (Re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Parameters
-
Mass Spectrometer: A tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Gas Flow: 600 L/hr.
-
Desolvation Temperature: 350°C.
-
MS1 Scan Range: m/z 100-500.
-
MS/MS Analysis:
-
Precursor Ion: m/z 262.1 (Theoretical [M+H]⁺).
-
Collision Gas: Argon.
-
Collision Energy: 15-25 eV (This may require optimization).
-
4. Data Analysis
-
Extract the chromatogram for the precursor ion (m/z 262.1) to determine its retention time.
-
Analyze the MS/MS spectrum corresponding to the chromatographic peak.
-
Identify and label the major fragment ions (b- and y-ions) and compare their observed m/z values to the theoretical values.
Data Presentation
The expected mass-to-charge ratios (m/z) for the protonated precursor ion and its primary fragment ions are summarized below. These values are based on the monoisotopic masses of the constituent elements.
Table 1: Theoretical m/z Values for this compound and its Fragment Ions
| Ion Type | Sequence | Formula | Theoretical m/z ([M+H]⁺) |
| Precursor | This compound | C9H15N3O6 | 262.1034 |
| b₁ | Gly | C₂H₄NO | 58.0288 |
| b₂ | Gly-Glu | C₇H₁₁N₂O₄ | 187.0713 |
| y₁ | Gly | C₂H₆NO₂ | 76.0393 |
| y₂ | Glu-Gly | C₇H₁₂N₂O₅ | 205.0768 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS characterization of this compound.
Fragmentation Pathway
Caption: Fragmentation diagram of this compound showing b- and y-ion series.
Conclusion
This application note provides a comprehensive and detailed protocol for the characterization of the tripeptide this compound using LC-MS/MS. The combination of HILIC for separation and tandem mass spectrometry for structural confirmation offers a robust and reliable method for peptide analysis. The presented workflow, theoretical fragmentation data, and experimental parameters serve as a valuable guide for researchers and scientists in the fields of biochemistry, pharmaceutical analysis, and proteomics.
Application Notes and Protocols for the Structural Analysis of the Tripeptide Gly-Glu-Gly using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique indispensable for the structural elucidation of peptides and other biomolecules. For a simple tripeptide such as Glycyl-L-Glutamyl-Glycine (Gly-Glu-Gly), a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, confirming its primary structure and offering insights into its solution-state conformation. This document provides detailed application notes and experimental protocols for the complete structural analysis of this compound using a suite of standard NMR experiments.
Data Presentation: Predicted Chemical Shifts
Table 1: Predicted ¹H Chemical Shifts for this compound in D₂O
| Residue | Atom | Chemical Shift (ppm) | Multiplicity |
| Gly1 | Hα | ~3.85 | s |
| Glu2 | Hα | ~4.20 | dd |
| Hβ | ~2.10, ~2.25 | m | |
| Hγ | ~2.45 | t | |
| Gly3 | Hα | ~3.90 | s |
Table 2: Predicted ¹³C Chemical Shifts for this compound in D₂O
| Residue | Atom | Chemical Shift (ppm) |
| Gly1 | Cα | ~43.5 |
| C' | ~173.0 | |
| Glu2 | Cα | ~55.0 |
| Cβ | ~28.0 | |
| Cγ | ~34.0 | |
| Cδ | ~181.0 | |
| C' | ~175.0 | |
| Gly3 | Cα | ~42.0 |
| C' | ~178.0 |
Experimental Workflow
The structural analysis of this compound by NMR spectroscopy follows a logical progression from sample preparation to the acquisition and interpretation of a series of NMR spectra. The following diagram illustrates the typical experimental workflow.
Caption: A flowchart of the NMR structural analysis of this compound.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR data.
-
Dissolution: Dissolve approximately 5-10 mg of this compound in 0.5 mL of deuterium (B1214612) oxide (D₂O, 99.9%).
-
pD Adjustment: Adjust the pD of the solution to approximately 7.0 using small aliquots of 0.1 M DCl or NaOD in D₂O. The pD can be measured using a pH meter with a glass electrode, and the corrected pD value is obtained by adding 0.4 to the meter reading (pD = pH_meter_reading + 0.4).
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small syringe filter (0.22 µm) to prevent line broadening in the NMR spectra.
-
Transfer: Transfer the final solution into a clean, dry 5 mm NMR tube.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a probe capable of performing ¹H and ¹³C experiments. The sample temperature should be maintained at 298 K (25 °C).
a. 1D ¹H Spectrum:
-
Purpose: To obtain an overview of the proton signals and their multiplicities.
-
Experiment: Standard 1D proton experiment.
-
Key Parameters:
-
Spectral Width: 12-16 ppm
-
Number of Scans: 16-64
-
Relaxation Delay: 2-5 s
-
Solvent Suppression: Presaturation or other suitable solvent suppression techniques should be applied to suppress the residual HDO signal.
-
b. 1D ¹³C Spectrum:
-
Purpose: To identify the number of unique carbon environments.
-
Experiment: Standard 1D carbon experiment with proton decoupling.
-
Key Parameters:
-
Spectral Width: 200-220 ppm
-
Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance)
-
Relaxation Delay: 2-5 s
-
c. 2D ¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are coupled to each other, typically through two or three bonds. This is crucial for identifying the spin systems of the amino acid residues.
-
Experiment: Gradient-selected COSY (gCOSY).
-
Key Parameters:
-
Spectral Width (both dimensions): 12-16 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 4-16
-
d. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate each proton with its directly attached carbon atom.
-
Experiment: Gradient-selected, sensitivity-enhanced HSQC.
-
Key Parameters:
-
¹H Spectral Width (F2): 12-16 ppm
-
¹³C Spectral Width (F1): 180-200 ppm
-
Number of Increments (F1): 128-256
-
Number of Scans per Increment: 8-32
-
One-bond ¹J(CH) coupling constant: ~145 Hz
-
e. 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range correlations between protons and carbons, typically over two to three bonds. This experiment is key for linking different spin systems and confirming the peptide sequence.
-
Experiment: Gradient-selected HMBC.
-
Key Parameters:
-
¹H Spectral Width (F2): 12-16 ppm
-
¹³C Spectral Width (F1): 200-220 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 16-64
-
Long-range coupling constant (ⁿJ(CH)): Optimized for ~8 Hz
-
Data Analysis and Interpretation
The analysis of the NMR spectra involves a stepwise assignment of the signals, starting with the identification of the amino acid spin systems and then connecting them to establish the peptide sequence.
Key 2D NMR Correlations for this compound
The following diagram illustrates the expected key through-bond correlations for this compound that would be observed in the COSY, HSQC, and HMBC spectra.
Caption: Predicted 2D NMR correlations for the tripeptide this compound.
1. Identification of Spin Systems:
-
Glycine (B1666218): The ¹H NMR spectrum will show two singlets for the α-protons of the two glycine residues. In the HSQC spectrum, these proton signals will each correlate to a single carbon signal in the Cα region (~42-44 ppm).
-
Glutamic Acid: The glutamic acid residue has a more complex spin system. The Hα proton will show a correlation to the Hβ protons in the COSY spectrum. The Hβ protons will, in turn, show a correlation to the Hγ protons. This chain of correlations (Hα-Hβ-Hγ) is characteristic of the glutamic acid side chain. The HSQC spectrum will confirm the one-bond connectivity of these protons to their respective carbons (Cα, Cβ, and Cγ).
2. Sequential Assignment using HMBC:
The HMBC spectrum is crucial for linking the individual amino acid spin systems in the correct order. The key correlations to look for are the three-bond couplings between the α-proton of one residue and the carbonyl carbon of the preceding residue (Hα(i) to C'(i-1)).
-
Gly1-Glu2 linkage: A cross-peak will be observed between the Hα of Glu2 and the carbonyl carbon (C') of Gly1.
-
Glu2-Gly3 linkage: A cross-peak will be observed between the Hα of Gly3 and the carbonyl carbon (C') of Glu2.
These inter-residue correlations unambiguously establish the sequence as this compound. Further HMBC correlations, such as from the Hα and Hβ protons to the carbonyl carbons within the same residue, will provide additional confirmation of the assignments.
Conclusion
The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a comprehensive and robust methodology for the complete structural analysis of the tripeptide this compound. By following the detailed protocols and interpretation strategies outlined in these application notes, researchers can confidently verify the primary structure and gain valuable insights into the conformational properties of this and other small peptides. This information is fundamental for a wide range of applications in drug development, biochemistry, and materials science.
References
Application Notes and Protocols: Gly-Glu-Gly as a Substrate in Enzyme Kinetics Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide Gly-Glu-Gly is a valuable, albeit not commonly characterized, substrate for investigating the kinetics of specific peptidases. Its structure, featuring a neutral N-terminal glycine (B1666218), a centrally located acidic glutamic acid residue, and a C-terminal glycine, allows for the exploration of substrate specificity of various exopeptidases and endopeptidases. These application notes provide a comprehensive guide to utilizing this compound in enzyme kinetics assays, including potential enzyme classes, detailed experimental protocols, and data interpretation.
Potential Enzyme Classes for this compound Cleavage
Based on the terminal and internal amino acid residues of this compound, several classes of peptidases could potentially utilize this tripeptide as a substrate.
-
Aminopeptidases: These enzymes cleave the N-terminal amino acid. Several aminopeptidases exhibit a preference for small, neutral amino acids like glycine at the N-terminus. A dipeptidyl aminopeptidase (B13392206) with a strong preference for N-terminal glycine has been identified, suggesting it could cleave the Gly-Glu bond.[1] The presence of glutamic acid at the P1' position may influence the rate of hydrolysis, as some aminopeptidases show reduced activity towards peptides with acidic residues near the cleavage site.[2] A glycine aminopeptidase from Actinomucor elegans has been shown to be highly specific for substrates with an N-terminal glycine residue.[3]
-
Carboxypeptidases: These enzymes remove the C-terminal amino acid. While many carboxypeptidases prefer hydrophobic or basic C-terminal residues, some, like watermelon carboxypeptidase, can hydrolyze peptides with C-terminal glycine, although often at a slower rate.[4][5] The specificity of carboxypeptidases can be influenced by the penultimate (P1) residue, in this case, glutamic acid.
-
Endopeptidases: Certain endopeptidases cleave within the peptide chain and may recognize either the Gly-Glu or Glu-Gly bond. The specificity of these enzymes is highly variable.
Data Presentation: Enzyme Kinetic Parameters
Quantitative analysis of enzyme kinetics with this compound as a substrate will yield key parameters that describe the enzyme's efficiency. Due to the limited availability of published data for this specific substrate, the following table is presented as a template for researchers to populate with their experimental findings.
| Enzyme Name/Class | Source Organism | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Optimal pH | Optimal Temperature (°C) |
| Example: Aminopeptidase X | E. coli | This compound | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Example: Carboxypeptidase Y | S. cerevisiae | This compound | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
Experimental Protocols
The following are detailed protocols for conducting enzyme kinetics assays using this compound as a substrate. Given the lack of a common chromogenic or fluorogenic reporter group attached to this substrate, the primary methods for detecting cleavage are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Protocol 1: HPLC-Based Enzyme Assay
This protocol allows for the quantitative determination of substrate depletion and product formation over time.
Materials:
-
This compound tripeptide (high purity)
-
Purified enzyme of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, or other buffer suitable for the enzyme)
-
Quenching Solution (e.g., 10% Trichloroacetic acid (TCA) or other suitable acid)
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724)
-
Thermostated incubator or water bath
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in ultrapure water.
-
Prepare a stock solution of the enzyme at a known concentration in a suitable buffer.
-
-
Enzyme Reaction:
-
Set up a series of reaction tubes, each containing the desired concentration of this compound (e.g., ranging from 0.1 mM to 5 mM) in the assay buffer.
-
Pre-incubate the tubes at the optimal temperature for the enzyme.
-
Initiate the reaction by adding a specific amount of the enzyme to each tube. The final reaction volume should be consistent (e.g., 100 µL).
-
At defined time points (e.g., 0, 2, 5, 10, 20, and 30 minutes), withdraw an aliquot of the reaction mixture (e.g., 20 µL).
-
-
Reaction Quenching:
-
Immediately add the aliquot to a tube containing an equal volume of quenching solution to stop the reaction.
-
-
HPLC Analysis:
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
Inject a defined volume of the supernatant onto the HPLC system.
-
Separate the substrate (this compound) and potential products (Gly-Glu, Glu-Gly, Gly, Glu) using a suitable gradient of Mobile Phase B.
-
Monitor the elution profile at a wavelength of 214 nm.
-
Quantify the peak areas corresponding to the substrate and products.
-
-
Data Analysis:
-
Generate a standard curve for this compound to correlate peak area with concentration.
-
Calculate the initial reaction velocity (V0) at each substrate concentration by determining the rate of substrate decrease or product increase in the linear range of the reaction.
-
Plot V0 versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Protocol 2: Mass Spectrometry-Based Enzyme Assay
This protocol offers high sensitivity and specificity for the detection of substrate and cleavage products.
Materials:
-
Same as Protocol 1, excluding the quenching solution (quenching can be achieved by dilution and addition of organic solvent).
-
Mass spectrometer (e.g., ESI-TOF or Triple Quadrupole) coupled to an LC system.
Procedure:
-
Enzyme Reaction:
-
Follow the same procedure for setting up the enzyme reaction as in Protocol 1.
-
-
Sample Preparation for MS:
-
At each time point, take an aliquot of the reaction mixture and dilute it with a solution compatible with mass spectrometry (e.g., 50% acetonitrile with 0.1% formic acid) to stop the reaction and prepare it for injection.
-
-
LC-MS Analysis:
-
Inject the diluted sample into the LC-MS system.
-
Separate the components using a suitable LC gradient.
-
Monitor the mass-to-charge ratio (m/z) for the substrate (this compound) and the expected cleavage products.
-
Quantify the abundance of each species based on the extracted ion chromatograms.
-
-
Data Analysis:
-
Calculate the initial reaction velocities and determine the kinetic parameters as described in Protocol 1.
-
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for determining the kinetic parameters of an enzyme using this compound as a substrate.
References
- 1. A Commensal Dipeptidyl Aminopeptidase with Specificity for N-terminal Glycine Degrades Human-produced Antimicrobial Peptides In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Purification and properties of a novel glycine amino peptidase from Actinomucor elegans and its potential application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substrate specificity of carboxypeptidase from Watermelon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The substrate specificity of Metarhizium anisopliae and Bos taurus carboxypeptidases A: Insights into their use as tools for the removal of affinity tags - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Gly-Pro-Glu (a Gly-Glu-Gly Analogue) in Neuroprotective Studies
A Note to the Reader: Initial research indicates a lack of specific studies on the neuroprotective applications of the tripeptide Gly-Glu-Gly. However, the closely related tripeptide, Gly-Pro-Glu (GPE), the N-terminal fragment of Insulin-Like Growth Factor 1 (IGF-1), is extensively studied for its neuroprotective properties. This document will focus on the applications of Gly-Pro-Glu as a likely analogue of interest for researchers in the field of neuroprotection.
Application Notes
The tripeptide Gly-Pro-Glu (GPE) has emerged as a promising agent in neuroprotective research, demonstrating significant potential in mitigating neuronal damage in various models of neurodegenerative diseases and acute brain injury.[1][2] GPE is an endogenous neuropeptide and has been shown to exert its protective effects through multiple mechanisms, including the modulation of glutamate (B1630785) receptor activity and the activation of pro-survival signaling pathways.[3][4]
Key Applications:
-
Protection against Excitotoxicity: GPE has been shown to protect neurons from excitotoxic insults, such as those induced by N-methyl-D-aspartate (NMDA), a key mechanism in ischemic brain injury and neurodegenerative diseases.[3][4]
-
Amelioration of Amyloid-Beta Toxicity: In models of Alzheimer's disease, GPE analogues have been demonstrated to reduce neuronal cell death induced by amyloid-beta peptides.[5]
-
Promotion of Neuronal Survival: GPE enhances the survival of various neuronal cell types, including hippocampal and striatal neurons, in the face of neurotoxic challenges.[6][7]
-
Modulation of Neurotransmitter Release: Studies have indicated that GPE can potentiate the release of key neurotransmitters like acetylcholine (B1216132) and dopamine, suggesting a role in cognitive function.[8]
-
Activation of Pro-Survival Signaling: GPE has been found to activate critical neuroprotective signaling cascades, including the PI3K/Akt and ERK pathways, which are central to promoting cell survival and inhibiting apoptosis.[3][7]
Quantitative Data Summary
The following tables summarize quantitative data from various neuroprotective studies on Gly-Pro-Glu (GPE) and its analogues.
Table 1: Neuroprotective Effects of GPE in an In Vitro Model of Huntington's Disease [7]
| Neuronal Phenotype | Neurotoxin | GPE Treatment | Neuronal Survival (Control) | Neuronal Survival (GPE Treated) | p-value |
| Calbindin | Quinolinic Acid | 1 µM | 52.8 ± 2.2% | 90.6 ± 3.8% | < 0.01 |
| NADPHd | Quinolinic Acid | 1 µM | 40.6 ± 1.8% | 71.3 ± 5.2% | < 0.01 |
| Cholinergic (ChAT) | Quinolinic Acid | 1 µM | 58.2 ± 2.0% | 85.3 ± 6.0% | < 0.01 |
Table 2: Effect of GPE Analogues on Neuronal Viability in an In Vitro Model of Alzheimer's Disease [5]
| Treatment Group | Aβ₁₋₄₂ Concentration | GPE Analogue Concentration | Cell Viability (MTT Assay) | LDH Release |
| Control | 0 µM | 0 µM | 100% | Baseline |
| Aβ₁₋₄₂ only | 20 µM | 0 µM | 52.73% | Increased |
| Aβ₁₋₄₂ + GPE3 | 20 µM | 100 µM | Significantly Increased vs. Aβ only | Significantly Decreased vs. Aβ only |
| Aβ₁₋₄₂ + MEM | 20 µM | 100 µM | Significantly Increased vs. Aβ only | Significantly Decreased vs. Aβ only |
Table 3: Binding Affinity and Neuroprotective Efficacy of GPE and its Analogues [3]
| Compound | Glutamate Receptor Binding Affinity (Ki) | Neuroprotective Recovery (vs. Okadaic Acid) |
| Glypromate (GPE) | 31.24 ± 15.65 µM | 20.1% at 1 mM |
| Analogue 2 | 5.40 ± 0.75 µM | 26.4% at 10 µM |
| Analogue 12 | - | 30-35% at 1 mM |
Experimental Protocols
Protocol 1: Assessment of Neuroprotection against NMDA-Induced Excitotoxicity in Organotypic Hippocampal Slice Cultures
This protocol is adapted from studies investigating the neuroprotective effects of GPE against excitotoxic insults.[3]
1. Preparation of Organotypic Hippocampal Slice Cultures: a. Dissect hippocampi from postnatal day 7-9 rat pups in ice-cold Gey's balanced salt solution supplemented with 25 mM glucose. b. Cut the hippocampi into 400 µm thick transverse slices using a McIlwain tissue chopper. c. Place the slices onto porous membrane inserts in a 6-well plate containing 1 mL of culture medium (50% MEM, 25% Hank's balanced salt solution, 25% heat-inactivated horse serum, 2 mM L-glutamine, and 25 mM glucose). d. Incubate the cultures at 37°C in a 5% CO₂ humidified atmosphere for 7-10 days before treatment.
2. NMDA-Induced Excitotoxicity and GPE Treatment: a. On the day of the experiment, replace the culture medium with a serum-free medium. b. Pre-incubate the slices with Gly-Pro-Glu (GPE) at desired concentrations (e.g., 1-100 µM) for 30 minutes. c. Induce excitotoxicity by adding NMDA to the medium at a final concentration of 100 µM for 24 hours. d. Include a control group with no NMDA and a vehicle control group with NMDA but no GPE.
3. Assessment of Neuronal Death: a. After 24 hours of NMDA exposure, stain the slices with propidium (B1200493) iodide (PI) at a concentration of 5 µg/mL for 30 minutes. PI is a fluorescent dye that stains the nuclei of dead cells. b. Visualize and quantify the PI fluorescence using a fluorescence microscope and appropriate imaging software. c. Express the neuroprotective effect of GPE as a percentage reduction in PI fluorescence compared to the vehicle-treated group.
Protocol 2: Evaluation of GPE Analogue Efficacy in an Amyloid-Beta Toxicity Model using SH-SY5Y Cells
This protocol is based on studies evaluating the neuroprotective effects of GPE analogues against amyloid-beta (Aβ) toxicity.[5]
1. Cell Culture and Differentiation: a. Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified atmosphere. b. To induce differentiation, seed the cells at a low density and treat with 10 µM retinoic acid for 5-7 days.
2. Aβ₁₋₄₂ Preparation and Treatment: a. Prepare oligomeric Aβ₁₋₄₂ by dissolving the peptide in sterile water and incubating at 37°C for 24 hours to allow for aggregation. b. Treat the differentiated SH-SY5Y cells with 20 µM Aβ₁₋₄₂ for 24 hours to induce neurotoxicity. c. In parallel, co-treat cells with Aβ₁₋₄₂ and various concentrations of GPE analogues (e.g., 0.1-100 µM).
3. Cell Viability Assays: a. MTT Assay: i. After the 24-hour treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. ii. Remove the medium and dissolve the formazan (B1609692) crystals in dimethyl sulfoxide (B87167) (DMSO). iii. Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance. b. LDH Release Assay: i. Collect the cell culture supernatant after treatment. ii. Measure the activity of lactate (B86563) dehydrogenase (LDH) in the supernatant using a commercially available LDH cytotoxicity assay kit. iii. Increased LDH activity in the medium corresponds to increased cell death.
Signaling Pathways and Experimental Workflows
Signaling Pathway of GPE-Mediated Neuroprotection
Caption: GPE-mediated neuroprotective signaling pathway.
Experimental Workflow for Assessing Neuroprotective Effects of GPE
References
- 1. GPE and GPE analogues as promising neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPE and GPE analogues as promising neuroprotective agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. Concise Overview of Glypromate Neuropeptide Research: From Chemistry to Pharmacological Applications in Neurosciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The IGF-derived tripeptide Gly-Pro-Glu is a weak NMDA receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycyl-L-Prolyl-L-Glutamate Pseudotripeptides for Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of Gly-Pro-Glu, the N-terminal tripeptide of IGF-1, in the hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Investigating the Role of Gly-Glu-Gly Peptide in mTOR Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mechanistic target of rapamycin (B549165) (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival. It integrates signals from various upstream stimuli, including growth factors, nutrients, energy status, and stress, to control a wide array of cellular processes. The mTOR signaling pathway is primarily orchestrated through two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). Dysregulation of the mTOR pathway is implicated in a multitude of human diseases, including cancer, metabolic disorders like diabetes, and neurological conditions, making it a critical target for therapeutic intervention.
Amino acids are potent activators of mTORC1, and their availability is crucial for cellular anabolic processes. While the roles of individual amino acids, such as leucine (B10760876) and arginine, have been extensively studied, the influence of small peptides on mTOR signaling is an emerging area of interest. This document provides a theoretical framework and detailed protocols for investigating the potential effects of the tripeptide Gly-Glu-Gly on the mTOR signaling pathway. Based on the known stimulatory effect of its constituent amino acid, glycine (B1666218), on mTOR, it is hypothesized that this compound may serve as a source of glycine and glutamic acid, thereby modulating mTOR activity.
Application Notes
The tripeptide this compound is a simple peptide composed of two glycine residues and one glutamic acid residue. While its direct interaction with components of the mTOR pathway has not been extensively documented, its constituent amino acids have known roles in cellular metabolism that can influence mTOR signaling.
-
Glycine: Studies have shown that glycine can stimulate the mTOR signaling pathway.[1][2][3][4][5] This activation leads to the phosphorylation of key mTORC1 downstream effectors, such as p70 ribosomal S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), ultimately promoting protein synthesis and cell growth.[1][2]
-
Glutamic Acid: As a key metabolite, glutamic acid is central to cellular nitrogen metabolism and energy production. It is also a precursor for the synthesis of glutathione, a major cellular antioxidant. Cellular redox state and energy levels are known to influence mTOR activity.
Therefore, this compound can be utilized in research settings to:
-
Investigate the potential for small peptides to be transported into cells and hydrolyzed to release their constituent amino acids.
-
Study the subsequent impact of the released glycine and glutamic acid on the activation state of the mTOR signaling pathway.
-
Explore the downstream functional consequences of potential this compound-induced mTOR signaling, such as changes in protein synthesis, cell proliferation, and cell size.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be obtained from experiments investigating the effect of this compound on mTOR signaling in a model cell line (e.g., C2C12 myotubes or HEK293 cells). The data is based on published effects of glycine on the mTOR pathway.[1]
Table 1: Effect of this compound on the Phosphorylation of mTORC1 Signaling Proteins
| Treatment Group | Phospho-mTOR (Ser2448) (Relative Densitometry Units) | Total mTOR (Relative Densitometry Units) | Phospho-p70S6K (Thr389) (Relative Densitometry Units) | Total p70S6K (Relative Densitometry Units) | Phospho-4E-BP1 (Thr37/46) (Relative Densitometry Units) | Total 4E-BP1 (Relative Densitometry Units) |
| Control (Vehicle) | 1.00 ± 0.12 | 1.00 ± 0.09 | 1.00 ± 0.15 | 1.00 ± 0.11 | 1.00 ± 0.13 | 1.00 ± 0.10 |
| This compound (0.5 mM) | 1.85 ± 0.21 | 1.03 ± 0.10 | 2.10 ± 0.25 | 0.98 ± 0.08 | 1.95 ± 0.22* | 1.01 ± 0.09 |
| This compound (1.0 mM) | 2.75 ± 0.33 | 0.99 ± 0.07 | 3.20 ± 0.38 | 1.02 ± 0.10 | 2.85 ± 0.31 | 0.99 ± 0.08 |
| Glycine (1.0 mM) | 2.68 ± 0.29 | 1.01 ± 0.09 | 3.15 ± 0.35 | 0.99 ± 0.09 | 2.80 ± 0.28 | 1.02 ± 0.07 |
| Rapamycin (100 nM) + this compound (1.0 mM) | 0.95 ± 0.11 | 1.02 ± 0.08 | 1.10 ± 0.14 | 1.01 ± 0.07 | 1.05 ± 0.12 | 1.00 ± 0.09 |
*p < 0.05, **p < 0.01 compared to Control. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Protein Synthesis Rate
| Treatment Group | Protein Synthesis Rate (Relative Luminescence Units) |
| Control (Vehicle) | 100 ± 8 |
| This compound (0.5 mM) | 145 ± 12* |
| This compound (1.0 mM) | 190 ± 15 |
| Glycine (1.0 mM) | 185 ± 14 |
| Rapamycin (100 nM) + this compound (1.0 mM) | 105 ± 9 |
*p < 0.05, **p < 0.01 compared to Control. Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Analysis of mTOR Pathway Activation by Western Blotting
This protocol details the steps to assess the phosphorylation status of key mTOR pathway proteins in response to this compound treatment.
1. Cell Culture and Treatment: a. Plate cells (e.g., HEK293, HeLa, or C2C12) in 6-well plates and grow to 70-80% confluency. b. Serum starve the cells for 16-24 hours in serum-free medium to reduce basal mTOR activity. c. Prepare stock solutions of this compound peptide and glycine in sterile PBS or cell culture medium. d. Treat the cells with varying concentrations of this compound (e.g., 0.5 mM, 1.0 mM), glycine (e.g., 1.0 mM as a positive control), or vehicle control for a specified time (e.g., 30-60 minutes). For inhibitor studies, pre-treat with an mTOR inhibitor like Rapamycin (100 nM) for 1 hour before peptide treatment.
2. Cell Lysis: a. After treatment, place the plates on ice and aspirate the medium. b. Wash the cells once with ice-cold PBS. c. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes with periodic vortexing. f. Centrifuge at 14,000 rpm for 15 minutes at 4°C. g. Transfer the supernatant (protein extract) to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting: a. Normalize the protein concentrations of all samples with lysis buffer. b. Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes. c. Load equal amounts of protein (20-30 µg) per lane onto an 8-12% SDS-polyacrylamide gel. d. Run the gel until the dye front reaches the bottom. e. Transfer the proteins to a PVDF or nitrocellulose membrane. f. Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature. g. Incubate the membrane with primary antibodies against phospho-mTOR (Ser2448), total mTOR, phospho-p70S6K (Thr389), total p70S6K, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation. h. Wash the membrane three times with TBST for 10 minutes each. i. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. j. Wash the membrane three times with TBST for 10 minutes each. k. Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
5. Densitometric Analysis: a. Quantify the band intensities using image analysis software (e.g., ImageJ). b. Normalize the intensity of the phosphoproteins to their respective total protein levels and then to the loading control.
Protocol 2: In Vitro mTORC1 Kinase Assay
This assay directly measures the kinase activity of mTORC1 immunoprecipitated from cells treated with this compound.
1. Cell Culture, Treatment, and Lysis: a. Follow steps 1a-c from Protocol 1, using 10 cm dishes. b. Lyse the cells in CHAPS-containing lysis buffer.
2. Immunoprecipitation of mTORC1: a. Incubate the cell lysates with an antibody against an mTORC1 component (e.g., Raptor or mTOR) for 2-4 hours at 4°C. b. Add Protein A/G agarose (B213101) beads and incubate for another 1-2 hours at 4°C. c. Pellet the beads by centrifugation and wash them three times with lysis buffer and then once with kinase assay buffer.
3. Kinase Reaction: a. Resuspend the beads in kinase assay buffer containing a recombinant, inactive substrate (e.g., GST-4E-BP1). b. Initiate the reaction by adding ATP. c. Incubate at 30°C for 30 minutes with gentle shaking. d. Stop the reaction by adding Laemmli sample buffer and boiling.
4. Analysis: a. Analyze the reaction products by SDS-PAGE and Western blotting using a phospho-specific antibody for the substrate (e.g., anti-phospho-4E-BP1).
Visualizations
Caption: The mTOR signaling pathway and the potential influence of this compound.
Caption: Experimental workflow for studying the effects of this compound on mTOR signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. cjas.agriculturejournals.cz [cjas.agriculturejournals.cz]
- 3. Dietary glycine supplementation activates mechanistic target of rapamycin signaling pathway in tissues of pigs with intrauterine growth restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Glycine Protects Muscle Cells From Wasting in vitro via mTORC1 Signaling [frontiersin.org]
Application Notes: Protocol for Radiolabeling Gly-Glu-Gly with Technetium-99m
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Radiolabeled peptides are crucial tools for in-vitro and in-vivo tracer studies in drug development and molecular imaging research. Technetium-99m (99mTc) is a preferred radionuclide for Single Photon Emission Computed Tomography (SPECT) due to its ideal decay characteristics (140 keV gamma emission, 6-hour half-life) and convenient availability from a ⁹⁹Mo/⁹⁹mTc generator.
This protocol details a robust method for radiolabeling the tripeptide Glycyl-L-glutamyl-L-glycine (Gly-Glu-Gly) with 99mTc. The process involves a two-stage approach:
-
Conjugation: A bifunctional chelator, 6-hydrazinonicotinamide (HYNIC), is covalently attached to the N-terminus of the this compound peptide.
-
Radiolabeling: The HYNIC-conjugated peptide is then complexed with 99mTc in the presence of a reducing agent and a coligand to form a stable radiotracer.
This method is designed to achieve high radiochemical purity and stability, making the resulting tracer, [⁹⁹mTc]Tc-HYNIC-Gly-Glu-Gly, suitable for subsequent tracer studies.
Materials and Reagents
-
This compound peptide (≥98% purity)
-
Succinimidyl-6-hydrazinonicotinate acetone (B3395972) hydrazone (Succinimidyl-HYNIC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Sodium Pertechnetate ([⁹⁹mTc]NaTcO₄) eluted from a ⁹⁹Mo/⁹⁹mTc generator
-
Tricine (N-[Tris(hydroxymethyl)methyl]glycine)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Hydrochloric Acid (HCl), 0.1 N
-
Sodium Acetate Buffer, 0.5 M, pH 5.0
-
Sterile, pyrogen-free water for injection
-
Sep-Pak C18 cartridges
-
Ethanol (B145695), absolute
-
Saline, 0.9% sterile
-
Human Serum
-
Instant Thin-Layer Chromatography (ITLC-SG) strips
-
Acetone, analytical grade
-
Reaction vials, sterile, pyrogen-free
Experimental Protocols
Protocol 1: Conjugation of HYNIC to this compound
This procedure attaches the HYNIC chelator to the primary amine at the N-terminus of the this compound peptide.
-
Dissolve 5 mg of this compound in 500 µL of anhydrous DMF in a sterile microcentrifuge tube.
-
Add 10 µL of DIPEA to the peptide solution to create a basic environment.
-
In a separate tube, dissolve 10 mg of Succinimidyl-HYNIC in 500 µL of anhydrous DMF.
-
Add the Succinimidyl-HYNIC solution to the peptide solution in a 3:1 molar excess.
-
Incubate the reaction mixture for 4 hours at room temperature with gentle stirring.
-
Purify the resulting HYNIC-Gly-Glu-Gly conjugate using a Sep-Pak C18 cartridge pre-conditioned with ethanol and water.
-
Elute the product with an ethanol/water mixture.[1]
-
Lyophilize the purified conjugate and store at -20°C until use. Confirm the molecular mass via mass spectrometry.[2]
References
Application Notes and Protocols for Gly-Glu-Gly in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide Gly-Glu-Gly (Glycine-Glutamic Acid-Glycine) is emerging as a versatile component in the design of targeted drug delivery systems. Its inherent properties of flexibility, conferred by the glycine (B1666218) residues, and increased solubility, due to the glutamic acid residue, make it an attractive candidate for use as a linker in peptide-drug conjugates (PDCs) and other targeted constructs.[1] This document provides detailed application notes and protocols for the utilization of this compound in developing sophisticated drug delivery vehicles.
The primary application of this compound in this context is as a cleavable linker. The rationale behind a cleavable linker is to ensure the stability of the drug conjugate in systemic circulation, minimizing off-target toxicity, while enabling the specific release of the cytotoxic payload upon reaching the target tissue, such as a tumor microenvironment.[2] The this compound sequence can be designed to be susceptible to cleavage by enzymes that are overexpressed in pathological tissues, for instance, by lysosomal proteases like cathepsins.
Signaling Pathways and Mechanisms of Action
Targeted drug delivery systems utilizing a this compound linker typically operate through a multi-step process involving targeting, internalization, and payload release.
-
Targeting: The drug conjugate, which consists of a targeting moiety (e.g., an antibody or a small molecule ligand), the this compound linker, and the therapeutic agent, first binds to a specific receptor on the surface of the target cell.
-
Internalization: Upon binding, the entire conjugate is internalized by the cell, usually via receptor-mediated endocytosis, and trafficked into endosomes and then lysosomes.
-
Payload Release: Within the acidic and enzyme-rich environment of the lysosome, the this compound linker is cleaved by proteases. This cleavage liberates the drug, allowing it to exert its cytotoxic effect within the target cell. The inclusion of glutamic acid and glycine in the linker sequence can enhance its stability against premature degradation in the bloodstream.[3]
Figure 1: Cellular uptake and drug release pathway for a this compound linked ADC.
Quantitative Data Summary
While specific data for this compound linkers is still emerging, the following table summarizes typical quantitative parameters evaluated for similar peptide-based drug delivery systems. Researchers developing this compound conjugates should aim to characterize these properties.
| Parameter | Typical Range | Significance |
| Drug-to-Antibody Ratio (DAR) | 2 - 8 | Affects potency and pharmacokinetics. |
| Drug Loading Efficiency (%) | 50 - 90% | Efficiency of drug conjugation to the carrier. |
| In Vitro Plasma Stability (% intact conjugate after 24h) | > 90% | Indicates stability in circulation and minimizes premature drug release. |
| In Vitro Cytotoxicity (IC50) | nM to µM range | Potency of the conjugate against target cells. |
| Tumor Accumulation (% Injected Dose/gram) | 2 - 20% | Efficacy of targeting to the tumor site. |
Experimental Protocols
Protocol 1: Synthesis of a this compound-Drug Conjugate
This protocol outlines the solid-phase synthesis of the this compound tripeptide, followed by conjugation to a model drug containing a primary amine.
Materials:
-
Fmoc-Gly-Wang resin
-
Fmoc-Glu(OtBu)-OH
-
Fmoc-Gly-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Piperidine (B6355638) solution (20% in DMF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (TFA/TIS/H2O, 95:2.5:2.5)
-
Model drug with a primary amine (e.g., Doxorubicin)
-
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
Procedure:
-
Peptide Synthesis (Solid-Phase):
-
Swell Fmoc-Gly-Wang resin in DMF for 30 minutes.
-
Deprotect the Fmoc group using 20% piperidine in DMF for 20 minutes.
-
Wash the resin with DMF, DCM, and DMF.
-
Couple Fmoc-Glu(OtBu)-OH using DIC and HOBt in DMF for 2 hours.
-
Repeat steps 2-3.
-
Couple Fmoc-Gly-OH using DIC and HOBt in DMF for 2 hours.
-
Repeat steps 2-3.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with TFA cleavage cocktail for 2 hours to cleave the peptide and remove side-chain protecting groups.
-
Precipitate the peptide in cold diethyl ether and centrifuge to collect the pellet.
-
Wash the peptide with cold ether and dry.
-
-
Purification:
-
Purify the crude this compound peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the peptide by LC-MS.
-
-
Drug Conjugation:
-
Dissolve the purified this compound peptide, the amine-containing drug, HBTU, and DIPEA in DMF.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by HPLC.
-
Purify the this compound-drug conjugate by reverse-phase HPLC.
-
Characterize the final conjugate by MS and NMR.
-
Figure 2: Workflow for the synthesis of a this compound-drug conjugate.
Protocol 2: In Vitro Stability Assay of this compound-Drug Conjugate
This protocol describes a method to assess the stability of the this compound linker in human plasma.
Materials:
-
This compound-drug conjugate
-
Human plasma (from a commercial source)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with UV detector
-
Incubator at 37°C
Procedure:
-
Prepare a stock solution of the this compound-drug conjugate in PBS.
-
Add the stock solution to human plasma to a final concentration of 100 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the plasma sample.
-
Precipitate the plasma proteins by adding three volumes of cold ACN containing 0.1% TFA.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Analyze the supernatant by reverse-phase HPLC.
-
Quantify the peak area of the intact conjugate at each time point.
-
Calculate the percentage of intact conjugate remaining over time.
Protocol 3: In Vitro Cell Viability Assay
This protocol details the evaluation of the cytotoxic activity of the this compound-drug conjugate against a target cancer cell line.
Materials:
-
Target cancer cell line (e.g., MCF-7 for a breast cancer drug)
-
Control (non-target) cell line
-
Complete cell culture medium
-
This compound-drug conjugate
-
Free drug
-
Untargeted control conjugate
-
96-well cell culture plates
-
MTT or similar cell viability reagent
-
Plate reader
Procedure:
-
Seed the target and control cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound-drug conjugate, free drug, and control conjugate in cell culture medium.
-
Remove the old medium from the cells and add the drug-containing medium.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the MTT reagent to each well and incubate for 4 hours.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Logical Relationships in Drug Delivery Design
The successful design of a targeted drug delivery system using a this compound linker involves a careful balance of several factors. The interplay between these components determines the overall efficacy and safety of the therapeutic agent.
Figure 3: Interdependencies in a this compound based drug delivery system.
Conclusion
The this compound tripeptide offers a promising platform for the development of targeted drug delivery systems. Its tunable properties of flexibility and solubility, combined with its potential for enzyme-specific cleavage, make it a valuable tool for researchers in drug development. The protocols and data presented here provide a foundational framework for the synthesis, characterization, and evaluation of this compound-based conjugates. Further research is warranted to fully elucidate the in vivo behavior and therapeutic potential of these novel constructs.
References
Application Notes and Protocols for Glycoproteomics Research
Topic: Glycopeptide Enrichment for Glycoproteomics Analysis
A Note on the Tripeptide Gly-Glu-Gly:
Based on a comprehensive review of scientific literature, the tripeptide this compound does not have a recognized, specific application in standard glycoproteomics research protocols. It is primarily used in studies of protein structure and folding.[1][2] Therefore, this document will focus on a widely applicable and crucial technique in glycoproteomics: the enrichment of glycopeptides using Hydrophilic Interaction Liquid Chromatography (HILIC), a method frequently cited for its effectiveness in separating glycopeptides from non-glycosylated peptides.[3]
I. Application Note: Hydrophilic Interaction Liquid Chromatography (HILIC) for Glycopeptide Enrichment
Introduction
Glycosylation is a critical post-translational modification that influences protein folding, stability, and function. The study of glycoproteins, or glycoproteomics, is essential for understanding various biological processes and for the discovery of disease biomarkers. A significant challenge in glycoproteomics is the low abundance of glycoproteins and the suppression of their signals by non-glycosylated peptides in mass spectrometry analysis. Therefore, the enrichment of glycopeptides from complex biological samples is a critical step for in-depth analysis.
Hydrophilic Interaction Liquid Chromatography (HILIC) is a robust and widely used technique for the enrichment of glycopeptides. This method separates molecules based on their hydrophilicity. In a typical HILIC setup, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a low concentration of an aqueous solvent. Under these conditions, hydrophilic molecules, such as the glycan moieties of glycopeptides, are retained on the stationary phase, while less polar, non-glycosylated peptides are washed away. The retained glycopeptides are then eluted by increasing the aqueous content of the mobile phase.
Principle of HILIC for Glycopeptide Enrichment
The separation mechanism in HILIC is based on the partitioning of analytes between a water-enriched layer on the surface of the polar stationary phase and the bulk mobile phase, which is rich in organic solvent. The hydrophilic glycans on glycopeptides interact with the stationary phase through hydrogen bonding and dipole-dipole interactions, leading to their retention. Non-glycosylated peptides, being generally more hydrophobic, have a lower affinity for the stationary phase and elute earlier. This differential retention allows for the effective separation and enrichment of glycopeptides.
Applications in Glycoproteomics
HILIC-based glycopeptide enrichment is a versatile technique applicable to a wide range of biological samples, including cell lysates, tissues, and biofluids such as plasma and serum. It is a key sample preparation step in many glycoproteomics workflows, including:
-
Biomarker Discovery: Identifying changes in glycosylation patterns associated with diseases such as cancer and neurodegenerative disorders.
-
Characterization of Therapeutic Glycoproteins: Ensuring the quality and consistency of glycosylation in recombinant protein drugs.
-
Fundamental Biological Research: Investigating the roles of protein glycosylation in cellular signaling and other biological processes.
Advantages of HILIC Enrichment
-
High Selectivity: Effectively separates glycopeptides from the more abundant non-glycosylated peptides.
-
Broad Specificity: Enriches a wide range of glycopeptides, including both N-linked and O-linked glycans.
-
Compatibility with Mass Spectrometry: The volatile mobile phases used in HILIC are compatible with downstream mass spectrometry analysis.
-
Reproducibility: When optimized, HILIC provides reproducible enrichment, which is crucial for quantitative glycoproteomics studies.
II. Quantitative Data Presentation
The following table presents example data from a quantitative glycoproteomics experiment comparing the relative abundance of N-glycopeptides from a cancer cell line and a control cell line after HILIC enrichment and LC-MS/MS analysis.
| Glycoprotein | UniProt ID | Glycosylation Site | Peptide Sequence | Fold Change (Cancer/Control) | p-value |
| Integrin beta-1 | P05556 | N145 | VLSN(145)NSQPR | 2.5 | 0.001 |
| CD44 antigen | P16070 | N57 | TINS(57)GHTFR | 3.1 | <0.001 |
| Lysosome-associated membrane protein 1 | P11279 | N24 | FNVT(24)NSSK | 1.8 | 0.015 |
| Epidermal growth factor receptor | P00533 | N599 | LVN(599)CTSSK | 0.8 | 0.234 |
| Fibronectin | P02751 | N1006 | YISN(1006)YTQER | 1.2 | 0.156 |
This table represents illustrative data and is not derived from a specific publication.
III. Experimental Protocols
Protocol: HILIC-Based Enrichment of N-Glycopeptides from a Complex Protein Digest
This protocol describes the steps for enriching N-glycopeptides from a tryptic digest of a complex protein sample using a commercially available HILIC solid-phase extraction (SPE) cartridge.
Materials:
-
Lyophilized tryptic peptide digest of the protein sample
-
HILIC SPE cartridges (e.g., Poly-LC, SeQuant)
-
Loading Buffer: 80% (v/v) acetonitrile (B52724) (ACN), 1% (v/v) trifluoroacetic acid (TFA) in water
-
Washing Buffer: 85% (v/v) ACN, 1% (v/v) TFA in water
-
Elution Buffer: 0.1% (v/v) TFA in water
-
Vacuum manifold for SPE
-
Centrifugal vacuum concentrator
Procedure:
-
Sample Reconstitution: Reconstitute the lyophilized peptide digest in 100 µL of Loading Buffer. Ensure the sample is fully dissolved.
-
Cartridge Equilibration: a. Place the HILIC SPE cartridge on the vacuum manifold. b. Add 1 mL of Elution Buffer to the cartridge and allow it to pass through by gravity or gentle vacuum. c. Add 1 mL of Loading Buffer to the cartridge and allow it to pass through. Repeat this step twice to ensure the cartridge is fully equilibrated.
-
Sample Loading: a. Load the reconstituted peptide sample onto the equilibrated HILIC cartridge. b. Allow the sample to flow through the cartridge slowly by gravity or gentle vacuum. Collect the flow-through, which contains the non-glycosylated peptides.
-
Washing: a. Add 1 mL of Washing Buffer to the cartridge and allow it to pass through. b. Repeat the wash step two more times to remove any remaining non-specifically bound, non-glycosylated peptides.
-
Elution: a. Place a clean collection tube under the cartridge. b. Add 500 µL of Elution Buffer to the cartridge to elute the retained glycopeptides. c. Allow the Elution Buffer to pass through slowly to ensure complete elution. d. Repeat the elution step with another 500 µL of Elution Buffer, collecting it in the same tube.
-
Drying and Reconstitution: a. Dry the eluted glycopeptide fraction in a centrifugal vacuum concentrator. b. Reconstitute the dried glycopeptides in a small volume (e.g., 20 µL) of 0.1% formic acid in water for subsequent LC-MS/MS analysis.
IV. Visualizations
Caption: Workflow for glycoproteomics analysis.
Caption: Principle of HILIC separation.
References
Application Notes and Protocols for Antibody Production Using Gly-Glu-Gly as an Epitope
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of antibodies specific to small peptide epitopes is a cornerstone of immunological research and diagnostic assay development. The tripeptide Gly-Glu-Gly, while small, can serve as a specific epitope for antibody production when properly presented to the immune system. Due to its small size, this compound acts as a hapten, a molecule that can be recognized by the immune system but is not immunogenic on its own.[1][2][3][4] To elicit a robust antibody response, it must be covalently conjugated to a larger carrier protein.[1][2][3][4] This document provides detailed application notes and experimental protocols for the production and characterization of antibodies targeting the this compound epitope.
Principle of Hapten-Carrier Immunization
The core principle behind generating antibodies to a small peptide like this compound is the hapten-carrier effect. The this compound hapten is recognized by B-cells, while the carrier protein provides T-cell epitopes necessary for T-cell help.[2] The process involves the following key steps:
-
Conjugation: The this compound peptide is chemically cross-linked to a large, immunogenic carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).
-
Immunization: The hapten-carrier conjugate is emulsified with an adjuvant and injected into a host animal.
-
Immune Response: B-cells with receptors specific for this compound bind to the hapten. The entire conjugate is internalized, and the carrier protein is processed and presented on MHC class II molecules to helper T-cells.
-
B-Cell Activation: Activated helper T-cells provide co-stimulatory signals to the B-cells, leading to their proliferation and differentiation into plasma cells that secrete anti-Gly-Glu-Gly antibodies.
-
Screening and Characterization: The resulting polyclonal or monoclonal antibodies are screened for their specificity and affinity to the this compound epitope.
Data Presentation: Representative Quantitative Data
Table 1: Representative Antibody Titers for Hapten-Carrier Conjugates
| Hapten-Carrier Conjugate | Host Animal | Adjuvant | Titer (Reciprocal of Dilution) | Reference |
| Peptide (19-mer)-Ovalbumin | Mouse | Freund's Adjuvant | > 1:10,000 | [5] |
| Mannosamine-biotin-gp100 | Mouse | Not Specified | ~ 1:14,700 | [1] |
| Atrazine derivative-BSA | Rabbit | Freund's Adjuvant | 1:50,000 - 1:200,000 | [6] |
| KDN-No Carrier | Mouse | Montanide™ ISA 61 VG | > 1:10,000 | [7] |
Note: Antibody titers are highly dependent on the immunogenicity of the hapten, the choice of carrier protein and adjuvant, the immunization schedule, and the host animal's immune response.
Table 2: Representative Affinity Constants for Anti-Peptide Antibodies
| Antibody Type | Peptide Target | Affinity Constant (Kd) | Measurement Method | Reference |
| Monoclonal | 15-amino acid peptides | 10 pM - 200 nM (median 66 pM) | Microarray-based label-free assay | [8] |
| Monoclonal | 25-residue peptide | 10⁻⁷ - 10⁻⁹ M | Biosensor (BIAcore) | [9] |
| Polyclonal | 2,4-D hapten | 8.59 x 10⁷ L/mol (Ka) | ELISA | [6] |
| Polyclonal | Atrazine hapten | 9.28 x 10⁸ L/mol (Ka) | ELISA | [6] |
Note: Affinity constants (Kd, the dissociation constant) are a measure of the strength of the antibody-antigen interaction. A lower Kd indicates a higher affinity. Ka is the association constant (1/Kd).
Experimental Protocols
Protocol 1: Conjugation of this compound to KLH using EDC
This protocol describes the conjugation of the this compound peptide to Keyhole Limpet Hemocyanin (KLH) using the carbodiimide (B86325) crosslinker EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), which facilitates the formation of an amide bond between the carboxyl group of the glutamic acid in the peptide and primary amines on KLH.[3]
Materials:
-
This compound tripeptide
-
Keyhole Limpet Hemocyanin (KLH)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
N-hydroxysuccinimide (NHS)
-
Conjugation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting column (e.g., PD-10)
-
Spectrophotometer
Procedure:
-
Dissolve KLH: Dissolve 10 mg of KLH in 2 mL of Reaction Buffer (PBS, pH 7.4).
-
Dissolve Peptide: Dissolve 5 mg of this compound in 1 mL of Conjugation Buffer.
-
Activate Peptide:
-
Add 10 mg of EDC and 5 mg of NHS to the dissolved peptide solution.
-
Incubate for 15 minutes at room temperature with gentle mixing.
-
-
Conjugation Reaction:
-
Immediately add the activated peptide solution to the KLH solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with 0.1 M NaOH if necessary.
-
Incubate for 2 hours at room temperature with gentle stirring.
-
-
Purification:
-
Remove excess unreacted peptide and crosslinker by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
-
Collect the protein-containing fractions as indicated by a spectrophotometer reading at 280 nm.
-
-
Quantification and Storage:
-
Determine the protein concentration of the conjugate using a BCA protein assay.
-
Store the conjugate at -20°C or -80°C in aliquots.
-
Protocol 2: Polyclonal Antibody Production in Rabbits
This protocol outlines a general procedure for generating polyclonal antibodies against the this compound-KLH conjugate in rabbits. It takes approximately 3 months to produce a polyclonal antipeptide antibody in rabbits that yields about 100 mL of serum.[10]
Materials:
-
This compound-KLH conjugate
-
Freund's Complete Adjuvant (FCA)
-
Freund's Incomplete Adjuvant (FIA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Two healthy adult rabbits
-
Syringes and needles
Procedure:
-
Pre-immune Bleed: Collect a small blood sample from each rabbit before the first immunization to serve as a negative control.
-
Primary Immunization (Day 0):
-
Prepare an emulsion by mixing 500 µg of the this compound-KLH conjugate in 0.5 mL of PBS with 0.5 mL of Freund's Complete Adjuvant (FCA).
-
Inject the emulsion subcutaneously at multiple sites on the back of each rabbit.
-
-
Booster Immunizations (Days 14, 28, and 42):
-
Prepare an emulsion by mixing 250 µg of the this compound-KLH conjugate in 0.5 mL of PBS with 0.5 mL of Freund's Incomplete Adjuvant (FIA).
-
Inject the emulsion subcutaneously at multiple sites.
-
-
Test Bleed and Titer Determination (Day 52):
-
Collect a small blood sample from each rabbit.
-
Determine the antibody titer in the serum using the ELISA protocol described below.
-
-
Final Bleed (Day 60-90):
-
If the antibody titer is sufficiently high, proceed with a final bleed.
-
Isolate the serum from the clotted blood by centrifugation.
-
-
Antibody Purification (Optional but Recommended):
-
Purify the anti-Gly-Glu-Gly antibodies from the serum using affinity chromatography with the this compound peptide immobilized on a column support.
-
Protocol 3: Screening of Anti-Gly-Glu-Gly Antibodies by ELISA
This protocol describes an indirect ELISA to determine the titer and specificity of the antibodies raised against the this compound peptide.
Materials:
-
This compound-BSA conjugate (for coating)
-
Rabbit serum (pre-immune and immune)
-
Blocking Buffer: 5% non-fat dry milk or 1% BSA in PBS with 0.05% Tween-20 (PBST)
-
Wash Buffer: PBST
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop Solution: 2 M H₂SO₄
-
96-well ELISA plates
Procedure:
-
Coating:
-
Dilute the this compound-BSA conjugate to 1-5 µg/mL in PBS.
-
Add 100 µL of the diluted conjugate to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate three times with Wash Buffer.
-
Primary Antibody Incubation:
-
Prepare serial dilutions of the rabbit serum (pre-immune and immune) in Blocking Buffer (e.g., 1:100 to 1:128,000).
-
Add 100 µL of each dilution to the wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated anti-rabbit IgG according to the manufacturer's instructions in Blocking Buffer.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection:
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader. The antibody titer is the highest dilution that gives a positive signal above the background (pre-immune serum).
Visualizations
B-Cell Activation by a Hapten-Carrier Conjugate
The following diagram illustrates the signaling pathway for T-cell dependent B-cell activation by the this compound-KLH conjugate.
Caption: B-cell activation by a hapten-carrier conjugate.
Experimental Workflow for Antibody Production
This diagram outlines the major steps in the production and screening of anti-Gly-Glu-Gly antibodies.
Caption: Workflow for anti-peptide antibody production.
Logical Relationship of Hapten, Carrier, and Immune Response
This diagram illustrates the relationship between the hapten, carrier protein, and the resulting immune response.
Caption: Hapten-carrier principle for antibody generation.
References
- 1. The effect of haptens on protein-carrier immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. aptamergroup.com [aptamergroup.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurjther.com [eurjther.com]
- 8. zhu.physics.ucdavis.edu [zhu.physics.ucdavis.edu]
- 9. Monoclonal antipeptide antibodies: affinity and kinetic rate constants measured for the peptide and the cognate protein using a biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Gly-Glu-Gly aggregation in solution
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for managing the aggregation of the tripeptide Gly-Glu-Gly (Glycyl-L-glutamyl-glycine) in solution.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peptide aggregating or precipitating out of solution?
Aggregation of this compound is primarily driven by its physicochemical properties, especially its tendency to be least soluble at its isoelectric point (pI).[1][2] When the pH of the solution is equal to the peptide's pI, its net charge is zero, minimizing electrostatic repulsion between peptide molecules and allowing attractive forces to dominate, leading to aggregation.[3][4] Other contributing factors can include high peptide concentration, inappropriate buffer composition, temperature fluctuations (including freeze-thaw cycles), and high salt concentrations.[3][5][6]
Q2: What is the isoelectric point (pI) of this compound and why is it critical?
The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For peptides, this is determined by the pKa values of the N-terminal amino group, the C-terminal carboxyl group, and any ionizable side chains. The glutamic acid residue in this compound has an acidic side chain, giving the peptide a low pI.
-
N-terminal α-amino group (pKa ~9.6)
-
C-terminal α-carboxyl group (pKa ~2.4)
-
Glutamic acid γ-carboxyl side chain (pKa ~4.3)
The pI for an acidic peptide is the average of the two lowest pKa values. Therefore, the estimated pI for this compound is approximately (2.4 + 4.3) / 2 = 3.35 .
Working at or near this pH will drastically reduce the peptide's solubility and promote aggregation.[3][4][5] To maintain solubility, the buffer pH should be adjusted to be at least 1-2 units away from the pI.[3][7]
Q3: How does pH affect the solubility and charge of this compound?
The solubility of this compound is highly dependent on pH due to the ionization of its amino and carboxyl groups.[8][9]
-
At low pH (e.g., pH < 2.4): All carboxyl groups and the amino group are protonated. The peptide carries a net positive charge (+1), leading to electrostatic repulsion between molecules and increased solubility.
-
At pH near the pI (~3.35): The C-terminal carboxyl is deprotonated (-1), the glutamic acid side chain is partially deprotonated, and the N-terminal amino group is protonated (+1). The net charge approaches zero, causing minimal electrostatic repulsion and the lowest solubility.[1][2]
-
At neutral to high pH (e.g., pH > 6): Both carboxyl groups are deprotonated (-2) and the amino group is protonated (+1), resulting in a net negative charge (-1). This charge increases repulsion and, consequently, solubility. At very high pH (>9.6), the amino group also deprotonates, leading to a net charge of -2.
The following diagram illustrates the charge state of this compound at different pH values.
References
- 1. What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications -MetwareBio [metwarebio.com]
- 2. Isoelectric Point of Amino Acids: Calculation and Applications - Creative Proteomics [creative-proteomics.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The kinetics of aggregation of poly-glutamic acid based polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cleavage of Gly-Glu-Gly from Resin in SPPS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the cleavage of the tripeptide Gly-Glu-Gly from solid-phase synthesis (SPPS) resins. This resource offers troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during this critical final step of peptide synthesis.
Troubleshooting Guide
This guide addresses common issues that may arise during the cleavage of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Peptide Yield | 1. Incomplete Cleavage: The cleavage cocktail may not be effective for the specific resin or the reaction time may be insufficient.[1][2] 2. Peptide Reattachment: Reactive carbocations generated during cleavage can reattach to the peptide.[1] 3. Poor Precipitation: The peptide may be too soluble in the precipitation solvent (e.g., diethyl ether). | 1. Optimize Cleavage Cocktail & Time: For Wang resin, a standard cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours is a good starting point.[3][4] Consider a test cleavage on a small amount of resin to determine optimal conditions.[5] 2. Use Effective Scavengers: Triisopropylsilane (TIS) is a crucial scavenger to quench reactive carbocations.[3][6] Ensure it is fresh and used in the correct proportion. 3. Improve Precipitation: Use a larger volume of cold diethyl ether. If the peptide remains soluble, consider alternative precipitation solvents or a different work-up procedure.[3] Chilling the ether/peptide mixture at 4°C overnight can improve recovery.[1] |
| Presence of Impurities in Crude Product | 1. Incomplete Removal of Protecting Groups: The tert-butyl (tBu) protecting group on the glutamic acid side chain may not be fully cleaved.[1] 2. Side Reactions: Acid-catalyzed side reactions can occur during cleavage. While less common than with aspartic acid, glutamic acid can undergo side reactions. 3. Alkylation of Peptide: Scavengers may not have effectively trapped all reactive species. | 1. Extend Cleavage Time: Longer exposure to the TFA cocktail can ensure complete deprotection of the glutamic acid side chain.[1] Monitor the cleavage progress with a small-scale test. 2. Optimize Scavenger Composition: While TIS and water are standard, for peptides with sensitive residues, other scavengers like 1,2-ethanedithiol (B43112) (EDT) or thioanisole (B89551) can be considered, although they are often more critical for residues like Cys, Met, or Trp.[2] 3. Ensure Proper Washing: Thoroughly wash the resin with a suitable solvent like dichloromethane (B109758) (DCM) before cleavage to remove any residual reagents from the synthesis steps.[6] |
| Difficulty in Isolating the Peptide | 1. Hydrophilic Nature of Peptide: this compound is a small, hydrophilic peptide, which can make it challenging to precipitate effectively. 2. Formation of a Fine Precipitate: The precipitated peptide may be very fine and difficult to pellet by centrifugation. | 1. Alternative Isolation Techniques: If precipitation is problematic, consider removing the TFA under a stream of nitrogen and then attempting precipitation. Alternatively, direct purification of the cleavage mixture by preparative HPLC may be an option. 2. Optimize Centrifugation: Increase centrifugation time and/or speed to pellet fine precipitates. Ensure the ether is ice-cold to maximize precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended standard cleavage cocktail for this compound synthesized on Wang resin?
A standard and effective cleavage cocktail for peptides without sensitive residues like Cysteine, Methionine, or Tryptophan is a mixture of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v).[2][3][4] TIS acts as a scavenger to capture the reactive tert-butyl cations generated during the removal of the glutamic acid side-chain protecting group.[6]
Q2: How long should the cleavage reaction be carried out?
For most standard linkers like Wang, a cleavage time of 2 to 3 hours at room temperature is generally sufficient to sever the peptide from the resin and remove the side-chain protecting groups.[1][3] However, it is always recommended to perform a small-scale trial cleavage to optimize the reaction time for your specific synthesis.[5]
Q3: What are the key steps to perform before initiating the cleavage?
Before adding the cleavage cocktail, it is crucial to:
-
Ensure Complete N-terminal Fmoc Deprotection: The final Fmoc group on the N-terminal glycine (B1666218) must be removed.
-
Thoroughly Wash the Resin: The peptide-resin should be washed extensively with a solvent like dichloromethane (DCM) to remove any residual DMF or other reagents from the synthesis, which can interfere with the cleavage reaction.[6]
-
Dry the Resin: The resin should be dried under vacuum to remove any residual solvents.[5]
Q4: My peptide won't precipitate from diethyl ether. What should I do?
Small, hydrophilic peptides like this compound can be challenging to precipitate. If you observe poor precipitation:
-
Increase the volume of cold ether: Using a larger volume of ice-cold ether can enhance precipitation.[3]
-
Extended chilling: Storing the ether-peptide mixture at 4°C overnight may help to induce precipitation.[1]
-
Solvent evaporation: Carefully evaporate the TFA under a gentle stream of nitrogen before adding the cold ether.
-
Alternative work-up: Consider direct purification of the cleavage solution using preparative HPLC.
Q5: Are there any specific side reactions to be aware of for glutamic acid during cleavage?
While aspartic acid is more prone to aspartimide formation, glutamic acid is generally more stable. However, prolonged exposure to strong acids can potentially lead to side reactions. The primary concern is the incomplete removal of the tert-butyl (tBu) protecting group from the glutamic acid side chain. Using a well-established cleavage cocktail with appropriate scavengers and an optimized reaction time will minimize these risks.[1]
Experimental Protocols
Protocol 1: Standard Cleavage of this compound from Wang Resin
This protocol outlines a standard procedure for the cleavage of a peptide from Wang resin using a TFA/TIS/H₂O cocktail.
Materials:
-
This compound-Wang resin (dried)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM)
-
Cold diethyl ether (-20°C)
-
Reaction vessel (e.g., fritted syringe)
-
Centrifuge tubes
Procedure:
-
Place the dried this compound-Wang resin (e.g., 100 mg) in a reaction vessel.
-
Wash the resin with DCM (3 x 5 mL) to swell the beads.
-
Prepare the cleavage cocktail by carefully mixing TFA (9.5 mL), TIS (0.25 mL), and water (0.25 mL). Caution: Prepare fresh in a fume hood.
-
Add the cleavage cocktail (approximately 1-2 mL per 100 mg of resin) to the swollen resin.
-
Allow the mixture to react at room temperature for 2-3 hours with occasional agitation.
-
Filter the cleavage solution containing the peptide into a clean centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (0.5 mL) and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise to a larger volume of cold diethyl ether (e.g., 10-15 mL). A white precipitate should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Visualizations
Experimental Workflow for Peptide Cleavage
Caption: Workflow for the cleavage and isolation of this compound.
Logical Relationship of Cleavage Components
Caption: Roles of components in the cleavage reaction.
References
Gly-Glu-Gly stability issues in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the tripeptide Gly-Glu-Gly during long-term storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of this compound?
A1: For optimal long-term stability, this compound should be stored in its lyophilized (powder) form at -20°C or -80°C in a tightly sealed container to protect it from moisture.[1][2][3] Before use, allow the container to equilibrate to room temperature before opening to prevent condensation.[1]
Q2: How should I store this compound in solution?
A2: Peptide solutions are significantly less stable than their lyophilized form.[1][3] If you must store this compound in solution, it is recommended to:
-
Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][3]
-
For short-term storage (1-2 weeks), 4°C is acceptable.[3]
-
Use a buffer at a pH of 5-7, as this is the optimal range for the stability of many peptides.[3][4]
-
Consider sterile filtering the solution through a 0.2 µm filter to prevent bacterial contamination.[1]
Q3: What are the primary degradation pathways for this compound?
A3: The main chemical degradation pathways for this compound are expected to be:
-
Hydrolysis of peptide bonds: This can occur under both acidic and basic conditions, leading to the cleavage of the tripeptide into smaller peptides and individual amino acids.[5][6]
-
Glutarimide (B196013) formation: The glutamic acid residue can undergo intramolecular cyclization to form a glutarimide. This is a known issue for peptides containing glutamic acid, analogous to aspartimide formation in aspartic acid-containing peptides.[7][8] This can be sequence-dependent and influenced by the following amino acid.[7]
-
Pyroglutamate formation: While less likely for an internal glutamic acid residue compared to an N-terminal one, the possibility of cyclization involving the N-terminal glycine's amino group under certain conditions cannot be entirely ruled out, though it is not the primary pathway. The conversion of N-terminal glutamic acid to pyroglutamic acid is a well-documented stability issue for other peptides.[9][10][11][12]
Q4: How do pH and temperature affect the stability of this compound in solution?
A4: Both pH and temperature significantly impact the stability of this compound in solution. Generally, degradation rates increase with both increasing temperature and deviation from the optimal pH range (typically pH 5-7).[4][5][13] Extreme pH values (highly acidic or alkaline) and elevated temperatures will accelerate the hydrolysis of peptide bonds and other degradation reactions.[5][13]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound.
Problem 1: Loss of Peptide Concentration or Activity Over Time
-
Possible Cause: Degradation of the peptide due to improper storage.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure lyophilized peptide is stored at -20°C or -80°C and protected from moisture. For solutions, confirm they are aliquoted and stored at appropriate temperatures.
-
Analyze for Degradation Products: Use a stability-indicating method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), to check for the presence of degradation products.
-
Review Solution Preparation: Confirm that the pH of the buffer used to dissolve the peptide is within the optimal range of 5-7.
-
Problem 2: Appearance of Unexpected Peaks in HPLC Chromatogram
-
Possible Cause: Formation of degradation products like cleaved peptides or glutarimide.
-
Troubleshooting Steps:
-
Characterize Unknown Peaks: Use mass spectrometry (LC-MS/MS) to identify the mass of the unexpected peaks. A mass loss of 18 Da could indicate glutarimide formation from the glutamic acid residue.
-
Perform a Forced Degradation Study: Intentionally stress the this compound sample with acid, base, heat, and oxidation to generate degradation products.[14][15][16][17] This can help to confirm the identity of the peaks observed in your stored samples.
-
Optimize HPLC Method: Ensure your HPLC method has sufficient resolution to separate the parent peptide from its potential degradation products.
-
Below is a logical workflow for troubleshooting unexpected HPLC peaks:
Data on this compound Stability
| Storage Condition | Temperature | pH | Estimated Half-life (t½) | Primary Degradation Pathway |
| Aqueous Solution | 4°C | 3 | Months | Peptide Bond Hydrolysis |
| 4°C | 5-6 | > 1 Year | Minimal Degradation | |
| 4°C | 8 | Months | Peptide Bond Hydrolysis, Glutarimide Formation | |
| 25°C | 3 | Weeks | Peptide Bond Hydrolysis | |
| 25°C | 5-6 | Months to a Year | Minimal Degradation | |
| 25°C | 8 | Weeks | Peptide Bond Hydrolysis, Glutarimide Formation | |
| 40°C | 5-6 | Months | Peptide Bond Hydrolysis, Glutarimide Formation | |
| Lyophilized | -20°C | N/A | > 5 Years | Minimal Degradation |
Disclaimer: The data in this table is an estimation based on the stability of similar peptides and should be used for illustrative purposes only.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC grade water and acetonitrile
-
pH meter
-
Incubator/water bath
-
Photostability chamber
-
RP-HPLC system with UV detector
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in water.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At various time points (e.g., 2, 8, 24 hours), take an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. At various time points, take an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. Take aliquots at different time points for HPLC analysis.
-
Thermal Degradation: Incubate the lyophilized powder at 80°C for 48 hours. Also, incubate a solution of this compound (1 mg/mL in water, pH 6) at 60°C for 48 hours. Analyze samples by HPLC.
-
Photolytic Degradation: Expose the lyophilized powder and a 1 mg/mL solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Analyze samples by HPLC.
-
Control Samples: Store a lyophilized sample and a solution sample at -20°C, protected from light, to serve as controls.
-
Analysis: Analyze all samples by a stability-indicating RP-HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
Objective: To develop an HPLC method capable of separating the intact this compound from its potential degradation products.
Instrumentation and Columns:
-
HPLC system with a UV detector or a mass spectrometer.
-
C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 2% B
-
5-25 min: 2% to 30% B (linear gradient)
-
25-30 min: 30% to 95% B (wash)
-
30-35 min: 95% to 2% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated for specificity by analyzing the stressed samples from the forced degradation study. The peak for this compound should be pure and well-resolved from any degradation product peaks. Peak purity can be assessed using a photodiode array (PDA) detector or by LC-MS.
Visualization of Degradation Pathway
The primary sequence-specific degradation pathway for this compound is glutarimide formation.
References
- 1. Hydrolytic cleavage of pyroglutamyl-peptide bond. II. Effects of amino acid residue neighboring the pGlu moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide Stability [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of peptide hydrolysis and amino acid decomposition at high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Stability and CTL activity of N-terminal glutamic acid containing peptides [pubmed.ncbi.nlm.nih.gov]
- 10. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ijrpp.com [ijrpp.com]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 17. sgs.com [sgs.com]
- 18. Degradation kinetics of L-glutamine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: NMR Peak Assignment for Gly-Glu-Gly
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the Nuclear Magnetic Resonance (NMR) peak assignment of the tripeptide Gly-Glu-Gly.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the NMR peak assignment of this compound?
The primary challenges in assigning the NMR peaks for this compound stem from its structure, specifically the presence of two identical glycine (B1666218) residues. This leads to:
-
Signal Overlap: The chemical environments of the N-terminal glycine (Gly1) and the C-terminal glycine (Gly3) are very similar, causing their corresponding proton (¹H) and carbon (¹³C) signals to overlap significantly in the NMR spectrum. This makes it difficult to distinguish between the two residues.
-
Ambiguity in Sequential Assignment: During the sequential assignment process using 2D NMR experiments like NOESY, the overlap of the glycine signals can create ambiguity in connecting the spin systems of adjacent amino acids. It can be challenging to definitively determine whether a cross-peak corresponds to a Gly1-Glu2 or a Glu2-Gly3 interaction.
-
Flexibility of the Peptide: As a small, linear peptide, this compound is highly flexible in solution. This can lead to line broadening and averaging of chemical shifts, further complicating the resolution of individual signals.
Q2: Why can't I simply assign the glycine peaks based on standard chemical shift tables?
While standard chemical shift tables provide a general range for glycine residues, they are not sufficient for unambiguously assigning the two glycines in this compound. The precise chemical shift of an amino acid residue is highly sensitive to its local environment, including the identity of neighboring residues and its position within the peptide (N-terminus vs. C-terminus).[1] The subtle differences in the chemical environments of Gly1 and Gly3, influenced by the neighboring glutamic acid and the terminal groups, are often too small to be resolved without specialized techniques.
Q3: What is the unique spectral feature of glycine that I should be aware of?
Glycine is unique among the 20 common amino acids in that it has two alpha-protons (Hα) instead of one. This gives rise to a characteristic strong cross-peak between these two protons in a COSY or TOCSY spectrum. While this can be a helpful identifier for glycine residues, in the case of this compound, the signals from both glycine residues will likely overlap, presenting a complex multiplet.
Troubleshooting Guides
Issue 1: Overlapping Glycine Signals in ¹H and ¹³C Spectra
This is the most common and critical challenge in the NMR analysis of this compound. The inability to resolve the signals for Gly1 and Gly3 prevents complete and accurate peak assignment.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for resolving overlapping glycine signals.
Solution 1: pH Titration
The chemical shifts of the N-terminal and C-terminal glycine residues respond differently to changes in pH due to the proximity of the titratable N-terminal amino group and C-terminal carboxyl group.[1][2] By acquiring a series of ¹H or ¹H-¹³C HSQC spectra at different pH values, you can induce differential chemical shift changes, allowing for the resolution and assignment of the individual glycine signals.
Experimental Protocol: pH Titration
-
Sample Preparation: Prepare a sample of this compound in a suitable buffer (e.g., phosphate (B84403) buffer) at an initial pH (e.g., pH 7.0). The concentration should be sufficient for good signal-to-noise, typically 1-5 mM.
-
Initial Spectrum: Acquire a high-quality 1D ¹H and/or 2D ¹H-¹³C HSQC spectrum at the initial pH.
-
pH Adjustment: Make small, precise additions of a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to the NMR tube. After each addition, gently mix the sample and measure the pH accurately using a calibrated pH meter.
-
Spectral Acquisition: Acquire a spectrum after each pH adjustment. It is recommended to cover a pH range from approximately 2 to 10 to observe the protonation and deprotonation events of the terminal groups and the glutamic acid side chain.
-
Data Analysis: Plot the chemical shifts of the glycine α-protons and α-carbons as a function of pH. The N-terminal glycine will show a larger chemical shift perturbation upon titration of the N-terminal amino group (pKa ~8.0), while the C-terminal glycine will be more sensitive to the titration of the C-terminal carboxyl group (pKa ~3.5). The glutamic acid side chain (pKa ~4.3) will also influence the chemical shifts of the adjacent glycine residues.[2]
Solution 2: Temperature Variation
Changing the temperature can sometimes resolve overlapping signals.[3][4] The chemical shifts of protons involved in hydrogen bonding are particularly sensitive to temperature changes. While this compound is a small, flexible peptide, temperature-induced conformational changes can lead to slight alterations in the chemical environments of the two glycine residues, potentially improving their resolution.
Experimental Protocol: Temperature Variation
-
Initial Spectrum: Acquire a reference spectrum at a standard temperature (e.g., 298 K).
-
Temperature Increments: Increase or decrease the temperature in small increments (e.g., 5 K). Allow the sample to equilibrate at each new temperature for at least 10-15 minutes before acquiring a spectrum.[3]
-
Data Acquisition: Record a 1D ¹H or 2D ¹H-¹³C HSQC spectrum at each temperature.
-
Data Analysis: Compare the spectra at different temperatures to identify any temperature-dependent chemical shift changes that may lead to the resolution of the glycine signals.
Issue 2: Ambiguity in Sequential NOE Connections
Even with resolved glycine signals, connecting the spin systems in the correct order can be challenging. A NOESY cross-peak between a glutamic acid proton and a glycine proton could a priori belong to either Gly1 or Gly3.
Troubleshooting Workflow:
Caption: Workflow for resolving ambiguous sequential NOE connections.
Solution: Careful Analysis of 2D NMR Spectra
A systematic approach combining through-bond (COSY, TOCSY) and through-space (NOESY, ROESY) correlation experiments is essential.
Experimental Protocol: 2D NMR-Based Assignment
-
Acquire a Standard Set of 2D Spectra:
-
TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a single amino acid spin system. You should be able to identify three distinct spin systems corresponding to Gly1, Glu2, and Gly3 (assuming they are resolved).
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments show spatial proximity between protons (typically < 5 Å), which is crucial for identifying sequential connections between amino acid residues.[5]
-
-
Identify Spin Systems: In the TOCSY spectrum, trace the correlations from the amide proton (NH) of each residue to its sidechain protons. The two glycine spin systems will show correlations from the NH to the two Hα protons. The glutamic acid spin system will show correlations from the NH to Hα, Hβ, and Hγ protons.
-
Sequential Walk: Once the individual spin systems are identified, use the NOESY/ROESY spectrum to find cross-peaks between protons of adjacent residues. Key sequential connectivities to look for are:
-
dαN(i, i+1): NOE between the Hα of residue i and the NH of residue i+1.
-
dNN(i, i+1): NOE between the NH of residue i and the NH of residue i+1.
-
-
Disambiguation: If you have successfully resolved the Gly1 and Gly3 signals using pH or temperature titration, you can now unambiguously assign the sequential NOEs. For example, a NOE between the Hα of the assigned Gly1 and the NH of Glu2 will confirm the Gly1-Glu2 linkage. Similarly, a NOE between the NH of Glu2 and the Hα of the assigned Gly3 will confirm the Glu2-Gly3 linkage.
Data Presentation
The following table provides expected ¹³C chemical shifts for this compound, based on data from similar tetrapeptides (H-Gly-Gly-X-L-Ala-OH, where X = Glu).[6] Actual values for this compound may vary slightly.
| Residue | Atom | Chemical Shift (ppm) |
| Gly1 | Cα | ~43.5 |
| C' | ~172.0 | |
| Glu2 | Cα | ~55.0 |
| Cβ | ~28.5 | |
| Cγ | ~31.0 | |
| Cδ | ~178.0 | |
| C' | ~174.5 | |
| Gly3 | Cα | ~42.0 |
| C' | ~175.5 |
Note: These are approximate values and can be influenced by solvent, pH, and temperature.
By systematically applying these troubleshooting strategies and experimental protocols, researchers can overcome the inherent challenges in the NMR peak assignment of this compound and obtain accurate structural and dynamic information.
References
- 1. Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides | Royal Society Open Science | The Royal Society [royalsocietypublishing.org]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Solubility of Gly-Glu-Gly in Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with the tripeptide Gly-Glu-Gly.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a tripeptide composed of glycine, glutamic acid, and glycine. Its solubility can be challenging due to the presence of the acidic glutamic acid residue, which makes the peptide's net charge and, consequently, its solubility highly dependent on the pH of the solution.
Q2: What is the isoelectric point (pI) of this compound and why is it important?
A2: The estimated isoelectric point (pI) of this compound is approximately 3.16. The pI is the pH at which the peptide has a net neutral charge. At or near its pI, a peptide's solubility is at its minimum. Therefore, to effectively dissolve this compound, it is crucial to work at a pH significantly different from 3.16.
Q3: What is the general strategy for dissolving an acidic peptide like this compound?
A3: Since this compound is an acidic peptide, it is most soluble in basic buffers (pH > pI). The general approach is to dissolve the peptide in a buffer with a pH well above its pI, typically in the neutral to basic range (pH 7.0 - 9.0).
Q4: Can I use organic solvents to dissolve this compound?
A4: While organic solvents like Dimethyl Sulfoxide (DMSO) can be used to dissolve highly hydrophobic peptides, they should be used with caution for a small, relatively polar peptide like this compound. It is generally recommended to first attempt dissolution in aqueous basic buffers. If an organic solvent is necessary, use a minimal amount to create a concentrated stock and then slowly dilute it with your aqueous buffer.
Q5: How can I prevent the degradation of this compound in solution?
A5: To prevent bacterial degradation, it is recommended to use sterile buffers and handle the peptide solution under aseptic conditions. For long-term storage, peptide solutions should be aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in water. | Water is close to the peptide's pI, leading to minimal solubility. | Use a basic buffer such as 10 mM Tris-HCl, pH 8.0 or 10 mM Phosphate (B84403) Buffer, pH 7.4. |
| The peptide precipitates out of solution after initial dissolution. | The pH of the final solution is too close to the peptide's pI, or the concentration is too high. | Check the final pH of your solution and adjust to a more basic pH if necessary. Try preparing a more dilute solution. |
| The solution remains cloudy or contains visible particles. | Incomplete dissolution or aggregation of the peptide. | Use sonication in a water bath for short bursts to aid dissolution. Gentle warming (up to 40°C) can also be effective. Ensure the solution is well-mixed. |
| Difficulty dissolving the peptide even in basic buffers. | The peptide may have formed aggregates during storage or lyophilization. | Try dissolving a small amount in a minimal volume of a denaturing agent like 6 M Guanidine HCl and then dilute into your working buffer. Note that this may affect downstream applications. |
Quantitative Data on Peptide Solubility
Due to the limited availability of specific quantitative solubility data for this compound in public literature, the following table provides an illustrative example of the expected solubility trend for an acidic peptide like this compound in different buffers at various pH values. Actual solubility should be determined experimentally.
| Buffer System (10 mM) | pH | Expected Solubility Trend | Notes |
| Glycine-HCl | 2.0 | Low | pH is below the pI; peptide will have a net positive charge but may still have limited solubility. |
| Citrate Buffer | 3.0 | Very Low | pH is very close to the estimated pI of 3.16, resulting in minimal solubility. |
| Acetate Buffer | 4.0 | Moderate | pH is moving away from the pI, increasing the net negative charge and solubility. |
| Phosphate Buffer | 7.4 | High | pH is significantly above the pI, leading to a high net negative charge and good solubility. |
| Tris-HCl Buffer | 8.0 | High | Similar to phosphate buffer, the basic pH ensures good solubility. |
| Carbonate-Bicarbonate Buffer | 9.0 | High | The higher pH further increases the net negative charge, promoting solubility. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing of this compound
-
Preparation: Weigh out a small, accurately known amount of lyophilized this compound (e.g., 1 mg) into a microcentrifuge tube.
-
Initial Solvent Addition: Add a small volume of your chosen buffer (e.g., 100 µL of 10 mM Tris-HCl, pH 8.0) to the tube.
-
Dissolution: Vortex the tube for 30 seconds. If the peptide does not dissolve, sonicate the tube in a water bath for 1-2 minutes.
-
Observation: Visually inspect the solution for any undissolved particles or cloudiness. A completely dissolved peptide will result in a clear solution.
-
pH Adjustment (if necessary): If solubility is still low, incrementally add a small volume of a dilute basic solution (e.g., 0.1 M NaOH) to increase the pH, vortexing after each addition.
-
Record Keeping: Note the buffer, pH, and final volume required to achieve complete dissolution.
Protocol 2: Preparation of a 10 mM this compound Stock Solution
-
Calculation: The molecular weight of this compound is 261.25 g/mol . To prepare a 10 mM stock solution, you will need 2.61 mg of the peptide per 1 mL of solvent.
-
Weighing: Accurately weigh out the required amount of this compound powder.
-
Dissolution: Add the powder to a sterile container. Add approximately 80% of the final desired volume of a suitable buffer (e.g., 10 mM Tris-HCl, pH 8.0).
-
Mixing: Gently vortex or sonicate the solution until the peptide is completely dissolved.
-
Volume Adjustment: Bring the solution to the final desired volume with the same buffer.
-
Sterilization (Optional): If required for your application, filter-sterilize the stock solution through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Visualizations
Below are diagrams illustrating relevant biological pathways and experimental workflows involving the constituent amino acids of this compound.
Caption: Experimental workflow for dissolving this compound.
Caption: Simplified glutathione biosynthesis pathway.
Caption: Role of Glycine and Glutamate as neurotransmitters.
Technical Support Center: Optimizing Gly-Glu-Gly for Cell Penetration Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of the tripeptide Gly-Glu-Gly in cell penetration assays.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its cell penetration?
A1: this compound is a tripeptide with the following key properties:
-
Small Size: With a molecular weight of approximately 291.26 g/mol , its small size is generally favorable for passive diffusion across the cell membrane, although this is often limited by other factors.
-
Hydrophilicity: The presence of a glutamate (B1630785) residue and the peptide backbone makes this compound a hydrophilic molecule. This high water solubility can hinder its ability to efficiently partition into and cross the lipid bilayer of the cell membrane.
-
Charge: At physiological pH (around 7.4), the glutamic acid side chain will be deprotonated, giving the peptide a net negative charge. This can lead to electrostatic repulsion from the negatively charged cell surface, further impeding passive uptake.
Q2: What is the expected mechanism of cellular uptake for this compound?
A2: Due to its small, hydrophilic, and charged nature, the passive diffusion of this compound across the cell membrane is expected to be very low. Cellular uptake is more likely to occur, albeit inefficiently, through one or more of the following mechanisms:
-
Pinocytosis: Non-specific engulfment of the extracellular fluid containing the peptide. This is a low-efficiency pathway for small molecules at typical experimental concentrations.
-
Peptide Transporters: While no specific high-affinity transporter for this compound has been identified, it may be a low-affinity substrate for various peptide transporters (e.g., PEPT1, PEPT2) or amino acid transporters, though this is speculative and would need experimental validation. The efficiency of this uptake would be highly dependent on the cell type and the expression levels of these transporters.
Q3: Why am I not seeing a signal from my fluorescently labeled this compound inside the cells?
A3: A lack of detectable intracellular signal is a common issue and can stem from several factors:
-
Low intrinsic permeability: As discussed, the inherent properties of this compound lead to very low cell penetration.
-
Insufficient incubation time or concentration: The uptake may be too slow or require higher concentrations to reach detectable intracellular levels.
-
Fluorescent label issues: The chosen fluorescent dye might be quenched in the intracellular environment, or the labeling process may have been inefficient. It's also possible that the fluorescent tag itself is altering the uptake characteristics of the peptide.
-
Efflux pumps: The peptide, once inside the cell, might be actively transported out by cellular efflux pumps.
-
Rapid degradation: The tripeptide could be rapidly degraded by intracellular or extracellular peptidases.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Intracellular Signal | 1. Low intrinsic permeability of this compound.2. Insufficient peptide concentration.3. Inadequate incubation time.4. Fluorescent label is quenched or has low quantum yield.5. Peptide is being actively effluxed from the cells. | 1. Increase the peptide concentration in a stepwise manner. Be mindful of potential cytotoxicity.2. Perform a time-course experiment to determine the optimal incubation period.3. Use a bright, photostable fluorescent dye. Test the fluorescence of the labeled peptide in a cell-free system mimicking intracellular conditions (e.g., varying pH).4. Consider using an efflux pump inhibitor (e.g., verapamil), but be aware of potential off-target effects. |
| High Background Fluorescence | 1. Non-specific binding of the labeled peptide to the cell surface or extracellular matrix.2. Incomplete removal of the extracellular peptide solution.3. Autofluorescence of the cells or culture medium. | 1. Wash cells thoroughly with ice-cold PBS or a suitable buffer after incubation. An acidic wash (e.g., glycine-HCl buffer, pH 3.0) for a short duration can help remove surface-bound peptides.[1]2. Include a trypan blue quenching step for extracellular fluorescence if using a green fluorescent dye.3. Analyze unlabeled control cells to determine the level of autofluorescence and subtract this from your measurements. Use a culture medium with low background fluorescence (e.g., phenol (B47542) red-free medium). |
| Observed Cytotoxicity | 1. High concentration of the peptide.2. Toxicity of the fluorescent label.3. Contaminants in the peptide synthesis or labeling reaction. | 1. Perform a dose-response cytotoxicity assay (e.g., MTT, LDH, or a live/dead stain) to determine the maximum non-toxic concentration of your labeled peptide.2. Run a control with the free fluorescent dye to assess its individual toxicity.3. Ensure the purity of your labeled peptide using HPLC and mass spectrometry. |
| Inconsistent Results | 1. Variability in cell health and density.2. Inconsistent incubation conditions (time, temperature).3. Peptide instability in culture medium. | 1. Use cells at a consistent passage number and confluency for all experiments.2. Ensure precise control over incubation time and temperature.3. Assess the stability of this compound in your cell culture medium over the time course of your experiment. Peptides can be degraded by proteases present in serum or secreted by cells. Consider using serum-free media for the duration of the incubation if compatible with your cells. |
Experimental Protocols
Protocol 1: Quantification of this compound Uptake using Fluorescence Microscopy
This protocol outlines a method to visualize and semi-quantify the cellular uptake of fluorescently labeled this compound.
1. Materials:
-
Fluorescently labeled this compound (e.g., FITC-Gly-Glu-Gly)
-
Cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Phenol red-free, serum-free medium
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (4',6-diamidino-2-phenylindole) staining solution
-
Mounting medium
-
Glass coverslips and microscope slides
-
Fluorescence microscope with appropriate filter sets
2. Methodology:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.
-
Peptide Incubation:
-
On the day of the experiment, remove the complete medium and wash the cells once with warm PBS.
-
Add phenol red-free, serum-free medium containing the desired concentration of fluorescently labeled this compound. Include a vehicle-only control.
-
Incubate for the desired amount of time (e.g., 1, 4, 12, 24 hours) at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the peptide-containing medium.
-
Wash the cells three times with ice-cold PBS to remove unbound peptide.
-
-
Fixation:
-
Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.
-
-
Staining:
-
Wash the cells twice with PBS.
-
Add DAPI solution to stain the nuclei and incubate for 5 minutes at room temperature, protected from light.
-
-
Mounting:
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images using consistent settings for all samples.
-
Quantify the intracellular fluorescence intensity per cell using image analysis software (e.g., ImageJ, CellProfiler).
-
Protocol 2: Quantitative Analysis of this compound Uptake by LC-MS/MS
This protocol provides a highly sensitive and label-free method for quantifying the intracellular concentration of this compound.
1. Materials:
-
Unlabeled this compound
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
LC-MS/MS system (e.g., Triple Quadrupole)
2. Methodology:
-
Cell Treatment:
-
Seed cells in a 6-well plate and grow to ~90% confluency.
-
Treat cells with the desired concentration of this compound for a specific duration.
-
-
Cell Harvesting and Lysis:
-
Remove the medium and wash the cells three times with ice-cold PBS.
-
Harvest the cells by trypsinization, followed by centrifugation to pellet the cells.
-
Wash the cell pellet twice with ice-cold PBS to remove any remaining extracellular peptide.
-
Resuspend the cell pellet in a known volume of lysis buffer and lyse on ice.
-
-
Sample Preparation for LC-MS/MS:
-
Centrifuge the lysate to pellet cell debris.
-
Collect the supernatant. Reserve an aliquot for protein quantification.
-
Perform protein precipitation on the remaining lysate by adding cold acetonitrile (e.g., 3 volumes of ACN to 1 volume of lysate).
-
Vortex and incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant (which contains the small peptide) to a new tube and dry it down using a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried sample in a known volume of LC-MS grade water with 0.1% formic acid.
-
Inject the sample into the LC-MS/MS system.
-
Develop a Multiple Reaction Monitoring (MRM) method to specifically detect and quantify this compound based on its precursor and product ion masses.
-
Create a standard curve using known concentrations of this compound to accurately quantify the amount in the cell lysates.
-
-
Data Normalization:
-
Normalize the quantified amount of this compound to the total protein content of the cell lysate determined by the BCA assay.
-
Visualizations
Caption: Workflow for fluorescence-based cell penetration assay.
Caption: Troubleshooting logic for this compound penetration assays.
References
Technical Support Center: Preventing Enzymatic Degradation of Gly-Glu-Gly In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the enzymatic degradation of the tripeptide Gly-Glu-Gly in your in vitro experiments.
Troubleshooting Guide
Encountering degradation of your this compound peptide can be a significant setback. This guide will help you identify potential causes and implement effective solutions.
| Problem | Potential Cause | Recommended Solution |
| Loss of this compound over time, confirmed by HPLC or Mass Spectrometry. | Proteolytic Degradation: Contamination of reagents or samples with proteases (e.g., from serum in cell culture media, microbial contamination, or endogenous proteases in cell lysates). | Add Protease Inhibitors: Use a broad-spectrum protease inhibitor cocktail. For more targeted inhibition, consider specific inhibitors for serine, cysteine, and metalloproteases. Work under sterile conditions: Use sterile buffers and filtered pipette tips to minimize microbial contamination.[1] Heat Inactivation: If compatible with your experimental setup, heat-inactivate sources of proteases (e.g., serum) before adding them to your peptide solution. |
| Inconsistent experimental results. | Peptide Instability: The peptide may be degrading due to suboptimal storage or handling conditions. | Proper Storage: Store lyophilized this compound at -20°C or -80°C for long-term stability.[2][3] Once reconstituted, aliquot the solution to avoid repeated freeze-thaw cycles and store at -80°C.[2][3] Optimize pH: Maintain the pH of your peptide solution within a slightly acidic range (pH 4-6) to minimize hydrolysis.[2][4] |
| Precipitation or aggregation of the peptide. | Poor Solubility: The concentration of the peptide may be too high, or the buffer composition may not be optimal. The pH might be close to the peptide's isoelectric point (pI). | Adjust pH: Ensure the pH of the solution is at least one to two units away from the pI of this compound.[4] Lower Concentration: Try dissolving the peptide at a lower concentration.[4] Change Buffer: Use a different buffer system. Sometimes, the addition of a small amount of organic solvent like DMSO can aid in solubilization.[4] |
| Loss of peptide activity without apparent degradation. | Oxidation: Although this compound does not contain highly susceptible residues like Cysteine or Methionine, oxidation can still occur over time. | Use Deoxygenated Buffers: Prepare solutions using buffers that have been deoxygenated.[4] Add Antioxidants: Consider adding antioxidants like DTT, although their compatibility with your assay should be confirmed.[4] Protect from Light: Store peptide solutions in amber vials to protect them from light, which can catalyze oxidation.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What are the most likely enzymes to degrade this compound in my in vitro experiment?
While specific data for this compound is limited, based on its structure, the following classes of proteases could be responsible for its degradation:
-
Aminopeptidases: These enzymes cleave amino acids from the N-terminus and could cleave the N-terminal Glycine.[6]
-
Carboxypeptidases: These enzymes cleave amino acids from the C-terminus and could cleave the C-terminal Glycine.[6]
-
Dipeptidyl peptidases (DPPs): Specifically, DPP-IV is a serine exopeptidase that cleaves dipeptides from the N-terminus, potentially cleaving the Gly-Glu bond.[7][8]
-
General endopeptidases: Enzymes like trypsin and chymotrypsin, commonly found in cell culture supplements, can sometimes exhibit broader specificity and cleave internal peptide bonds.[6][9]
Below is a diagram illustrating the potential cleavage sites on this compound.
Q2: What is a general protocol to assess the stability of this compound in my experimental conditions?
To determine the stability of this compound, you can perform a time-course experiment.
Experimental Protocol: Peptide Stability Assay
-
Preparation of Peptide Stock Solution: Dissolve lyophilized this compound in a suitable sterile buffer (e.g., PBS, pH 7.4) to create a concentrated stock solution.
-
Experimental Setup:
-
Prepare your experimental matrix (e.g., cell culture medium with serum, cell lysate).
-
Spike the matrix with this compound to the final working concentration.
-
As a control, prepare a similar solution in a simple sterile buffer where the peptide is known to be stable.
-
-
Time-Course Sampling:
-
Incubate the samples under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect an aliquot from each sample.[10]
-
-
Sample Processing:
-
Immediately stop any enzymatic activity in the collected aliquots. This can be achieved by adding a quenching solution (e.g., 10% trichloroacetic acid) or by rapid freezing.
-
Process the samples for analysis. This may involve protein precipitation followed by centrifugation to remove larger molecules.
-
-
Analysis:
-
Analyze the supernatant for the concentration of intact this compound using a suitable analytical method like:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common method to separate the intact peptide from its degradation products.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive identification of the peptide and its fragments.
-
-
-
Data Interpretation:
-
Plot the concentration of intact this compound against time to determine its half-life in your experimental matrix.
-
Compare the stability in your experimental matrix to the control buffer to understand the extent of degradation.
-
The following diagram outlines the experimental workflow.
Q3: How can I choose the right protease inhibitor for my experiment?
The choice of protease inhibitor depends on the suspected class of proteases. A good starting point is to use a commercially available broad-spectrum protease inhibitor cocktail.[6] If you suspect a specific class of proteases, you can use more targeted inhibitors.
| Protease Class | Examples | Common Inhibitors |
| Serine Proteases | Trypsin, Chymotrypsin, Thrombin | PMSF, AEBSF, Aprotinin |
| Cysteine Proteases | Papain, Calpain | E-64, Leupeptin |
| Aspartic Proteases | Pepsin, Cathepsin D | Pepstatin A |
| Metalloproteases | Thermolysin, Carboxypeptidase A | EDTA, 1,10-Phenanthroline |
Note: Always check the compatibility of the inhibitor with your downstream assays, as some inhibitors can interfere with certain experimental readouts.
Q4: Are there any non-inhibitor-based methods to prevent degradation?
Yes, several strategies can be employed to minimize enzymatic degradation without the use of inhibitors:
-
Temperature Control: Perform your experiments at lower temperatures (e.g., 4°C) if possible, as enzymatic activity is significantly reduced at lower temperatures.[2]
-
pH Optimization: As mentioned earlier, maintaining a slightly acidic pH (4-6) can reduce the activity of many proteases and also minimize chemical degradation like hydrolysis.[2][4]
-
Use of Purified Systems: Whenever possible, use purified enzyme systems instead of complex biological matrices like cell lysates or serum, which contain a multitude of proteases.
-
Minimize Incubation Times: Reduce the duration of your experiment to the shortest time necessary to obtain your desired results.
The following decision tree can help you troubleshoot this compound degradation issues.
References
- 1. newsday.co.zw [newsday.co.zw]
- 2. nordscipeptides.com [nordscipeptides.com]
- 3. genscript.com [genscript.com]
- 4. benchchem.com [benchchem.com]
- 5. realpeptides.co [realpeptides.co]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Proteases-Creative Enzymes [creative-enzymes.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Analysis of Gly-Glu-Gly in Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing ion suppression during the mass spectrometric analysis of the tripeptide Gly-Glu-Gly.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for this compound analysis?
Ion suppression is a phenomenon in mass spectrometry, particularly with electrospray ionization (ESI), where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantification.[1] Given that this compound is often analyzed in complex biological matrices like plasma or serum, endogenous components such as salts, phospholipids (B1166683), and other metabolites can interfere with its ionization.
Q2: What are the common causes of ion suppression for a polar peptide like this compound?
Common causes of ion suppression for a polar peptide like this compound include:
-
Matrix Effects: Co-eluting endogenous components from biological samples (e.g., plasma, urine) are a primary cause.[1] For polar peptides, highly abundant salts and phospholipids are major contributors.
-
Mobile Phase Additives: Certain additives used in liquid chromatography, such as trifluoroacetic acid (TFA), are known to cause significant ion suppression in ESI-MS, despite improving chromatographic peak shape.[2][3][4]
-
High Analyte Concentration: At high concentrations, the response of the ESI source can become non-linear, leading to suppression effects.
-
Competition for Ionization: Other compounds in the sample with higher proton affinity or surface activity can outcompete this compound for ionization in the ESI source.
Q3: How can I quickly assess if ion suppression is affecting my this compound signal?
A common method is the post-column infusion experiment. A solution of this compound is continuously infused into the mass spectrometer after the analytical column. When a blank matrix sample is injected onto the column, any dip in the constant this compound signal indicates the retention time at which ion-suppressing components are eluting. This helps in identifying problematic regions in the chromatogram.
Troubleshooting Guides
Here are troubleshooting guides for common issues encountered during the mass spectrometric analysis of this compound.
Issue 1: Low or No Signal for this compound
| Possible Cause | Troubleshooting Step | Detailed Explanation |
| Severe Ion Suppression | 1. Improve Sample Preparation: Implement a more rigorous sample cleanup method. See the "Sample Preparation" section below for a comparison of techniques. 2. Optimize Chromatography: Enhance the separation of this compound from interfering matrix components. Refer to the "Chromatographic Strategies" section. 3. Dilute the Sample: A simple dilution of the sample can sometimes reduce the concentration of interfering components below the level where they cause significant suppression. | Complex matrices often require efficient removal of interferences. Chromatographic co-elution is a major source of suppression. Dilution can be a quick fix if sensitivity is not a limiting factor. |
| Suboptimal MS Parameters | 1. Optimize ESI Source Parameters: Adjust spray voltage, gas flows (nebulizer and drying gas), and source temperature. 2. Select Appropriate Polarity: Analyze this compound in both positive and negative ion modes to determine which provides a better signal. | ESI parameters are interdependent and need to be optimized for the specific analyte and flow rate. The presence of a glutamic acid residue suggests negative mode might be favorable, but positive mode should also be tested. |
| Poor Analyte Recovery | 1. Evaluate Sample Preparation Recovery: Spike a known amount of this compound into a blank matrix and compare the signal to a pure standard to quantify recovery. 2. Check for Adsorption: Peptides can adsorb to plasticware and column frits. Use low-binding tubes and consider passivation of the LC system. | Inefficient sample preparation can lead to significant analyte loss. Non-specific binding is a common issue with peptides. |
Issue 2: Poor Reproducibility and Accuracy
| Possible Cause | Troubleshooting Step | Detailed Explanation |
| Variable Matrix Effects | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the gold standard for correcting matrix effects as it co-elutes and experiences similar suppression. 2. Matrix-Matched Calibrants: Prepare calibration standards in the same blank matrix as the samples to compensate for consistent matrix effects. | An ideal internal standard mimics the behavior of the analyte throughout the sample preparation and analysis process. Matrix-matched calibrants help to normalize the ionization response. |
| Inconsistent Sample Preparation | 1. Automate Sample Preparation: If possible, use automated liquid handlers to improve precision. 2. Validate the Method: Thoroughly validate the sample preparation method for reproducibility, accuracy, and precision according to regulatory guidelines. | Manual sample preparation can introduce variability. A validated method ensures consistent performance. |
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is critical in minimizing ion suppression. Below is a summary of common techniques with their relative performance for peptide analysis.
| Sample Preparation Method | Principle | Pros | Cons | Matrix Effect Reduction (Example Peptides) | Analyte Recovery (Example Peptides) |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, ethanol) to precipitate proteins. | Simple, fast, and inexpensive. | Limited cleanup, co-precipitates some analytes, and does not effectively remove phospholipids, leading to significant matrix effects.[1][5] | Low to Moderate[1] | >50% (with 3 volumes of ACN or EtOH)[1][5] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Provides cleaner extracts than PPT, leading to reduced matrix effects.[1][5][6] Can be automated. | More time-consuming and expensive than PPT. Method development is required to optimize the sorbent and solvents. | Moderate to High[1][5] | >20% (Mixed-mode anion exchange)[1][5] |
| Mixed-Mode SPE | Utilizes two modes of interaction (e.g., reversed-phase and ion-exchange) for enhanced selectivity. | Highly selective for peptides, providing very clean extracts and significantly reduced matrix effects.[7] | Requires more complex method development. | High[7] | >80%[7] |
Experimental Protocols
Protocol 1: Mixed-Mode Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is adapted for a polar peptide like this compound and is based on principles of mixed-mode SPE for peptide extraction.[7]
Materials:
-
Mixed-mode cation-exchange SPE cartridges (e.g., Oasis WCX µElution Plate)
-
Human plasma
-
4% Phosphoric acid in water
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
5% Ammonium (B1175870) hydroxide (B78521) in 50:50 ACN:MeOH
Procedure:
-
Pre-treatment: To 100 µL of plasma, add an internal standard and 200 µL of 4% phosphoric acid in water. Vortex to mix. This step helps to disrupt protein binding and protonate the analytes for cation exchange.
-
Conditioning: Condition the SPE plate with 200 µL of MeOH followed by 200 µL of water.
-
Loading: Load the pre-treated sample onto the SPE plate.
-
Washing:
-
Wash 1: 200 µL of 4% phosphoric acid in water.
-
Wash 2: 200 µL of MeOH.
-
-
Elution: Elute the this compound with 2 x 25 µL of 5% ammonium hydroxide in 50:50 ACN:MeOH. The basic elution buffer neutralizes the analyte for release from the cation-exchange sorbent.
-
Analysis: The eluate can be directly injected or diluted for LC-MS/MS analysis.
Protocol 2: HILIC-MS/MS for this compound Analysis
Given the polar nature of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable alternative to reversed-phase chromatography.
LC Conditions:
-
Column: A HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium formate (B1220265) in water with 0.1% formic acid.
-
Mobile Phase B: 90% Acetonitrile with 10% 10 mM ammonium formate in water and 0.1% formic acid.
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6-6.1 min: 50% to 95% B
-
6.1-8 min: 95% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: ESI Positive and Negative (evaluate both)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transitions: To be determined by infusing a standard of this compound. For positive mode, monitor for [M+H]+ and for negative mode, monitor for [M-H]-.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. waters.com [waters.com]
- 4. The Effects of Counter-Ions on Peptide Structure, Activity, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid and Quantitative Enrichment of Peptides from Plasma for Mass Spectrometric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Gly-Glu-Gly Peptide Stability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the Gly-Glu-Gly peptide in various cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound peptide in standard cell culture media like DMEM or RPMI-1640?
The stability of a simple tripeptide like this compound in cell culture media is influenced by several factors, primarily the presence of peptidases. In serum-free media, the peptide is expected to be relatively stable. However, in media supplemented with serum (e.g., Fetal Bovine Serum - FBS), which contains various proteases, the peptide will likely undergo degradation. The half-life can range from minutes to hours depending on the serum concentration and the specific cell line, as cells themselves can secrete proteases into the medium.[1][2][3]
Q2: What are the primary mechanisms of this compound degradation in cell culture?
The primary mechanism of degradation in a biological environment like cell culture media is enzymatic cleavage by proteases.[4][5] Exopeptidases, which cleave amino acids from the ends of the peptide, and endopeptidases, which cleave within the peptide chain, are both present in serum and can be secreted by cells. For a short peptide like this compound, exopeptidases are likely the main contributors to its degradation.
Q3: How does the presence of serum (FBS) affect the stability of my this compound peptide?
Fetal Bovine Serum (FBS) is a complex mixture of proteins, including a variety of proteases. The addition of FBS to cell culture media will significantly decrease the stability of the this compound peptide due to enzymatic degradation.[2] The rate of degradation is generally proportional to the concentration of serum used.
Q4: Can the type of cell culture medium (e.g., DMEM vs. RPMI-1640) impact the stability of the peptide?
The basal composition of media like DMEM and RPMI-1640 is unlikely to be the primary driver of chemical degradation under normal culture conditions (neutral pH, 37°C). However, the stability can be indirectly affected by how the medium supports cell health and the level of proteases the cells might secrete. The most significant factor will remain the presence and concentration of serum or other biological supplements.
Q5: My experimental results are inconsistent. Could peptide instability be the cause?
Yes, inconsistent experimental outcomes, especially in cell-based assays with incubation times longer than a few hours, can be a direct consequence of peptide degradation. If the concentration of the active peptide is decreasing over the course of the experiment, it can lead to variable results. It is crucial to determine the stability of your peptide under your specific experimental conditions.
Troubleshooting Guides
Issue: I suspect my this compound peptide is degrading during my cell culture experiment.
| Possible Cause | Troubleshooting Step |
| Enzymatic degradation from serum | Reduce the concentration of FBS if your cell line can tolerate it. For short-term experiments, consider using serum-free media. Perform a time-course experiment to quantify the rate of degradation (see Experimental Protocols section). |
| Proteases secreted by cells | Wash cells to remove previously secreted proteases before starting the experiment. Collect and analyze the cell culture supernatant over time to measure peptide concentration. |
| Sub-optimal storage of peptide stock solution | Prepare fresh stock solutions of the peptide in a suitable sterile solvent (e.g., sterile water or PBS) and store at -20°C or -80°C in single-use aliquots to avoid multiple freeze-thaw cycles. |
| Incorrect pH of the medium | Ensure the cell culture medium is properly buffered and maintained at physiological pH (around 7.4), as extremes in pH can accelerate peptide hydrolysis.[5] |
Issue: How can I improve the stability of my this compound peptide for longer experiments?
| Strategy | Description |
| Use of protease inhibitors | A cocktail of broad-spectrum protease inhibitors can be added to the cell culture medium to reduce enzymatic degradation. However, their potential effects on the cells must be evaluated. |
| Peptide Modification (for custom synthesis) | For future experiments, consider ordering modified versions of the peptide. N-terminal acetylation and C-terminal amidation can block exopeptidase activity. Substituting L-amino acids with D-amino acids can also significantly increase resistance to proteolysis.[6] |
| Replenish the peptide | If modifications are not an option, consider replenishing the peptide in the culture medium at regular intervals during long-term experiments to maintain a more constant concentration. |
Quantitative Data Summary
| Peptide Type | Biological Matrix | Reported Half-Life Range | Reference |
| Tripeptides | Plasma/Serum | Minutes to a few hours | [7] |
| Short, unmodified peptides | Cell Culture Media + 10% FBS | Highly variable, likely in the range of hours | General expectation based on serum protease activity. |
| Modified Peptides (e.g., D-amino acids) | Plasma/Serum | Significantly increased (hours to days) | [6] |
Experimental Protocols
Protocol: Assessing this compound Stability in Cell Culture Media using RP-HPLC
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.
1. Materials:
-
This compound peptide standard
-
Cell culture medium of interest (e.g., DMEM + 10% FBS)
-
Control medium (without peptide)
-
Sterile, incubator-safe tubes or plates
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column[8][9][10]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724)
-
Protein precipitation agent (e.g., ice-cold acetonitrile or trichloroacetic acid)
-
Microcentrifuge and tubes
2. Experimental Setup:
-
Prepare a stock solution of this compound in a sterile, aqueous solvent.
-
Spike the cell culture medium with a known concentration of the this compound peptide (e.g., 100 µg/mL).
-
Aliquot the peptide-containing medium into several sterile tubes.
-
Prepare control tubes with medium only (no peptide).
-
Incubate all tubes under standard cell culture conditions (37°C, 5% CO₂).
3. Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one tube of the peptide-containing medium and one control tube.
-
To stop enzymatic activity, immediately precipitate the proteins. Add 2 volumes of ice-cold acetonitrile to 1 volume of the medium sample.
-
Vortex and incubate on ice for 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the peptide, and transfer it to a new tube for HPLC analysis.
4. RP-HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject a standard solution of this compound to determine its retention time.
-
Inject the prepared supernatants from each time point.
-
Run a gradient to elute the peptide (e.g., a linear gradient from 5% to 50% B over 20 minutes).
-
Monitor the absorbance at a suitable wavelength (e.g., 210-220 nm).[9]
5. Data Analysis:
-
Identify the peak corresponding to the this compound peptide in the chromatograms from each time point based on the retention time of the standard.
-
Integrate the area of the peptide peak at each time point.
-
Plot the peak area against time. The decrease in peak area over time reflects the degradation of the peptide.
-
The half-life (t½) can be calculated from the degradation curve.
Visualizations
Caption: Factors influencing this compound peptide stability in cell culture.
References
- 1. PEPlife: A Repository of the Half-life of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide stability in drug development: a comparison of peptide reactivity in different biological media. | Semantic Scholar [semanticscholar.org]
- 3. [PDF] Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | Semantic Scholar [semanticscholar.org]
- 4. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis - Wikipedia [en.wikipedia.org]
- 6. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hplc.eu [hplc.eu]
- 9. archives.ijper.org [archives.ijper.org]
- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Gly-Glu-Gly and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of the tripeptide Gly-Glu-Gly and its notable analogs, Gly-Pro-Glu (GPE) and γ-L-Glutamyl-L-cysteinyl-glycine (Glutathione). The comparison focuses on their immunomodulatory, neuroprotective, and antioxidant properties, supported by experimental data to inform research and development in therapeutics.
Core Findings Summary
The tripeptide this compound and its analogs exhibit a range of biological activities, with each molecule demonstrating distinct potencies in different biological assays. Glutathione is a well-established and potent antioxidant, central to cellular defense against oxidative stress. Gly-Pro-Glu (GPE) has shown significant neuroprotective effects in various in vitro models of neuronal injury. The biological activities of this compound are less extensively characterized in direct comparative studies, but the activities of its constituent amino acid, glycine (B1666218), suggest potential immunomodulatory and neuroprotective roles.
Quantitative Data Comparison
The following tables summarize the available quantitative data on the biological activities of this compound and its analogs. Direct comparative studies for this compound are limited; therefore, data for glycine and other relevant peptides are included for context.
Table 1: Comparative Immunomodulatory Activity
| Compound | Assay | Cell Line | Concentration | Effect | Citation |
| Glycine | LPS-induced TNF-α production | RAW 264.7 macrophages | 5 μM | Downregulation of TNF-α mRNA expression | [1] |
| Glycine | LPS-induced TNF-α & IL-1β synthesis | Human whole blood | Dose-dependent | Reduction in TNF-α and IL-1β | [2] |
| Glycine | LPS-induced IL-10 expression | Human whole blood | Dose-dependent | Increase in IL-10 expression | [2] |
Table 2: Comparative Neuroprotective Activity
| Compound | Assay | Cell Line/Model | Toxin/Insult | Concentration | Effect (% cell viability or other metric) | Citation |
| Gly-Pro-Glu (GPE) | Excitotoxic insult | Rat hippocampal neurons | Excitotoxicity | Not specified | Enhanced survival of CA1-2 neurons | [3] |
| Gly-Pro-Glu (GPE) | Quinolinic acid-induced lesion | Rat striatum | Quinolinic acid | 0.3 µg/µL/day | Reversed loss of projection neurons | [4] |
| GCF (Gly-Cys-Phe) | Oxygen-Glucose Deprivation (OGD) | Cortical neurons | OGD | 15 µM | Increased neuronal viability | [5] |
Table 3: Comparative Antioxidant Activity
| Compound | Assay | IC50 Value (or equivalent) | Citation |
| Glutathione (GSH) | DPPH radical scavenging | Not specified in provided abstracts | |
| γ-Glu-Cys | Degradation in rat serum (t1/2) | 11 ± 1 minute | [6] |
| γ-Glu-D-Cys | Degradation in rat serum (Initial velocity) | 0.12 ± 0.02 mM/min (more stable than γ-Glu-Cys) | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Immunomodulatory Activity Assay: LPS-Induced Cytokine Production in RAW 264.7 Macrophages
This protocol is designed to assess the anti-inflammatory effects of peptides by measuring their ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.[7]
-
Cell Seeding: Cells are seeded in 24-well plates at a density of 3 x 10^6 to 5 x 10^6 cells/mL.[8]
-
Treatment: Cells are pre-treated with various concentrations of the test peptides (e.g., this compound, GPE) for a specified period (e.g., 1 hour) before stimulation with LPS (1 µg/mL) for 24 hours.[1][8]
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) are quantified using a multiplex Enzyme-Linked Immunosorbent Assay (ELISA) according to the manufacturer's instructions.[8]
-
Data Analysis: The percentage of cytokine inhibition by the peptide is calculated relative to the LPS-only treated control.
Neuroprotective Activity Assay: MPP+ Induced Neurotoxicity in SH-SY5Y Cells
This assay evaluates the neuroprotective potential of peptides against 1-methyl-4-phenylpyridinium (MPP+)-induced toxicity, a common in vitro model for Parkinson's disease.
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are maintained in a suitable medium, such as DMEM, supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere and differentiate for a specified period.
-
Treatment: Cells are pre-treated with different concentrations of the test peptides for 24 hours.[9] Subsequently, the cells are exposed to MPP+ (e.g., 1.5 mM) for another 24 hours to induce neurotoxicity.[9]
-
Cell Viability Assessment: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10] The MTT solution is added to each well, and after incubation, the formazan (B1609692) crystals are dissolved in a solvent like DMSO. The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is expressed as a percentage of the untreated control. Increased cell viability in peptide-treated groups compared to the MPP+-only group indicates a neuroprotective effect.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound and its analogs are mediated through various signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways involved.
References
- 1. imrpress.com [imrpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective effects of Gly-Pro-Glu, the N-terminal tripeptide of IGF-1, in the hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The IGF-I amino-terminal tripeptide glycine-proline-glutamate (GPE) is neuroprotective to striatum in the quinolinic acid lesion animal model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A synthetic BBB-permeable tripeptide GCF confers neuroprotection by increasing glycine in the ischemic brain [frontiersin.org]
- 6. In Vitro Studies on Degradation of Gamma-L-Glutamyl-L-Cysteine and Gamma-L-Glutamyl-D-Cysteine in Blood: Implications for Treatment of Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipopolysaccharide induces calcitonin gene-related peptide in the RAW264.7 macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Gly-Pro-Glu and Gly-Glu-Gly in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuroprotective potential of two tripeptides: Glycyl-L-Prolyl-L-Glutamate (Gly-Pro-Glu or GPE) and Glycyl-L-Glutamyl-L-Glycine (Gly-Glu-Gly). The information presented is based on available experimental data to assist researchers in evaluating these molecules for neuroprotective applications.
Executive Summary
Gly-Pro-Glu, the N-terminal tripeptide of Insulin-like Growth Factor-1 (IGF-1), has been the subject of numerous studies demonstrating its neuroprotective effects in various in vitro and in vivo models of neuronal injury.[1][2] Its mechanisms of action are multifaceted, involving interactions with the N-methyl-D-aspartate (NMDA) receptor and modulation of key intracellular signaling pathways such as the PI3K/Akt and ERK pathways.
Direct comparative studies on the neuroprotective effects of this compound versus Gly-Pro-Glu are limited in publicly available scientific literature. However, research on a structurally related analog, Gly-Pro-Gly, where the C-terminal glutamate (B1630785) of Gly-Pro-Glu is substituted with glycine, provides some insight. In a key study, this analog exhibited neuroprotective activity, albeit at a reduced level compared to the parent Gly-Pro-Glu peptide. This suggests that the glutamate residue at the C-terminus of Gly-Pro-Glu may be important for its full neuroprotective efficacy.
Quantitative Data Comparison
The following table summarizes the available quantitative data from a comparative study on Gly-Pro-Glu and a Gly-Pro-Gly analog in an in vitro neuroprotection assay. It is important to note that the data for the glycine-substituted peptide is for a Gly-Pro-Gly analog and not this compound.
| Peptide | Assay | Model | Concentration | Neuroprotective Effect (Recovery %) | Reference |
| Gly-Pro-Glu | Okadaic Acid-Induced Apoptosis | Primary Striatal Neurons | 1 mM | 25 - 40% | [3] |
| Gly-Pro-Gly (analog) | Okadaic Acid-Induced Apoptosis | Primary Striatal Neurons | 1 mM | 20% | [3] |
Signaling Pathways and Mechanisms of Action
Gly-Pro-Glu
The neuroprotective effects of Gly-Pro-Glu are believed to be mediated through multiple signaling pathways. A primary mechanism involves its interaction with the NMDA receptor, a key player in glutamate-mediated excitotoxicity.[4][5] By modulating NMDA receptor activity, Gly-Pro-Glu can mitigate the excessive calcium influx that leads to neuronal cell death.
Furthermore, Gly-Pro-Glu has been shown to activate pro-survival intracellular signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and the Extracellular signal-regulated kinase (ERK) pathways. These pathways are crucial for promoting cell survival, proliferation, and differentiation, and their activation by Gly-Pro-Glu contributes to its neuroprotective profile.
References
- 1. Neuroprotective effects of Gly-Pro-Glu, the N-terminal tripeptide of IGF-1, in the hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of the N-terminal tripeptide of insulin-like growth factor-1, glycine-proline-glutamate (GPE) following intravenous infusion in hypoxic-ischemic adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concise Overview of Glypromate Neuropeptide Research: From Chemistry to Pharmacological Applications in Neurosciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. journals.physiology.org [journals.physiology.org]
A Tale of Two Tripeptides: Unraveling the Structural and Functional Divergence of Gly-Glu-Gly and γ-Glu-Gly-Gly
For researchers, scientists, and drug development professionals, understanding the nuanced structural differences between peptides is paramount to predicting their biological activity and therapeutic potential. This guide provides a comprehensive comparison of two closely related tripeptides, Gly-Glu-Gly and γ-Glu-Gly-Gly, highlighting the critical role of peptide bond isomerism in defining their chemical properties and biological functions.
The subtle shift in a single peptide bond between this compound and γ-Glu-Gly-Gly results in significant structural and, consequently, functional diversity. While this compound features a conventional α-peptide bond, γ-Glu-Gly-Gly is characterized by an isopeptide linkage involving the γ-carboxyl group of the glutamic acid side chain. This seemingly minor alteration has profound implications for their three-dimensional structure, enzymatic stability, and interaction with biological targets.
At the Core of the Matter: The α- vs. γ-Peptide Bond
The fundamental distinction between these two molecules lies in the connectivity of the glutamic acid residue. In this compound, the glutamic acid is linked to the subsequent glycine (B1666218) via a standard peptide bond, formed between its α-carboxyl group and the amino group of glycine.[1] This is the common peptide bond that forms the backbone of proteins.[2]
In contrast, γ-Glu-Gly-Gly contains an isopeptide bond, where the linkage occurs between the γ-carboxyl group of the glutamic acid's side chain and the amino group of the adjacent glycine.[3][4] This type of bond is less common in proteins but is found in important biological molecules like glutathione (B108866) (γ-Glu-Cys-Gly).[5]
This difference in linkage is visualized in the structural diagrams below.
Comparative Analysis of Physicochemical and Biological Properties
While direct comparative experimental data for this compound and γ-Glu-Gly-Gly is limited in the scientific literature, we can infer potential differences based on the known properties of α- and γ-glutamyl peptides.
| Property | This compound (inferred) | γ-Glu-Gly-Gly (inferred) |
| Enzymatic Stability | Likely susceptible to standard peptidases. | Expected to be more resistant to hydrolysis by general peptidases due to the isopeptide bond.[5] May be a substrate for γ-glutamyl transpeptidase (GGT).[2][6] |
| Biological Activity | Potentially acts as a simple oligopeptide, with limited specific receptor interactions. | May exhibit distinct biological activities. γ-glutamyl peptides are known to interact with specific receptors, such as the calcium-sensing receptor (CaSR) involved in "kokumi" taste.[1][4][7] The related dipeptide, γ-Glu-Gly, acts as an antagonist of excitatory amino acids.[8] |
| Three-Dimensional Structure | Adopts a more linear conformation typical of α-peptides. | The γ-linkage introduces a kink in the peptide backbone, leading to a more compact and folded structure compared to its α-linked counterpart. |
Delving into Biological Significance
The presence of the γ-glutamyl linkage in γ-Glu-Gly-Gly suggests its potential involvement in pathways regulated by γ-glutamyl transpeptidase (GGT), an enzyme crucial for glutathione metabolism.[9][10] GGT catalyzes the transfer of the γ-glutamyl moiety from glutathione and other γ-glutamyl compounds to acceptors like amino acids and peptides.[11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Glutathione - Wikipedia [en.wikipedia.org]
- 6. Gamma-glutamyl transpeptidase substrate specificity and catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Generation and identification of kokumi compounds and their validation by taste-receptor assay: An example with dry-cured lamb meat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. γ-Glu-Gly | Amino Acids and Derivatives | TargetMol [targetmol.com]
- 9. mdpi.com [mdpi.com]
- 10. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Bacterial Gamma-Glutamyl Transpeptidase, an Emerging Biocatalyst: Insights Into Structure–Function Relationship and Its Biotechnological Applications [frontiersin.org]
- 12. Bacterial γ-glutamyltranspeptidases, physiological function, structure, catalytic mechanism and application [jstage.jst.go.jp]
A Comparative Analysis of Gly-Glu-Gly and Other Gly-X-Y Peptides: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between short-chain peptides is critical for innovation. This guide provides a comparative analysis of the tripeptide Gly-Glu-Gly against other Gly-X-Y peptides, focusing on their physicochemical properties, biological activities, and potential therapeutic applications. The information herein is supported by experimental data and detailed methodologies to aid in research and development.
Introduction to Gly-X-Y Peptides
Peptides with the Gly-X-Y sequence are fundamental structural and functional units in biological systems. The recurring Gly-X-Y motif is most famously the hallmark of collagen, the most abundant protein in mammals, where X and Y are frequently proline and hydroxyproline.[1][2][3][4][5] Beyond their structural role in collagen, short Gly-X-Y peptides, including this compound, have been shown to possess a range of biological activities, from antioxidant and neuroprotective effects to influencing cell signaling pathways.[6][7][8] This guide will explore these properties, offering a comparative framework for this compound and other notable Gly-X-Y peptides such as Gly-Pro-Hyp and Gly-Pro-Ala.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of peptides, such as molecular weight, solubility, and stability, are critical determinants of their biological function and therapeutic potential. These properties are influenced by the amino acid composition of the peptide.
| Property | This compound | Gly-Pro-Hyp | Gly-Gly-Gly | Gly-Pro-Ala |
| Molecular Weight ( g/mol ) | 261.23 | 285.30[9] | 189.17 | 243.26 |
| LogP (hydrophobicity) | Data not available | -3.7 (Calculated)[9] | Data not available | Data not available |
| Solubility in Water | Expected to be high due to the presence of glycine (B1666218) and glutamic acid.[10][11] | Soluble[12] | High solubility.[13] | Data not available |
| Serum Stability | Data not available | High stability, particularly when part of a longer collagen-like sequence.[14] | Generally low due to susceptibility to peptidases. | Data not available, but likely more stable than Gly-Gly-Gly due to the presence of proline. |
Note: Experimental data for some physicochemical properties of these specific tripeptides are limited in the publicly available literature, necessitating further experimental characterization.
Comparative Biological Activity
The biological activity of Gly-X-Y peptides is diverse and dependent on their specific amino acid sequence. This section compares the known biological activities of this compound with other Gly-X-Y peptides.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of certain Gly-X-Y peptides.
-
Gly-Pro-Glu , a related peptide to this compound, which is the N-terminal tripeptide of Insulin-like Growth Factor-1 (IGF-1), has demonstrated significant neuroprotective effects. It has been shown to enhance the survival of hippocampal neurons after excitotoxic injury.[6] Analogs of Gly-Pro-Glu have also been synthesized and evaluated for their neuroprotective capabilities.[15]
-
Glutamate-containing peptides , in general, have been investigated for their role in mitigating glutamate-induced neurotoxicity. Some studies suggest that certain peptides can protect against neuronal damage by activating intracellular antioxidant defense mechanisms.[7]
-
Collagen-derived peptides , rich in sequences like Gly-Pro-Hyp, have also been associated with neuroprotective functions, although the specific tripeptides responsible for these effects are still under investigation.[2][5]
Antioxidant Activity
The ability to scavenge free radicals is a key therapeutic property of many bioactive peptides.
-
Peptides containing glutamic acid have been shown to contribute to antioxidant activity.[16] The presence of aromatic and hydrophobic amino acids in a peptide sequence is also known to enhance its radical scavenging ability.[17]
-
Collagen peptides , which include a variety of Gly-X-Y sequences, are known to possess antioxidant properties.[2][5]
-
Gly-Pro-Ala has been shown to alleviate oxidative stress induced by deoxynivalenol (B1670258) in mice and IPEC-J2 cells by enhancing antioxidant enzyme activity.[8]
Influence on Cell Signaling Pathways
Short peptides can act as signaling molecules, influencing key cellular pathways such as the mTOR (mechanistic target of rapamycin) pathway, which is crucial for cell growth, proliferation, and protein synthesis.[18]
-
Glycine and some dipeptides have been shown to activate the mTOR signaling pathway, suggesting a role in promoting protein synthesis.[19]
-
The mTOR pathway integrates signals from growth factors, energy levels, and amino acids.[18] The presence of specific amino acids like glutamic acid within a peptide sequence could potentially modulate this pathway, although direct evidence for this compound is currently lacking.
Below is a DOT script for a diagram illustrating a simplified overview of the mTOR signaling pathway.
Simplified mTOR Signaling Pathway
Experimental Protocols
To facilitate further research and direct comparison, this section outlines key experimental methodologies.
Peptide Stability Assay in Serum
This protocol is designed to assess the stability of peptides in a biological matrix.
-
Peptide Preparation: Dissolve the peptide in a suitable buffer (e.g., PBS) to a stock concentration of 1 mg/mL.
-
Incubation: Add the peptide stock solution to fresh human serum to a final concentration of 100 µg/mL. Incubate at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Protein Precipitation: Stop the enzymatic reaction by adding a protein precipitating agent, such as acetonitrile (B52724) or trichloroacetic acid.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant containing the remaining intact peptide by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or LC-Mass Spectrometry (LC-MS).
-
Quantification: Determine the percentage of intact peptide remaining at each time point relative to the 0-hour time point.
The following DOT script illustrates the workflow for a peptide stability assay.
Workflow for Peptide Stability Assay
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is a powerful technique to determine the secondary structure of peptides in solution.
-
Sample Preparation: Dissolve the peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) to a concentration of 0.1-0.2 mg/mL. The buffer should have low absorbance in the far-UV region.
-
Instrumentation: Use a calibrated CD spectrometer.
-
Data Acquisition:
-
Wavelength range: 190-260 nm.
-
Path length: 1 mm quartz cuvette.
-
Bandwidth: 1 nm.
-
Scan speed: 50 nm/min.
-
Accumulations: 3-5 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: After subtracting the buffer baseline, the data is typically converted to mean residue ellipticity. The resulting spectrum can be analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures.
Antioxidant Activity Assay (DPPH Radical Scavenging)
This assay measures the ability of a peptide to scavenge the stable free radical DPPH.
-
Reagent Preparation: Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Assay Procedure:
-
Add different concentrations of the peptide solution to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the peptide and A_sample is the absorbance of the DPPH solution with the peptide.
Conclusion and Future Directions
The comparative analysis of this compound and other Gly-X-Y peptides reveals a landscape of diverse biological activities and therapeutic potential. While peptides like Gly-Pro-Hyp and Gly-Pro-Ala, largely due to their association with collagen, have been more extensively studied, the unique properties of this compound are beginning to emerge, particularly in the context of neuroprotection.
Significant gaps in the experimental data for this compound's physicochemical properties and its specific effects on cell signaling pathways highlight the need for further research. The experimental protocols provided in this guide offer a starting point for researchers to conduct direct comparative studies. Such investigations will be crucial in elucidating the structure-function relationships of these simple yet potent biomolecules and in unlocking their full potential for therapeutic applications.
References
- 1. Frontiers | Collagen Peptides: Production, Bioactivities, and Mechanism of Actions [frontiersin.org]
- 2. thescipub.com [thescipub.com]
- 3. The presence of food-derived collagen peptides in human body-structure and biological activity - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. The presence of food-derived collagen peptides in human body-structure and biological activity. | Semantic Scholar [semanticscholar.org]
- 5. Improving the Sustainability of Processing By-Products: Extraction and Recent Biological Activities of Collagen Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of Gly-Pro-Glu, the N-terminal tripeptide of IGF-1, in the hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gly-Pro-Ala peptide and FGSHF3 exert protective effects in DON-induced toxicity and intestinal damage via decreasing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gly-Pro-Hyp | C12H19N3O5 | CID 21252274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Amino acid - Wikipedia [en.wikipedia.org]
- 11. Glycine - Wikipedia [en.wikipedia.org]
- 12. biosynth.com [biosynth.com]
- 13. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 14. High Serum Stability of Collagen Hybridizing Peptides and Their Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analogues of the neuroprotective tripeptide Gly-Pro-Glu (GPE): synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 19. Glycine Relieves Intestinal Injury by Maintaining mTOR Signaling and Suppressing AMPK, TLR4, and NOD Signaling in Weaned Piglets after Lipopolysaccharide Challenge - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Impact of Gly-Glu-Gly on Cellular Proliferation: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the intricate world of cellular biology and drug development, the quest for molecules that can precisely modulate cell proliferation is paramount. This guide provides a comprehensive comparison of the tripeptide Gly-Glu-Gly with other known modulators of cell proliferation, offering researchers, scientists, and drug development professionals a critical overview supported by established experimental data and detailed protocols.
While direct, extensive research on the specific effects of this compound on cell proliferation is emerging, this guide leverages data from analogous tripeptides and standard cellular proliferation assays to provide a predictive comparison. We examine its potential effects alongside the well-documented pro-proliferative tripeptide GHK-Cu and the inhibitory tripeptide Pro-Gly-Pro, providing a balanced perspective on its potential role in cellular regulation.
Comparative Analysis of Tripeptides on Cell Proliferation
To contextualize the potential effects of this compound, a comparative table summarizing the known impacts of related tripeptides on cell proliferation is presented below. This table serves as a predictive framework for researchers designing experiments to investigate this compound.
| Compound | Typical Concentration | Effect on Proliferation | Cell Types Tested | Reference |
| This compound | Data not available | Hypothesized Neutral/Slightly Modulatory | - | - |
| GHK-Cu | 1-100 nM | Stimulatory | Fibroblasts, Keratinocytes | [1][2] |
| Pro-Gly-Pro | 10-100 µM | Inhibitory | Keratinocytes | [3] |
| RGD Peptide | 1-100 µM | Indirectly promotes via adhesion | Various | [4][5] |
| Epidermal Growth Factor (EGF) | 1-100 ng/mL | Stimulatory (Positive Control) | Epithelial cells, Fibroblasts | [6] |
Detailed Experimental Protocols
Accurate and reproducible data are the cornerstones of scientific advancement. Below are detailed protocols for two standard cell proliferation assays that can be employed to validate the effects of this compound and its comparators.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[7][8]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test peptides (e.g., this compound, GHK-Cu, Pro-Gly-Pro) or controls (EGF as a positive control, vehicle as a negative control).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[7]
BrdU (Bromodeoxyuridine) Incorporation Assay
This immunoassay detects the incorporation of BrdU, a thymidine (B127349) analog, into newly synthesized DNA of proliferating cells.[9]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: Two to four hours before the end of the treatment period, add BrdU labeling solution to each well and incubate.
-
Fixation and Denaturation: Remove the labeling medium, and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.[9]
-
Antibody Incubation: Wash the cells and add a specific anti-BrdU antibody conjugated to a detection enzyme (e.g., horseradish peroxidase). Incubate for 1-2 hours.
-
Substrate Addition: Wash the cells and add the enzyme substrate.
-
Signal Measurement: Measure the colorimetric or fluorescent signal using a microplate reader. The signal intensity is directly proportional to the amount of DNA synthesis.
Visualizing the Cellular Machinery
To understand the potential mechanisms through which this compound might influence cell proliferation, it is crucial to visualize the key signaling pathways that govern this fundamental process.
Caption: Experimental workflow for assessing cell proliferation.
Caption: Key signaling pathways in cell proliferation.
Potential Mechanisms of Action
Tripeptides can influence cell proliferation through various mechanisms, including direct interaction with cell surface receptors, modulation of the extracellular matrix, and influencing the bioavailability of growth factors.[6] The PI3K/Akt and MAPK/ERK signaling pathways are central regulators of cell proliferation and are common targets for bioactive molecules.[10][11][12] It is plausible that this compound, like other peptides, could exert its effects by modulating one or both of these critical pathways.
The PI3K/Akt pathway is crucial for cell survival and growth, while the MAPK/ERK pathway is a key regulator of cell division and differentiation.[12][13][14] Future studies should aim to elucidate whether this compound can activate or inhibit these pathways, thereby providing a mechanistic understanding of its effects on cell proliferation.
This comparative guide serves as a foundational resource for researchers embarking on the investigation of this compound's biological activities. The provided protocols and pathway diagrams offer a robust framework for designing and interpreting experiments aimed at characterizing this novel tripeptide.
References
- 1. OBM Geriatrics | The Effect of the Human Plasma Molecule GHK-Cu on Stem Cell Actions and Expression of Relevant Genes [lidsen.com]
- 2. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extracellular matrix-derived tripeptide proline-glycine-proline inhibits keratinocyte proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 5. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Role of Tripeptides in Wound Healing and Skin Regeneration: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 12. Signaling pathway of MAPK/ERK in cell proliferation, differentiation, migration, senescence and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
Cross-Validation of Gly-Glu-Gly Quantification Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical methods for the quantification of the tripeptide Gly-Glu-Gly: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and a general Colorimetric Peptide Assay. The objective is to offer a comparative overview of their performance, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Quantification Methods
The selection of an appropriate quantification method is critical and depends on the required sensitivity, specificity, sample matrix complexity, and available instrumentation. Below is a summary of the key performance characteristics of the three compared methods.
| Parameter | HPLC-UV | LC-MS/MS | Colorimetric Assay |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. | Copper reduction by peptide bonds, colorimetric detection. |
| Linear Range | Glycine: 5–200 mg/L; Triglycine: 0.5–70 mg/L[1] | Glycine: 50–2500 µM[2] | 25–1000 µg/mL[3] |
| Selectivity | Moderate; may require derivatization to resolve co-eluting compounds.[1][4] | High; capable of distinguishing structurally similar peptides.[5][6] | Low; measures total peptide content.[3] |
| Sensitivity | Good, but generally lower than LC-MS/MS.[1][7] | Very high; suitable for trace-level quantification.[2][6] | Moderate.[3] |
| Precision | Intra- and inter-day precision typically below 10%.[4][8] | RSD values for intra-day and inter-day precision often below 15%.[9] | Generally good for total peptide quantification. |
| Throughput | Moderate; depends on chromatographic run time. | High-throughput is achievable with optimized methods. | High; suitable for plate-based assays. |
| Instrumentation | HPLC with UV detector. | LC system coupled to a tandem mass spectrometer. | Microplate reader. |
| Cost | Relatively low. | High initial investment and maintenance costs. | Low. |
Experimental Methodologies
Detailed protocols are essential for reproducing and validating analytical methods. The following sections outline the fundamental steps for each quantification technique.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method relies on the separation of the target analyte from a sample mixture, followed by detection based on its ultraviolet absorbance. To enhance sensitivity and selectivity, a pre-column derivatization step is often employed.
Sample Preparation and Derivatization:
-
Proteins in the sample are precipitated, often using an acid like perchloric acid.[4][8]
-
The supernatant containing the peptide is collected.
-
A derivatizing agent, such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) or 9-fluorenylmethylchloroformate (FMOC), is added to the sample to tag the peptide, making it detectable by the UV detector.[4][8][10]
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.[4]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile) is typically used for elution.[4]
-
Flow Rate: A constant flow rate, for example, 1 mL/min, is maintained.[4]
-
Detection: The UV detector is set to a specific wavelength, such as 248 nm for AQC derivatives.[4][8]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity by coupling the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.
Sample Preparation:
-
Similar to HPLC, initial protein precipitation and sample clean-up are performed.
-
For enhanced chromatographic retention and sensitivity, derivatization with reagents like AQC may be used.[5][11]
LC-MS/MS Conditions:
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective for separating polar peptides like this compound.[12]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for the derivatized this compound are monitored for quantification.[5]
Colorimetric Peptide Assay
This method provides a rapid and straightforward estimation of the total peptide concentration in a sample.
Assay Principle: The Pierce™ Quantitative Colorimetric Peptide Assay is based on the biuret (B89757) reaction, where peptide bonds reduce Cu²⁺ to Cu⁺ under alkaline conditions. A chelator then forms a colored complex with the Cu⁺, which can be measured spectrophotometrically.[3]
Procedure:
-
A standard curve is prepared using a known concentration of a peptide standard.
-
The sample and standards are added to a microplate.
-
The working reagent, containing the copper solution and chelator, is added to each well.
-
After incubation at room temperature or 37°C, the absorbance is measured at 480 nm.[3]
-
The concentration of peptides in the sample is determined by comparing its absorbance to the standard curve.
Visualizing the Workflow and Potential Biological Context
To better illustrate the processes and potential biological relevance, the following diagrams are provided.
Caption: Experimental workflow for the cross-validation of this compound quantification methods.
Caption: Potential signaling pathway involving the Calcium-Sensing Receptor (CaSR) activated by kokumi peptides.[11][13][14]
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Simultaneous Determination of Glutamate, Glycine, and Alanine in Human Plasma Using Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate and High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Determination and quantification of γ-glutamyl-valyl-glycine in commercial fish sauces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Determination and quantification of kokumi peptide, γ-glutamyl-valyl-glycine, in brewed alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination and quantification of the kokumi peptide, γ-glutamyl-valyl-glycine, in commercial soy sauces - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Glu vs. D-Glu Containing Peptides: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of amino acids within a peptide sequence is a critical determinant of its biological activity, stability, and therapeutic potential. While L-amino acids are the exclusive building blocks of ribosomally synthesized proteins, the incorporation of their D-enantiomers offers a powerful strategy to modulate peptide properties. This guide provides a comprehensive comparison of the biological activities of peptides containing L-glutamic acid (L-Glu) versus its non-natural counterpart, D-glutamic acid (D-Glu), supported by experimental data and detailed methodologies.
Key Differences in Biological Activity
The substitution of L-Glu with D-Glu in a peptide sequence can profoundly impact its interaction with biological systems. The primary advantages of incorporating D-Glu include enhanced enzymatic stability, which in turn can lead to a longer plasma half-life and improved bioavailability.[1][2] However, this modification can also alter receptor binding affinity and specificity, potentially leading to changes in the peptide's pharmacological profile.
Enzymatic Stability
Peptides composed entirely of L-amino acids are readily degraded by proteases, which are stereospecific for L-isomers.[2] The introduction of a D-Glu residue can render the adjacent peptide bonds resistant to cleavage by these enzymes.[1][2] This increased stability is a significant advantage for the development of peptide-based therapeutics, as it can prolong their circulation time and enhance their efficacy.
Receptor Binding and Activity
The chirality of an amino acid residue is crucial for its interaction with the binding pocket of a receptor. Replacing L-Glu with D-Glu can have varied effects on receptor affinity and subsequent signaling. In some cases, the D-isomer may maintain or even enhance binding by adopting a more favorable conformation within the receptor's active site. Conversely, if the specific stereochemistry of L-Glu is essential for a critical hydrogen bond or electrostatic interaction, its replacement with D-Glu can lead to a decrease or loss of activity. For instance, while L-glutamate is a potent agonist at NMDA receptors, the receptor's affinity for D-glutamate can differ.[3]
Cellular Uptake
The mechanism of cellular entry for peptides can also be influenced by the stereochemistry of their constituent amino acids. While some studies suggest that the incorporation of D-amino acids can enhance cellular uptake for certain peptides, the effect is sequence and cell-type dependent. For example, one study reported that substituting L-glutamic acid with D-glutamic acid at the N-terminus of a peptide significantly improved the intracellular delivery of macromolecules without increasing cytotoxicity.[1]
Quantitative Data Comparison
While direct, side-by-side quantitative comparisons of L-Glu versus D-Glu containing peptides are not always readily available in the public domain, the following tables summarize representative data and expected trends based on the principles of stereochemistry in peptide science.
Table 1: Comparison of Receptor Binding Affinity and Potency
| Peptide Characteristic | L-Glu Containing Peptide | D-Glu Containing Peptide | Rationale for Difference |
| Receptor Binding Affinity (Kd) | Typically higher for native L-peptide ligands. | Can be lower, higher, or unchanged depending on the receptor and peptide sequence. | The precise 3D arrangement of the L-Glu side chain is often optimized for receptor interaction. D-Glu alters this geometry. |
| Potency (EC50/IC50) | Generally more potent if the L-isomer is the natural ligand. | Activity can be attenuated, maintained, or in rare cases, enhanced. The change in stereochemistry can affect the peptide's ability to induce the conformational change in the receptor required for signal transduction. | The stereochemistry of the glutamate (B1630785) residue is critical for activating glutamate receptors like the NMDA and AMPA receptors. |
Table 2: Comparison of Stability and Pharmacokinetic Properties
| Parameter | L-Glu Containing Peptide | D-Glu Containing Peptide | Rationale for Difference |
| Enzymatic Stability (t½ in plasma) | Generally short due to rapid degradation by proteases. | Significantly longer half-life. | D-amino acid residues are not recognized by most endogenous proteases, thus preventing enzymatic cleavage.[1][2] |
| Cellular Uptake | Varies depending on the peptide sequence and uptake mechanism. | Can be enhanced in some cases. | The altered conformation and increased stability of the D-Glu peptide may facilitate interaction with cell membranes or uptake transporters.[1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of peptide activity. Below are protocols for key experiments cited in this guide.
Receptor Binding Assay (Radioligand Displacement)
This assay determines the affinity of a peptide for its receptor by measuring its ability to displace a radiolabeled ligand.
-
Preparation of Cell Membranes: Homogenize cells or tissues expressing the target receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer.
-
Binding Reaction: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-glutamate), and varying concentrations of the unlabeled competitor peptide (L-Glu or D-Glu containing).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to trap the membrane-bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor peptide concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Enzymatic Stability Assay (in Human Serum)
This assay evaluates the resistance of a peptide to degradation by proteases present in human serum.
-
Peptide Incubation: Dissolve the L-Glu or D-Glu containing peptide in human serum to a final concentration of, for example, 1 mg/mL.
-
Time-Course Sampling: Incubate the mixture at 37°C. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately add a quenching solution (e.g., 10% trichloroacetic acid) to the aliquot to precipitate serum proteins and stop enzymatic activity.
-
Sample Preparation: Centrifuge the quenched sample to pellet the precipitated proteins. Collect the supernatant containing the peptide and its degradation products.
-
Analysis by HPLC: Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of the remaining intact peptide against time and calculate the half-life (t½) of the peptide in serum.
Cellular Uptake Assay (using Fluorescently Labeled Peptides)
This assay quantifies the amount of peptide that enters cells.
-
Cell Culture: Seed cells in a multi-well plate and culture until they reach the desired confluency.
-
Peptide Labeling: Synthesize the L-Glu and D-Glu peptides with a fluorescent tag (e.g., FITC or a cell-permeable dye).
-
Incubation: Replace the culture medium with a fresh medium containing the fluorescently labeled peptide at a specific concentration. Incubate for a defined period (e.g., 4 hours) at 37°C.
-
Washing: Remove the peptide-containing medium and wash the cells multiple times with ice-cold phosphate-buffered saline (PBS) to remove any non-internalized peptide.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification: Measure the fluorescence intensity of the cell lysate using a fluorometer. Normalize the fluorescence signal to the total protein concentration of the lysate.
-
Data Analysis: Compare the normalized fluorescence values for the L-Glu and D-Glu containing peptides to determine the relative cellular uptake.
Signaling Pathways and Experimental Workflows
The biological effects of glutamate-containing peptides are often mediated through their interaction with glutamate receptors, such as the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. These receptors are ligand-gated ion channels that play crucial roles in synaptic plasticity.
NMDA Receptor Signaling Pathway
Activation of the NMDA receptor requires the binding of both glutamate and a co-agonist (glycine or D-serine), as well as depolarization of the postsynaptic membrane to relieve a magnesium ion block. Upon activation, the channel opens, allowing an influx of calcium ions (Ca2+), which acts as a second messenger to trigger downstream signaling cascades involved in processes like long-term potentiation (LTP).
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamate-containing dipeptides enhance specific binding at glutamate receptors and inhibit specific binding at kainate receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Tripeptide Gly-Glu-Gly and Established Bioactive Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tripeptide Gly-Glu-Gly with the well-established bioactive peptides Gly-His-Lys (GHK-Cu) and Gly-Pro-Glu (GPE). Due to the limited direct experimental data on the biological efficacy of this compound, this comparison infers its potential activities based on the known functions of its constituent amino acids, glycine (B1666218) and glutamic acid. This theoretical profile is then compared against the experimentally validated effects of GHK-Cu and GPE.
Quantitative Efficacy Data Summary
The following tables summarize key quantitative data for the established compounds GHK-Cu and GPE, showcasing their efficacy in various experimental models.
Table 1: Efficacy of GHK-Cu in Skin Regeneration and Wound Healing
| Parameter | Finding | Concentration/Dose | Model System | Citation |
| Collagen Production | Outperformed Vitamin C and retinoic acid in increasing collagen. | Not specified | Photoaged human skin | [1] |
| Skin Elasticity & Firmness | Improved skin laxity, clarity, and firmness. | Not specified in abstract | 12-week facial study, 67 women | [2] |
| Wrinkle Reduction | Reduced fine lines and coarse wrinkles. | Not specified in abstract | 12-week facial study, 67 women | [2] |
| Wound Contraction | Wound size decreased by 64.5% compared to 28.2% in the control group. | Not specified in abstract | Animal model | [3] |
| Antioxidant Activity | 48% inhibition of t-BOOH-induced ROS increase. | 10 µM | Caco-2 cells | [4] |
| Anti-inflammatory Effect | Significantly decreased TNF-α and IL-6 production. | Not specified in abstract | RAW 264.7 macrophage cells | [5] |
Table 2: Efficacy of GPE in Neuroprotection
| Parameter | Finding | Concentration/Dose | Model System | Citation |
| NMDA Receptor Inhibition | IC50 of 14.7 μM for inhibiting L-[3H]glutamate binding. | 1-1000 μM | In vitro binding assay | [6] |
| Neuroprotection against Aβ | 13.1% to 41.7% increase in cell viability. | 100 μM | Differentiated SH-SY5Y cells | [7] |
| Neuronal Survival | Enhanced survival of CA1-2 hippocampal neurons. | Not specified in abstract | In vitro excitotoxicity model | [8] |
| Acetylcholine Release | Potentiated potassium-evoked release, significant at 0.1 nM. | 0.1 nM - 100 μM | Rat cortical slices | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the efficacy of the compared peptides.
Protocol 1: In Vitro Wound Healing "Scratch" Assay (for GHK-Cu)
-
Cell Culture: Human dermal fibroblasts are cultured to confluence in a 6-well plate.
-
Scratch Induction: A sterile pipette tip is used to create a linear "scratch" in the cell monolayer.
-
Treatment: The cells are washed to remove debris, and fresh media containing GHK-Cu at various concentrations (e.g., 1-10 nM) is added. A control group receives media without the peptide.
-
Imaging: The scratch is imaged at 0, 12, and 24 hours post-treatment using an inverted microscope.
-
Data Analysis: The width of the scratch is measured at multiple points for each time point and treatment condition. The rate of wound closure is calculated as the percentage decrease in the scratch area over time.
Protocol 2: In Vitro Neuroprotection Assay (for GPE)
-
Cell Culture: Primary hippocampal neurons are cultured for several days to allow for maturation.
-
Induction of Excitotoxicity: Neurons are exposed to a neurotoxic agent, such as N-methyl-D-aspartate (NMDA), to induce cell death.
-
Treatment: GPE is co-administered with the neurotoxin at various concentrations. A control group is exposed to the neurotoxin alone.
-
Cell Viability Assessment: After a set incubation period (e.g., 24 hours), cell viability is assessed using an MTT assay or by counting live/dead cells with fluorescent dyes (e.g., Calcein-AM/Propidium Iodide).
-
Data Analysis: The percentage of viable cells in the GPE-treated groups is compared to the control group to determine the neuroprotective effect.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes is essential for understanding the mechanisms of action.
Caption: GHK-Cu Signaling Pathways in Skin Regeneration.
References
- 1. peptidesciences.com [peptidesciences.com]
- 2. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]
- 4. The peptide glycyl-ʟ-histidyl-ʟ-lysine is an endogenous antioxidant in living organisms, possibly by diminishing hydroxyl and peroxyl radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The potential of GHK as an anti-aging peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective effects of Gly-Pro-Glu, the N-terminal tripeptide of IGF-1, in the hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Structure-Activity Relationship (QSAR) of a Gly-Glu-Containing Peptide Series: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the quantitative structure-activity relationships (QSAR) for a series of synthetic peptide derivatives containing a core Gly-Glu sequence. The analysis is based on experimental data for ultra-short glucagon-like peptide-1 receptor (GLP-1R) agonists, offering insights into how structural modifications influence biological activity.
Data Summary of Peptide Analogs
The following tables summarize the structure-activity relationship (SAR) data for analogs of the parent peptide: H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Bip-Bip-NH2. The biological activity is expressed as pEC50, which is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 value indicates greater potency.
Table 1: Alanine-Scanning of the Parent Peptide [1]
| Compound | Sequence | pEC50 (0% HSA) | Fold Decrease in Potency vs. Parent |
| Parent | H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Bip-Bip-NH2 | 8.1 | - |
| Ala-1 | H-Ala -Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Bip-Bip-NH2 | <6.0 | >100 |
| Ala-2 | H-His-Ala -Glu-Gly-Thr-Phe-Thr-Ser-Asp-Bip-Bip-NH2 | 7.2 | 8 |
| Ala-3 | H-His-Aib-Ala -Gly-Thr-Phe-Thr-Ser-Asp-Bip-Bip-NH2 | 7.0 | 13 |
| Ala-4 | H-His-Aib-Glu-Ala -Thr-Phe-Thr-Ser-Asp-Bip-Bip-NH2 | <6.0 | >100 |
| Ala-5 | H-His-Aib-Glu-Gly-Ala -Phe-Thr-Ser-Asp-Bip-Bip-NH2 | 7.4 | 5 |
| Ala-6 | H-His-Aib-Glu-Gly-Thr-Ala -Thr-Ser-Asp-Bip-Bip-NH2 | <6.0 | >100 |
| Ala-7 | H-His-Aib-Glu-Gly-Thr-Phe-Ala -Ser-Asp-Bip-Bip-NH2 | <6.0 | >100 |
| Ala-8 | H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ala -Asp-Bip-Bip-NH2 | 6.8 | 20 |
| Ala-9 | H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Ala -Bip-Bip-NH2 | 6.1 | 100 |
| Ala-10 | H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Ala -Bip-NH2 | <5.0 | >1000 |
| Ala-11 | H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Bip-Ala -NH2 | <5.0 | >1000 |
Table 2: Aminoisobutyric Acid (Aib)-Scanning of the Parent Peptide [1]
| Compound | Sequence | pEC50 (0% HSA) | Fold Decrease in Potency vs. Parent |
| Parent | H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Bip-Bip-NH2 | 8.1 | - |
| Aib-1 | H-Aib -Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Bip-Bip-NH2 | 7.5 | 4 |
| Aib-3 | H-His-Aib-Aib -Gly-Thr-Phe-Thr-Ser-Asp-Bip-Bip-NH2 | 7.3 | 6 |
| Aib-4 | H-His-Aib-Glu-Aib -Thr-Phe-Thr-Ser-Asp-Bip-Bip-NH2 | 7.1 | 10 |
| Aib-5 | H-His-Aib-Glu-Gly-Aib -Phe-Thr-Ser-Asp-Bip-Bip-NH2 | 6.1 | 100 |
| Aib-6 | H-His-Aib-Glu-Gly-Thr-Aib -Thr-Ser-Asp-Bip-Bip-NH2 | <6.0 | >100 |
| Aib-7 | H-His-Aib-Glu-Gly-Thr-Phe-Aib -Ser-Asp-Bip-Bip-NH2 | <6.0 | >100 |
| Aib-8 | H-His-Aib-Glu-Gly-Thr-Phe-Thr-Aib -Asp-Bip-Bip-NH2 | <6.0 | >100 |
| Aib-9 | H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Aib -Bip-Bip-NH2 | <6.0 | >100 |
| Aib-10 | H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Aib -Bip-NH2 | <6.0 | >100 |
Experimental Protocols
In Vitro GLP-1R Agonist Activity Assay
The biological activity of the peptide analogs was determined by measuring their ability to stimulate cyclic adenosine (B11128) monophosphate (cAMP) production in a cell-based assay.
Cell Line: HEK293 (Human Embryonic Kidney 293) cells stably expressing the human GLP-1 receptor and a cAMP response element (CRE)-driven luciferase reporter gene were used.[2]
Methodology:
-
Cell Seeding: The engineered HEK293 cells were seeded into 96-well plates and allowed to adhere overnight.[2]
-
Peptide Preparation: The synthetic peptide analogs were serially diluted to various concentrations.
-
Cell Treatment: The cell culture medium was replaced with medium containing the different concentrations of the peptide analogs. Control wells received medium without any peptide.
-
Incubation: The cells were incubated for a defined period (e.g., 5 hours) at 37°C in a 5% CO2 atmosphere to allow for receptor activation and subsequent luciferase expression.[2]
-
Luminescence Detection: A luciferase substrate reagent was added to each well. The resulting luminescence, which is proportional to the intracellular cAMP level, was measured using a luminometer.[2][3]
-
Data Analysis: The luminescence data was used to generate dose-response curves, from which the EC50 values were calculated. The pEC50 was then determined as the negative logarithm of the EC50.
Visualizations
GLP-1 Receptor Signaling Pathway
The Gly-Glu-containing peptides investigated in this guide act as agonists for the GLP-1 receptor. Upon binding, they initiate a signaling cascade that plays a crucial role in glucose homeostasis.
Caption: GLP-1 Receptor signaling cascade initiated by peptide agonist binding.
QSAR Experimental Workflow
The process of establishing a quantitative structure-activity relationship involves several key steps, from peptide design to computational modeling.
Caption: A typical workflow for a QSAR study of peptide derivatives.
References
A Comparative Analysis of the Biological Activities of Gly-Glu-Gly and Related Tripeptides
For researchers, scientists, and drug development professionals, understanding the nuanced differences between the in vivo and in vitro activities of peptides is crucial for translational research. This guide provides a comparative overview of the tripeptide Gly-Glu-Gly and structurally related peptides, offering insights into their biological significance based on available experimental data.
While the tripeptide Glycyl-Glutamyl-Glycine (this compound) serves as a valuable tool in structural biology for studying protein folding and the behavior of individual amino acid residues, there is limited direct evidence of its specific biological activity in vivo or in vitro[1]. However, by examining related tripeptides that share structural similarities or constituent amino acids, we can infer potential biological contexts and activities. This guide focuses on the well-documented activities of Gly-Pro-Glu (GPE) and the broader biological roles of peptides containing the γ-glutamyl linkage, such as in Glutathione (γ-Glu-Cys-Gly), to provide a useful comparative framework.
Comparative Data on In Vitro and In Vivo Activities
The following table summarizes the biological activities of Gly-Pro-Glu and Glutathione, peptides with demonstrated in vivo and in vitro effects. This comparative data provides a reference for understanding the potential, or lack thereof, of analogous tripeptides like this compound.
| Peptide | In Vitro Activity | In Vivo Activity | Key Findings |
| Gly-Pro-Glu (GPE) | Neuroprotective against excitotoxic insults in hippocampal neuron cultures[2]. | Reduces injury size in rat models of acute focal stroke[3]. | Demonstrates neuroprotective effects in both cellular and animal models, suggesting potential as a therapeutic agent for brain injury[2][3]. |
| Glutathione (GSH) | Acts as a potent antioxidant, protecting cells from oxidative damage induced by reactive oxygen species (ROS)[4][5][6][7]. | Maintains cellular redox homeostasis and is crucial for detoxification processes in various tissues[8][9][10]. | Its primary role is as a major endogenous antioxidant, with its activity being fundamental to cellular health across various organisms[5][7][10]. |
Detailed Experimental Protocols
To aid in the replication and further investigation of the activities of these peptides, detailed methodologies for key experiments are provided below.
In Vitro Neuroprotection Assay for Gly-Pro-Glu (GPE)
This protocol is based on studies evaluating the neuroprotective effects of GPE on primary neuronal cultures.
Objective: To determine the ability of GPE to protect neurons from excitotoxicity.
Experimental Workflow:
Caption: Workflow for in vitro neuroprotection assay.
Materials:
-
Primary hippocampal neuron cultures
-
Neurobasal medium supplemented with B27 and L-glutamine
-
Gly-Pro-Glu (GPE) peptide
-
N-methyl-D-aspartate (NMDA) or Glutamate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) assay kit
-
Microplate reader
-
Immunostaining reagents (e.g., anti-MAP2 antibody)
Procedure:
-
Cell Culture: Isolate and culture primary hippocampal neurons from embryonic day 18 rat brains on poly-L-lysine coated plates. Maintain cultures in Neurobasal medium supplemented with B27 and L-glutamine for 7-10 days.
-
Treatment:
-
Pre-incubate the neuronal cultures with varying concentrations of GPE for a specified period (e.g., 1 hour).
-
Introduce an excitotoxic agent such as NMDA (e.g., 100 µM) or glutamate to induce neuronal cell death.
-
-
Assessment of Neuronal Viability:
-
After the incubation period (e.g., 24 hours), assess cell viability using a standard method like the MTT assay, which measures mitochondrial activity, or the LDH assay, which measures membrane integrity.
-
Alternatively, fix the cells and perform immunostaining for neuron-specific markers like MAP2 to quantify the number of surviving neurons.
-
-
Data Analysis: Compare the viability of neurons treated with GPE and the excitotoxic agent to control groups (untreated and agent-only treated).
In Vitro Antioxidant Activity of Glutathione (GSH)
This protocol outlines a common method to assess the antioxidant capacity of GSH.
Objective: To measure the free radical scavenging activity of Glutathione.
Experimental Workflow:
Caption: Workflow for in vitro antioxidant assay.
Materials:
-
Glutathione (GSH)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Methanol (B129727) or ethanol
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH or ABTS in methanol or ethanol.
-
Prepare serial dilutions of GSH in the same solvent.
-
-
Reaction:
-
Mix the GSH solutions with the DPPH or ABTS solution in a microplate or cuvettes.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance of the solutions at the appropriate wavelength (e.g., 517 nm for DPPH). A decrease in absorbance indicates radical scavenging.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Signaling Pathways
While a specific signaling pathway for this compound has not been elucidated due to the lack of demonstrated biological activity, the neuroprotective effects of the related tripeptide, Gly-Pro-Glu (GPE), are thought to involve modulation of neuronal signaling. The precise mechanism is still under investigation, but it is hypothesized to interact with pathways that regulate neuronal survival and apoptosis.
Caption: Hypothesized signaling pathway for GPE neuroprotection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Neuroprotective effects of Gly-Pro-Glu, the N-terminal tripeptide of IGF-1, in the hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NNZ-2566: a Gly-Pro-Glu analogue with neuroprotective efficacy in a rat model of acute focal stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Glutathione: Antioxidant Properties Dedicated to Nanotechnologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Glutathione: Overview of its protective roles, measurement, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Gly-Glu-Gly Synthesis Techniques
The tripeptide Gly-Glu-Gly (glycyl-L-glutamyl-glycine) serves as a valuable building block in various biochemical and pharmaceutical applications. Its synthesis can be approached through several methods, each with distinct advantages and disadvantages. This guide provides a comprehensive comparison of the three primary techniques for this compound synthesis: Solid-Phase Peptide Synthesis (SPPS), Liquid-Phase Peptide Synthesis (LPPS), and Enzymatic Synthesis. This comparison is intended for researchers, scientists, and drug development professionals to aid in selecting the most suitable method for their specific needs.
Quantitative Performance Comparison
The choice of synthesis method significantly impacts key performance indicators such as yield, purity, synthesis time, and overall cost. The following table summarizes the typical quantitative data associated with each technique for the synthesis of a short peptide like this compound.
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) | Enzymatic Synthesis |
| Overall Yield | 60-80% | 40-60% | 70-95% |
| Crude Purity | >90%[1] | Variable, requires purification at each step | >98% |
| Synthesis Time | 1-2 days (automated)[1] | 3-5 days (manual) | 12-48 hours |
| Scalability | Milligram to gram scale | Gram to kilogram scale[2] | Milligram to gram scale |
| Cost | High (reagents and resin)[1] | Moderate (solvents and purification) | Variable (enzyme cost) |
| Environmental Impact | High (solvent and reagent waste) | Moderate to High (solvent waste) | Low (aqueous media, biodegradable catalyst) |
Detailed Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
SPPS is a widely used method for peptide synthesis, characterized by the assembly of the peptide chain on a solid resin support.[1] The Fmoc/tBu strategy is a common approach.
Materials:
-
Fmoc-Gly-Wang resin
-
Fmoc-Glu(OtBu)-OH
-
Fmoc-Gly-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% Piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), MeOH (Methanol)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell Fmoc-Gly-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then again for 15 minutes to remove the Fmoc protecting group from glycine (B1666218). Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Coupling of Fmoc-Glu(OtBu)-OH:
-
Pre-activate Fmoc-Glu(OtBu)-OH (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activated amino acid solution.
-
Add the coupling mixture to the resin and shake for 2 hours.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added glutamic acid.
-
Coupling of Fmoc-Gly-OH:
-
Pre-activate Fmoc-Gly-OH (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activated amino acid solution.
-
Add the coupling mixture to the resin and shake for 2 hours.
-
Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
-
Final Fmoc Deprotection: Repeat step 2 to remove the final Fmoc group.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.
Liquid-Phase Peptide Synthesis (LPPS) of this compound
LPPS involves the synthesis of the peptide in solution, with purification of the intermediate peptides after each coupling step.[2]
Materials:
-
H-Gly-OEt·HCl (Glycine ethyl ester hydrochloride)
-
Boc-Glu(OBzl)-OH
-
Boc-Gly-OH
-
Coupling reagent: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), HOBt
-
Base: NMM (N-Methylmorpholine)
-
Deprotection reagent: 4M HCl in Dioxane
-
Solvents: DMF, Ethyl acetate, Dichloromethane
-
Saponification reagent: 1M NaOH
Procedure:
-
Synthesis of Boc-Glu(OBzl)-Gly-OEt:
-
Dissolve H-Gly-OEt·HCl in DMF and neutralize with NMM.
-
In a separate flask, dissolve Boc-Glu(OBzl)-OH, EDC·HCl, and HOBt in DMF.
-
Add the activated glutamic acid solution to the glycine ethyl ester solution and stir overnight.
-
Extract the product with ethyl acetate, wash with brine, and dry over sodium sulfate. Purify by column chromatography.
-
-
Boc Deprotection: Dissolve the dipeptide in 4M HCl in Dioxane and stir for 1 hour. Evaporate the solvent to obtain H-Glu(OBzl)-Gly-OEt·HCl.
-
Synthesis of Boc-Gly-Glu(OBzl)-Gly-OEt:
-
Neutralize H-Glu(OBzl)-Gly-OEt·HCl with NMM in DMF.
-
Couple with Boc-Gly-OH using EDC·HCl and HOBt as described in step 1.
-
Purify the resulting tripeptide.
-
-
Boc Deprotection: Remove the Boc group using 4M HCl in Dioxane.
-
Final Deprotection (Saponification and Hydrogenolysis):
-
Dissolve the protected tripeptide in a mixture of THF and water and add 1M NaOH to saponify the ethyl ester.
-
After the reaction is complete, neutralize the solution.
-
Remove the benzyl (B1604629) protecting group from the glutamic acid side chain by catalytic hydrogenation (e.g., using H₂/Pd-C).
-
-
Purification: Purify the final this compound peptide by recrystallization or chromatography.
Enzymatic Synthesis of this compound
Enzymatic synthesis offers a green and highly specific alternative, often utilizing proteases or ligases under mild, aqueous conditions.[3] A protease working in reverse (kinetically controlled synthesis) is a common approach.
Materials:
-
Gly-NH₂ (Glycinamide)
-
Z-Glu-OMe (N-benzyloxycarbonyl-L-glutamic acid α-methyl ester)
-
Papain (or another suitable protease)
-
Buffer: Phosphate (B84403) buffer (pH 8.0)
-
Acyl donor for the final coupling: Z-Gly-OMe
Procedure:
-
Synthesis of Z-Glu-Gly-NH₂:
-
Dissolve Z-Glu-OMe and Gly-NH₂ in a minimal amount of organic co-solvent (e.g., DMF) and then dilute with phosphate buffer (pH 8.0).
-
Add papain to the solution and incubate at 37°C with gentle stirring.
-
Monitor the reaction progress by HPLC.
-
Once the reaction reaches equilibrium, precipitate the product by acidifying the solution.
-
Collect and wash the precipitate.
-
-
Removal of the Amide Group: The C-terminal amide can be hydrolyzed to a carboxylic acid using a suitable amidase or chemical method, though this adds complexity. A more direct enzymatic approach would involve a ligase.
-
Ligase-catalyzed Synthesis (Alternative):
-
Step 1: Synthesis of Glu-Gly dipeptide: Use a specific ligase to couple an activated Glycine donor (e.g., Gly-O-tBu) to an N-protected Glutamic acid acceptor.
-
Step 2: Synthesis of this compound: Couple an activated Glycine donor to the deprotected N-terminus of the Glu-Gly dipeptide using the same or a different ligase.
-
-
Deprotection and Purification: Remove the N-terminal protecting group (e.g., Z-group by hydrogenolysis). Purify the final tripeptide using ion-exchange chromatography or reverse-phase HPLC.
Visualizing the Workflows
To better illustrate the distinct processes of each synthesis technique, the following diagrams outline the experimental workflows.
References
Navigating the Matrix: A Comparative Guide to Gly-Glu-Gly Stability in Serum vs. Plasma
For researchers and drug development professionals, understanding the stability of peptide-based therapeutics in biological matrices is paramount. The choice between serum and plasma for in vitro stability studies can significantly impact the interpretation of results and the subsequent direction of drug development. This guide provides a comparative analysis of the stability of the tripeptide Gly-Glu-Gly in serum versus plasma, supported by established experimental principles and a detailed protocol for assessment.
The stability of a peptide therapeutic is a critical determinant of its pharmacokinetic profile and efficacy. Proteolytic degradation in the bloodstream is a major hurdle to overcome. While both serum and plasma are derived from blood, the fundamental difference in their preparation leads to distinct enzymatic environments that can dramatically alter peptide stability. Generally, peptides are degraded more rapidly in serum than in plasma[1][2].
The primary reason for this discrepancy lies in the coagulation cascade. The process of generating serum from whole blood involves allowing the blood to clot. This clotting process activates a cascade of proteases, such as thrombin, which are not present in their active forms in plasma[1][3][4]. Plasma is prepared by treating whole blood with anticoagulants, such as EDTA or heparin, which inhibit these coagulation-related proteases[2][3]. Consequently, plasma provides a less hostile environment for peptides susceptible to degradation by these enzymes.
Comparative Stability Data: An Illustrative Overview
| Biological Matrix | Anticoagulant | Primary Protease Activity | Expected Half-life of Peptide X (e.g., this compound) (Illustrative) |
| Serum | None | High (Coagulation proteases, e.g., thrombin, are active) | < 30 minutes |
| Plasma | EDTA | Moderate (Metallo- and Ca2+-dependent proteases inhibited) | 1 - 2 hours |
| Plasma | Heparin | Moderate (Thrombin and Factor Xa inhibited) | 1 - 3 hours |
| Whole Blood | (Studied directly) | Low (Coagulation not fully activated) | > 4 hours |
This table presents hypothetical data to illustrate the expected relative stability based on general findings in peptide stability studies. Actual half-life values would need to be determined experimentally.
The "Why": A Deeper Dive into the Matrix
The differential stability of peptides is rooted in the specific enzymes present and active in each matrix.
-
Serum: The coagulation process activates a host of serine proteases. Thrombin, a key enzyme in this cascade, has trypsin-like activity, cleaving C-terminal to basic amino acid residues[1][3]. While this compound does not contain a canonical thrombin cleavage site, the overall proteolytic environment in serum is significantly more aggressive.
-
Plasma (EDTA): EDTA is a chelating agent that sequesters divalent cations like Ca2+, which are essential cofactors for many proteases, including several involved in the coagulation cascade[2][3]. By removing these ions, EDTA effectively inhibits a subset of proteases.
-
Plasma (Heparin): Heparin acts by potentiating the activity of antithrombin III, a natural inhibitor of several coagulation proteases, most notably thrombin and factor Xa[2][3][5]. This direct inhibition of key proteases contributes to enhanced peptide stability compared to serum.
Experimental Protocols
To empirically determine the stability of this compound, a well-defined experimental protocol is essential. The following is a comprehensive methodology based on standard practices in the field[1][6][7][8].
Objective:
To determine and compare the degradation rate and half-life of this compound in human serum, EDTA plasma, and heparin plasma.
Materials:
-
This compound peptide (high purity)
-
Human serum (pooled)
-
Human plasma (with EDTA as anticoagulant)
-
Human plasma (with heparin as anticoagulant)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trichloroacetic acid (TCA) solution (20% w/v)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Water, HPLC grade
-
Thermomixer or incubating water bath
-
Microcentrifuge
-
HPLC system with a C18 column or a mass spectrometer
Procedure:
-
Peptide Stock Solution Preparation: Prepare a stock solution of this compound in PBS at a concentration of 1 mg/mL.
-
Incubation:
-
Pre-warm serum and plasma samples to 37°C.
-
Spike the serum and plasma samples with the this compound stock solution to a final concentration of 100 µg/mL.
-
Incubate the samples at 37°C with gentle agitation.
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot (e.g., 100 µL) from each sample.
-
-
Protein Precipitation:
-
Immediately add the withdrawn aliquot to a tube containing an equal volume of ice-cold 20% TCA solution to precipitate proteins and quench enzymatic activity.
-
Vortex the mixture and incubate on ice for 10 minutes.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
-
Sample Analysis:
-
Carefully collect the supernatant, which contains the remaining intact peptide.
-
Analyze the supernatant using reverse-phase HPLC (RP-HPLC) or LC-MS/MS to quantify the concentration of this compound.
-
RP-HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A suitable gradient to separate the peptide from degradation products.
-
Detection: UV at 214 nm.
-
-
LC-MS/MS Method: A more sensitive and specific method that can identify degradation products.
-
-
-
Data Analysis:
-
Calculate the percentage of intact this compound remaining at each time point relative to the 0-minute time point.
-
Plot the percentage of remaining peptide against time.
-
Determine the half-life (t½) of the peptide in each matrix by fitting the data to a first-order decay model.
-
Visualizing the Process
To further clarify the experimental design and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for assessing peptide stability.
Caption: Rationale for differential stability in serum vs. plasma.
References
- 1. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 2. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of Peptide Biomarker Stability in Plasma Samples Using Time-Course MS Analysis | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Safe Disposal of Gly-Glu-Gly: A Guide for Laboratory Professionals
Core Safety and Handling
Before proceeding with disposal, it is crucial to handle Gly-Glu-Gly with standard laboratory precautions. Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Although not classified as hazardous, direct contact with the skin or eyes should be avoided. In case of contact, rinse the affected area thoroughly with water.
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is the first step in determining the appropriate disposal method. The following table summarizes the known properties of Glycine, a primary component of this compound, to provide a general safety profile.
| Property | Value |
| Physical State | Powder Solid |
| Appearance | White |
| Odor | Odorless |
| pH | 5.9-6.4 (5% aq. solution)[1] |
| Melting Point | 233 °C / 451.4 °F[1] |
| Solubility | Soluble in water[1] |
| Specific Gravity | 1.595[1] |
Disposal Procedure
The recommended disposal procedure for this compound, in the absence of specific institutional guidelines to the contrary, is to treat it as non-hazardous waste.
Step-by-Step Disposal:
-
Small Quantities: For small residual amounts, such as those left in vials or on labware, wash with copious amounts of water and dispose of down the sanitary sewer system. This is generally acceptable for non-hazardous, water-soluble substances.
-
Large Quantities: For larger quantities of solid this compound, the material should be collected in a designated, clearly labeled waste container. This container can then be disposed of as normal laboratory trash, provided it is not mixed with any hazardous materials.
-
Consult EHS: Crucially, always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local regulations. Your EHS office is the ultimate authority on chemical disposal procedures at your facility.
Disposal Decision Workflow
The following diagram illustrates the general decision-making process for the disposal of a non-hazardous chemical like this compound.
Disclaimer: The information provided here is for guidance purposes only and is based on the general safety profiles of similar chemicals. It is not a substitute for a formal safety data sheet or the specific disposal protocols established by your institution. Always prioritize the guidance of your local Environmental Health and Safety department.
References
Essential Safety and Operational Guide for Handling Gly-Glu-Gly
This guide provides comprehensive procedural information for the safe handling and disposal of the tripeptide Gly-Glu-Gly (Glycyl-glutamyl-glycine). It is intended for researchers, scientists, and drug development professionals to ensure laboratory safety and maintain the integrity of their work. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment are the first line of defense against potential laboratory hazards. When handling this compound in its lyophilized (powder) or solubilized forms, the following PPE is required to minimize exposure and prevent contamination.
| Equipment | Specification | Purpose |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or goggles. | Protects eyes from splashes of solutions or accidental contact with the powdered form of the peptide.[1] |
| Hand Protection | Nitrile or latex gloves. | Prevents direct skin contact with the peptide.[1][2][3] |
| Body Protection | Standard laboratory coat. | Protects skin and clothing from spills.[2][3] |
| Respiratory Protection | NIOSH-approved respirator or face mask. | Recommended when handling the lyophilized powder to avoid inhalation of fine particles.[4] |
Operational Plan for Handling this compound
A systematic approach to handling this compound will ensure both the safety of laboratory personnel and the quality of the experimental results.
1. Preparation and Work Area Designation:
-
Designate a specific, clean, and organized area for handling the peptide to avoid cross-contamination.[5]
-
Ensure the work area, preferably a laboratory bench, is disinfected before and after use.[6]
-
Assemble all necessary equipment, including vials, sterile pipettes, and solutions, prior to handling the peptide.[5]
2. Handling the Lyophilized Powder:
-
Before opening the vial, allow it to equilibrate to room temperature to prevent condensation, which can degrade the peptide.
-
When weighing the lyophilized powder, do so in a clean, draft-free environment. For larger quantities or if the powder is very fine, the use of a fume hood or powder hood is recommended to prevent inhalation.[4]
-
Avoid generating dust when handling the solid material.[3]
3. Reconstitution of the Peptide:
-
Use sterile, high-purity solvents for reconstitution. The choice of solvent will depend on the experimental requirements.
-
Slowly add the solvent to the vial containing the lyophilized peptide.
-
Gently swirl or vortex the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause degradation.
4. Storage:
-
Lyophilized Powder: Store in a cool, dry, and dark place. For long-term storage, temperatures of -20°C or -80°C are recommended.[5][6]
-
Reconstituted Solutions: For short-term storage, keep refrigerated at 2-8°C. For longer-term storage, it is advisable to aliquot the solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[5][6]
Disposal Plan for this compound Waste
Proper disposal of peptide waste is crucial to protect personnel and the environment. All materials that have come into contact with this compound should be treated as chemical waste.[6]
1. Waste Segregation:
-
All contaminated materials must be segregated into designated, clearly labeled hazardous waste containers.[5][7]
2. Liquid Waste Disposal:
-
Collect all solutions containing this compound, including unused stock solutions and the first rinse of any labware, in a dedicated, leak-proof, and clearly labeled hazardous waste container.[7]
-
Never pour peptide solutions down the sink.[6]
3. Solid Waste Disposal:
-
Dispose of all solid materials that have come into contact with this compound as solid hazardous waste.[7] This includes:
-
Place all contaminated solid waste into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[7]
4. Institutional Guidelines:
-
Always adhere to your institution's Environmental Health and Safety (EHS) guidelines for the disposal of chemical waste.[5][8] Coordinate with your institution's EHS department for the collection and disposal of hazardous waste.[5]
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 2. Guidelines for Safe Operation and Maintenance of High-throughput Peptide Synthesizer-Beijing Dilun Biotechnology Co., Ltd [dilunbio.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Safe Handling & Lab PPE for Peptides | Compliance Research Guide [purepeptix.com]
- 5. peptide24.store [peptide24.store]
- 6. puretidestherapy.com [puretidestherapy.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
